molecular formula C10H14O4 B1346135 1,2,3,5-Tetramethoxybenzene CAS No. 5333-45-9

1,2,3,5-Tetramethoxybenzene

Cat. No.: B1346135
CAS No.: 5333-45-9
M. Wt: 198.22 g/mol
InChI Key: OIHYPOOSWQXFMZ-UHFFFAOYSA-N
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Description

1,2,3,5-Tetramethoxybenzene is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,5-tetramethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-11-7-5-8(12-2)10(14-4)9(6-7)13-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHYPOOSWQXFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967932
Record name 1,2,3,5-Tetramethoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5333-45-9
Record name 5333-45-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2408
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,5-Tetramethoxybenzene
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URL https://comptox.epa.gov/dashboard/DTXSID50967932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1,2,3,5-Tetramethoxybenzene: Physical, Chemical, and Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,5-Tetramethoxybenzene is a polysubstituted aromatic ether that holds potential interest for researchers in various fields, including organic synthesis, materials science, and drug discovery. Its specific substitution pattern of four methoxy groups on the benzene ring imparts unique electronic and steric properties that can influence its reactivity and biological activity. This technical guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this compound, along with proposed experimental protocols and a discussion of potential, yet currently undocumented, biological significance.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others are predicted due to a lack of available literature data.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₄[PubChem CID: 220118][1]
Molecular Weight 198.22 g/mol [PubChem CID: 220118][1]
CAS Number 5333-45-9[Santa Cruz Biotechnology][2]
Appearance Solid[Sigma-Aldrich][3]
Melting Point 38-42 °C[Sigma-Aldrich][3]
Boiling Point Predicted: ~280-310 °C
Density Predicted: ~1.1 g/cm³
Solubility Soluble in common organic solvents like benzene and ether. Predicted to have low solubility in water.[TCI AMERICA][4]

Note on Predicted Values: The boiling point and density are estimations based on the values of structurally similar compounds, such as 1-allyl-2,3,4,5-tetramethoxybenzene, which has a reported boiling point of 307.00 to 309.00 °C at 760.00 mm Hg.[5][6] Direct experimental determination of these properties for this compound is recommended for precise applications.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-donating nature of the methoxy groups. A predicted spectrum would feature:

  • A singlet for the two equivalent aromatic protons.

  • Singlets for the protons of the four methoxy groups. Due to the symmetry of the molecule, some of these signals may overlap.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the aromatic carbons and the methoxy carbons. The chemical shifts of the aromatic carbons are significantly affected by the oxygen substitution.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • C-H stretching (aromatic): Around 3000-3100 cm⁻¹

  • C-H stretching (aliphatic, from -OCH₃): Around 2850-2950 cm⁻¹

  • C=C stretching (aromatic): Around 1450-1600 cm⁻¹

  • C-O stretching (aryl ether): Strong bands in the region of 1000-1300 cm⁻¹

Experimental Protocols

Proposed Synthesis of this compound

Hypothetical Synthesis Workflow:

Synthesis_Workflow Precursor Pyrogallol Derivative (e.g., 1,2,5-Trihydroxy-3-methoxybenzene) Methylation Methylation Reaction (e.g., Dimethyl sulfate, NaH, DMF) Precursor->Methylation Workup Aqueous Workup & Extraction Methylation->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Product This compound Characterization->Product

Proposed synthetic workflow for this compound.

Detailed Methodology (Proposed):

  • Starting Material Preparation: A suitable hydroxylated precursor, such as a partially methylated derivative of pyrogallol, would be required.

  • Methylation Reaction: The precursor would be dissolved in an appropriate aprotic solvent, such as dimethylformamide (DMF). A strong base, like sodium hydride (NaH), would be added to deprotonate the hydroxyl groups. Dimethyl sulfate or another methylating agent would then be added to the reaction mixture. The reaction would likely be stirred at room temperature or slightly elevated temperatures until completion, monitored by thin-layer chromatography (TLC).

  • Workup and Extraction: Upon completion, the reaction would be quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers would be combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product would be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: The purified product's identity and purity would be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Analysis Protocol

NMR Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

FTIR Sample Preparation (KBr Pellet):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Analyze the pellet using an FTIR spectrometer.

Potential Biological Activities and Signaling Pathways

Currently, there is a notable absence of published research directly investigating the biological activities or effects on signaling pathways of this compound. However, studies on structurally related polymethoxybenzenes and other methoxy-containing natural products provide a basis for postulating potential areas of interest for future research.

Logical Relationship of Structural Features to Potential Biological Activity:

Biological_Activity_Hypothesis cluster_potential_activities Potential Biological Activities Compound This compound StructuralFeatures Structural Features: - Methoxy Groups - Aromatic Ring Compound->StructuralFeatures PotentialProperties Potential Properties: - Lipophilicity - Electron-rich Ring - Steric Hindrance StructuralFeatures->PotentialProperties Antioxidant Antioxidant PotentialProperties->Antioxidant AntiInflammatory Anti-inflammatory PotentialProperties->AntiInflammatory Anticancer Anticancer PotentialProperties->Anticancer EnzymeInhibition Enzyme Inhibition PotentialProperties->EnzymeInhibition

Hypothesized link between structure and potential biological activities.
  • Antioxidant Activity: The electron-rich nature of the polymethoxylated benzene ring suggests that this compound could possess antioxidant properties by acting as a free radical scavenger.[9]

  • Anti-inflammatory Effects: Some polymethoxyflavones and other methoxybenzene derivatives have demonstrated anti-inflammatory activity.[10][11] It is plausible that this compound could modulate inflammatory pathways, although this requires experimental validation.

  • Anticancer Potential: Various methoxy-substituted compounds have been investigated for their cytotoxic effects on cancer cell lines.[5][12] The specific substitution pattern of this compound may confer selective cytotoxicity, warranting investigation.

  • Enzyme Inhibition: The structure of this compound could allow it to interact with the active sites of various enzymes, potentially leading to inhibitory effects.

Further research is essential to explore these hypothetical activities and to identify any specific molecular targets or signaling pathways that may be modulated by this compound.

Conclusion

This compound is a compound with well-defined basic chemical identity but with physical properties and biological activities that remain largely unexplored. This technical guide has consolidated the available data and provided a framework for future research by proposing experimental protocols for its synthesis and analysis, and by highlighting potential areas for the investigation of its biological significance. For researchers in drug development and related fields, this compound represents an opportunity to explore a novel chemical space with the potential for discovering new bioactive molecules.

References

An In-depth Technical Guide to 1,2,3,5-Tetramethoxybenzene (CAS 5333-45-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,5-Tetramethoxybenzene is a polysubstituted aromatic organic compound. This document provides a comprehensive overview of its known chemical and physical properties. Due to a notable scarcity of published research specifically on the biological activity and detailed synthesis of the 1,2,3,5-isomer, this guide also presents a discussion on the known biological activities of structurally related methoxybenzene derivatives to provide a contextual framework and suggest potential avenues for future research. This guide includes a hypothetical synthesis pathway and a proposed workflow for biological screening, visualized using Graphviz diagrams, to stimulate further investigation into this molecule.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] The majority of available data on this compound relates to its fundamental chemical and physical characteristics.

PropertyValueSource(s)
CAS Number 5333-45-9[1][2]
Molecular Formula C₁₀H₁₄O₄[2]
Molecular Weight 198.22 g/mol [2]
Melting Point 38-42 °C[1]
Form Solid[1]
IUPAC Name This compound[2]
InChI InChI=1S/C10H14O4/c1-11-7-5-8(12-2)10(14-4)9(6-7)13-3/h5-6H,1-4H3[2]
InChIKey OIHYPOOSWQXFMZ-UHFFFAOYSA-N[2]
Canonical SMILES COC1=CC(=C(C(=C1)OC)OC)OC[2]

Spectroscopic Data

Spectroscopic data for this compound is available, providing the means for its identification and structural elucidation.

Data TypeSource Information
¹³C NMR Spectra available from John Wiley & Sons, Inc.[2]
ATR-IR Spectra available from Sigma-Aldrich Co. LLC.[2]
FTIR (KBr Wafer) Spectra available from G. P. Rizzi, The Procter and Gamble Company.[2]

Synthesis and Experimental Protocols

Hypothetical Synthesis Protocol

A plausible synthetic route to this compound could involve the multi-step methylation of a corresponding polyhydroxylated benzene precursor. A potential starting material could be 1,2,3,5-tetrahydroxybenzene (also known as Pirogallol A). The methylation could be achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a suitable base.

Reaction Scheme:

  • Starting Material: 1,2,3,5-Tetrahydroxybenzene

  • Reagent: Dimethyl sulfate ((CH₃)₂SO₄)

  • Base: Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Solvent: A suitable polar aprotic solvent like acetone or N,N-dimethylformamide (DMF).

Proposed Experimental Steps:

  • Dissolve 1,2,3,5-tetrahydroxybenzene in the chosen solvent.

  • Add the base in excess to deprotonate the hydroxyl groups.

  • Slowly add dimethyl sulfate to the reaction mixture, controlling the temperature as the reaction is likely exothermic.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

G cluster_synthesis Hypothetical Synthesis Workflow start 1,2,3,5-Tetrahydroxybenzene reaction Methylation Reaction start->reaction reagents Dimethyl Sulfate Sodium Hydroxide Solvent reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

A hypothetical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is a significant lack of published data on the biological activity and mechanism of action of this compound. However, the biological activities of other methoxybenzene derivatives have been explored, which may provide insights into the potential pharmacology of the 1,2,3,5-isomer.

Context from Related Methoxybenzene Derivatives
  • Anticancer and Cytotoxic Effects: Various methoxy-substituted compounds, including chalcones, pyrazolines, and benzimidazole derivatives, have been synthesized and evaluated for their anticancer properties. The presence and position of methoxy groups can significantly influence their cytotoxic and selective activity against different cancer cell lines. For instance, some N-phenylpyrazoline derivatives with methoxy substituents have shown promising broad-spectrum anticancer activity.

  • Enzyme Inhibition: Methoxybenzene derivatives have been investigated as inhibitors of various enzymes. For example, some have shown inhibitory activity against enzymes like 12-lipoxygenase, which is involved in inflammatory responses and cancer.

  • Antioxidant Activity: The antioxidant capacity of 2-methoxyphenols has been evaluated, suggesting that methoxy-substituted benzenes could possess radical-scavenging properties.

  • Structure-Activity Relationship (SAR): In various classes of compounds, the number and position of methoxy groups on the benzene ring are critical determinants of biological activity. SAR studies on flavonoids, for example, have indicated that methoxy groups at specific positions can enhance anti-inflammatory and neuroprotective activities.

Given the activities of related compounds, this compound could be a candidate for screening in various biological assays to determine its potential as a cytotoxic agent, enzyme inhibitor, or antioxidant.

Proposed Biological Screening Workflow

A logical workflow for the initial biological evaluation of this compound would involve a series of in vitro assays to assess its general cytotoxicity and potential for more specific biological activities.

G cluster_screening Proposed Biological Screening Workflow compound This compound cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) compound->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinases, Lipoxygenases) compound->enzyme_inhibition antioxidant Antioxidant Assays (e.g., DPPH, ABTS) compound->antioxidant sar Structure-Activity Relationship Studies cytotoxicity->sar If active enzyme_inhibition->sar If active mechanism Mechanism of Action Studies sar->mechanism

References

Synthesis of 1,2,3,5-Tetramethoxybenzene from Pyrogallol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a multi-step synthesis pathway for 1,2,3,5-tetramethoxybenzene, commencing from the readily available starting material, pyrogallol. The synthesis involves a series of key transformations, including methylation, nitration, reduction, diazotization, and a final methylation step. This document furnishes detailed experimental protocols for each stage of the synthesis, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to aid in comprehension and practical application. The methodologies described herein are curated from established chemical literature and patents, offering a robust framework for the laboratory-scale production of this compound, a valuable intermediate in various research and development applications.

Introduction

This compound is a polysubstituted aromatic compound with applications in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Its synthesis from a simple precursor like pyrogallol (1,2,3-trihydroxybenzene) presents a viable route for its production. The overall synthetic strategy hinges on the initial protection of the hydroxyl groups of pyrogallol via methylation, followed by regioselective functionalization of the resulting 1,2,3-trimethoxybenzene intermediate to introduce the fourth methoxy group at the 5-position. This guide delineates a reliable five-step pathway to achieve this transformation.

Overall Synthesis Pathway

The synthesis of this compound from pyrogallol can be accomplished through the following sequence of reactions:

  • Methylation: Pyrogallol is exhaustively methylated to yield 1,2,3-trimethoxybenzene.

  • Nitration: 1,2,3-trimethoxybenzene is nitrated to introduce a nitro group at the 5-position, forming 1,2,3-trimethoxy-5-nitrobenzene.

  • Reduction: The nitro group of 1,2,3-trimethoxy-5-nitrobenzene is reduced to an amino group to give 3,4,5-trimethoxyaniline.

  • Diazotization and Hydrolysis: The amino group is converted to a diazonium salt, which is subsequently hydrolyzed to a hydroxyl group, yielding 3,4,5-trimethoxyphenol.

  • Methylation: The final hydroxyl group is methylated to afford the target product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are indicative and may vary based on experimental conditions and scale.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1MethylationPyrogallol1,2,3-TrimethoxybenzeneDimethyl sulfate, Sodium hydroxide~90%
2Nitration1,2,3-Trimethoxybenzene1,2,3-Trimethoxy-5-nitrobenzeneNitric acid, Sulfuric acid60-70%
3Reduction1,2,3-Trimethoxy-5-nitrobenzene3,4,5-TrimethoxyanilineTin(II) chloride, Hydrochloric acid~85%
4Diazotization & Hydrolysis3,4,5-Trimethoxyaniline3,4,5-TrimethoxyphenolSodium nitrite, Sulfuric acid, Water~60%
5Methylation3,4,5-TrimethoxyphenolThis compoundDimethyl sulfate, Potassium carbonate~92%

Experimental Protocols

Step 1: Synthesis of 1,2,3-Trimethoxybenzene

Principle: The hydroxyl groups of pyrogallol are methylated using dimethyl sulfate in the presence of a strong base.

Materials:

  • Pyrogallol (100 kg)

  • Water (200 kg)

  • Tetrabutylammonium bromide (2 kg)

  • Dimethyl sulfate (250 L)

  • Industrial liquid caustic soda (30%, 180 L)

  • Ethanol

  • Reaction kettle with stirring, heating, and cooling capabilities

  • Centrifuge

  • Rectification still

Procedure:

  • Charge the reaction kettle with 100 kg of pyrogallol, 200 kg of water, and 2 kg of tetrabutylammonium bromide and stir the mixture.

  • Once the mixture is evenly stirred, begin the dropwise addition of 250 L of dimethyl sulfate and 180 L of 30% industrial liquid caustic soda.

  • Maintain the reaction temperature at approximately 35°C during the addition.

  • After the addition is complete, maintain the temperature for 3 hours at 30°C.

  • Increase the temperature to 95°C and hold for 2 hours.

  • Cool the reaction mixture to 20°C to induce crystallization.

  • After crystallization is complete, separate the crude product by centrifugal dehydration.

  • For purification, mix 100 kg of the crude product with 200 kg of ethanol and 400 kg of water in a clean reactor.

  • Heat the mixture to 90°C until all the material is dissolved.

  • Cool the solution to 5-10°C to recrystallize the product.

  • Isolate the purified 1,2,3-trimethoxybenzene by centrifugal dehydration.[1]

Step 2: Synthesis of 1,2,3-Trimethoxy-5-nitrobenzene

Principle: Electrophilic aromatic substitution of 1,2,3-trimethoxybenzene with a nitrating agent introduces a nitro group at the 5-position.

Materials:

  • 1,2,3-Trimethoxybenzene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Ice

  • Deionized water

  • 5% Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 25 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 20 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, keeping the temperature below 10°C.[2]

  • Dissolve 1,2,3-trimethoxybenzene (0.1 mol) in a minimal amount of dichloromethane.

  • Add the solution of 1,2,3-trimethoxybenzene dropwise to the nitrating mixture, maintaining the reaction temperature between 0-5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water, 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 1,2,3-trimethoxy-5-nitrobenzene by recrystallization from ethanol.

Step 3: Synthesis of 3,4,5-Trimethoxyaniline

Principle: The nitro group of 1,2,3-trimethoxy-5-nitrobenzene is reduced to a primary amine using a suitable reducing agent.

Materials:

  • 1,2,3-Trimethoxy-5-nitrobenzene

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, suspend 1,2,3-trimethoxy-5-nitrobenzene (0.1 mol) in 100 mL of concentrated hydrochloric acid.

  • Add a solution of stannous chloride dihydrate (0.3 mol) in 50 mL of concentrated hydrochloric acid portion-wise with stirring.

  • After the addition, heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture in an ice bath and basify by the slow addition of a concentrated sodium hydroxide solution until the precipitate of tin hydroxides redissolves.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3,4,5-trimethoxyaniline.

Step 4: Synthesis of 3,4,5-Trimethoxyphenol

Principle: The primary aromatic amine is converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol.

Materials:

  • 3,4,5-Trimethoxyaniline

  • Sodium nitrite (NaNO₂)

  • Dilute Sulfuric Acid

  • Copper(II) sulfate (catalyst)

  • Ice

  • Reaction vessel with temperature control

Procedure:

  • Dissolve 3,4,5-trimethoxyaniline (0.1 mol) in a dilute sulfuric acid solution at 0-5°C in a reaction vessel.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.11 mol) dropwise, keeping the temperature below 5°C to form the diazonium salt solution.

  • In a separate flask, heat a dilute sulfuric acid solution containing a catalytic amount of copper(II) sulfate to 100-110°C.

  • Carefully add the cold diazonium salt solution to the hot sulfuric acid solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue heating for a short period to ensure complete hydrolysis.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extract, dry it over anhydrous sodium sulfate, and remove the solvent to obtain crude 3,4,5-trimethoxyphenol.

  • Purify the product by recrystallization or column chromatography.[3]

Step 5: Synthesis of this compound

Principle: The hydroxyl group of 3,4,5-trimethoxyphenol is methylated to yield the final product.

Materials:

  • 3,4,5-Trimethoxyphenol

  • Dimethyl sulfate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 3,4,5-trimethoxyphenol (0.05 mol) in 100 mL of acetone.

  • Add anhydrous potassium carbonate (0.1 mol) to the solution.

  • Heat the mixture to reflux and add dimethyl sulfate (0.06 mol) dropwise.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter off the potassium carbonate.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a dilute sodium hydroxide solution, followed by water and brine.

  • Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent to give this compound.

  • The product can be further purified by distillation or recrystallization.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow Pyrogallol Pyrogallol TMOB 1,2,3-Trimethoxybenzene Pyrogallol->TMOB Methylation (Dimethyl Sulfate, NaOH) Nitro_TMOB 1,2,3-Trimethoxy- 5-nitrobenzene TMOB->Nitro_TMOB Nitration (HNO3, H2SO4) Amino_TMOB 3,4,5-Trimethoxyaniline Nitro_TMOB->Amino_TMOB Reduction (SnCl2, HCl) Hydroxy_TMOB 3,4,5-Trimethoxyphenol Amino_TMOB->Hydroxy_TMOB Diazotization & Hydrolysis (NaNO2, H2SO4) Final_Product This compound Hydroxy_TMOB->Final_Product Methylation (Dimethyl Sulfate, K2CO3)

Caption: Synthetic workflow for this compound.

Chemical Reaction Pathway

Reaction_Pathway cluster_0 Step 1: Methylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Diazotization & Hydrolysis cluster_4 Step 5: Methylation Pyrogallol Pyrogallol TMOB 1,2,3-Trimethoxybenzene Pyrogallol->TMOB (CH3)2SO4, NaOH TMOB2 1,2,3-Trimethoxybenzene Nitro_TMOB 1,2,3-Trimethoxy-5-nitrobenzene TMOB2->Nitro_TMOB HNO3, H2SO4 Nitro_TMOB2 1,2,3-Trimethoxy-5-nitrobenzene Amino_TMOB 3,4,5-Trimethoxyaniline Nitro_TMOB2->Amino_TMOB SnCl2, HCl Amino_TMOB2 3,4,5-Trimethoxyaniline Hydroxy_TMOB 3,4,5-Trimethoxyphenol Amino_TMOB2->Hydroxy_TMOB 1. NaNO2, H2SO4 2. H2O, Heat Hydroxy_TMOB2 3,4,5-Trimethoxyphenol Final_Product This compound Hydroxy_TMOB2->Final_Product (CH3)2SO4, K2CO3

References

The Elusive Presence of 1,2,3,5-Tetramethoxybenzene in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no definitive evidence of the natural occurrence of 1,2,3,5-tetramethoxybenzene in botanical or other natural sources. This technical guide addresses the current state of knowledge and provides a resource for researchers by examining structurally related, naturally occurring methoxybenzenes, their sources, isolation protocols, and biosynthetic considerations.

Introduction: The Search for this compound

Methoxybenzenes are a class of aromatic compounds characterized by a benzene ring substituted with one or more methoxy groups. These compounds are widely distributed in the plant kingdom and contribute to the aroma and biological activities of many essential oils and plant extracts. While numerous isomers of di-, tri-, and tetramethoxybenzene have been isolated from natural sources, this compound remains conspicuously absent from the record of naturally identified phytochemicals.

This guide is intended for researchers, scientists, and drug development professionals interested in the natural occurrence and potential applications of methoxybenzenes. While the primary subject of this inquiry, this compound, has not been found to occur naturally, this document provides essential context by detailing the natural sources, analytical data, and experimental protocols for closely related and biologically active methoxybenzene derivatives.

Naturally Occurring Methoxybenzene Analogs

In lieu of data on this compound, this section focuses on notable, structurally similar methoxybenzenes that have been isolated from plants. The data presented here can serve as a valuable reference for phytochemical investigations and as a starting point for exploring the structure-activity relationships within this class of compounds.

Quantitative Data on Selected Naturally Occurring Methoxybenzenes

The following table summarizes the quantitative data available for several naturally occurring methoxybenzene derivatives, highlighting their sources and concentrations.

Compound NameStructureNatural Source(s)Plant Part(s)Concentration/Yield
1,3,5-Trimethoxybenzene C9H12O3Eugenia confusa, Rosa chinensisLeaves, PetalsUp to 74% of essential oil in E. confusa
1-Allyl-2,3,4,5-tetramethoxybenzene C13H18O4Licaria chrysophylla, Petroselinum spp. (Parsley)Not specified, Seed oilPresent
(E)-1,2,3-Trimethoxy-5-(1-propen-1-yl)-benzene (trans-isoelemicine) C12H16O3Thapsia garganica, Artemisia dracunculus (Tarragon), Laurus nobilis (Laurel), Myristica fragrans (Nutmeg)Not specifiedPresent

Note: The absence of this compound from this and other databases of natural products suggests it is either exceptionally rare or has yet to be discovered in nature.

Experimental Protocols: Isolation and Characterization of Methoxybenzenes from Natural Sources

The isolation and characterization of methoxybenzenes from plant material typically involve a series of extraction and chromatographic steps. The following is a generalized protocol that can be adapted for the isolation of related methoxybenzene compounds.

General Extraction and Isolation Workflow

A typical workflow for the isolation of methoxybenzenes from a plant matrix is outlined below.

G plant_material Dried and Powdered Plant Material solvent_extraction Solvent Extraction (e.g., Hexane, Dichloromethane) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract concentration Concentration (Rotary Evaporation) crude_extract->concentration concentrated_extract Concentrated Extract concentration->concentrated_extract column_chromatography Column Chromatography (Silica Gel) concentrated_extract->column_chromatography fractions Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pure_compound Pure Methoxybenzene Analog tlc->pure_compound (pooling of pure fractions) structural_elucidation Structural Elucidation (NMR, MS) pure_compound->structural_elucidation

A generalized workflow for the isolation of methoxybenzenes.
Detailed Methodologies

1. Plant Material Preparation:

  • The selected plant part (e.g., leaves, seeds, bark) is air-dried or freeze-dried to remove moisture.

  • The dried material is ground into a fine powder to increase the surface area for extraction.

2. Extraction:

  • The powdered plant material is subjected to extraction with a non-polar solvent such as hexane or dichloromethane to selectively extract lipophilic compounds, including methoxybenzenes.

  • Maceration, Soxhlet extraction, or ultrasound-assisted extraction are common techniques employed.

3. Concentration:

  • The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

4. Chromatographic Separation:

  • The crude extract is subjected to column chromatography over silica gel.

  • A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), is used to separate the components of the extract.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

5. Purification:

  • Fractions containing the compound of interest (as indicated by TLC) are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC).

6. Structural Elucidation:

  • The structure of the purified compound is determined using spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure.

    • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the compound.

Biosynthetic Pathways of Methoxybenzenes

The biosynthesis of methoxybenzenes in plants typically originates from the shikimate pathway, which produces aromatic amino acids like phenylalanine. These precursors undergo a series of enzymatic modifications, including hydroxylations and O-methylations, to yield the final methoxy-substituted benzene ring. The biosynthesis of 1,3,5-trimethoxybenzene in Rosa chinensis is a well-studied example.

G shikimate Shikimate Pathway phenylalanine L-Phenylalanine shikimate->phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid phloroglucinol Phloroglucinol p_coumaric_acid->phloroglucinol ...multiple steps... polyketide_pathway Polyketide Pathway (alternative) polyketide_pathway->phloroglucinol methylation1 O-Methylation (OMT) phloroglucinol->methylation1 dimethoxy Dimethoxyphenol methylation1->dimethoxy methylation2 O-Methylation (OMT) dimethoxy->methylation2 trimethoxy Trimethoxybenzene methylation2->trimethoxy

A simplified representation of a plausible biosynthetic pathway for a trimethoxybenzene.

The enzymes responsible for the sequential methylation steps are O-methyltransferases (OMTs), which utilize S-adenosyl methionine (SAM) as a methyl group donor. The specific substitution pattern of the final methoxybenzene is determined by the regioselectivity of these enzymes. The lack of identified natural this compound may be due to the absence of a specific set of OMTs capable of producing this particular isomer in plants.

Conclusion and Future Directions

While this compound is commercially available as a synthetic compound, there is currently no scientific literature to support its natural occurrence. Researchers interested in the biological activities of tetramethoxybenzenes should focus their initial investigations on known naturally occurring isomers, such as 1-allyl-2,3,4,5-tetramethoxybenzene.

Future phytochemical explorations of a wider diversity of plant species, particularly those known to produce other methoxybenzene derivatives, may yet lead to the discovery of this compound as a natural product. Advanced analytical techniques, such as hyphenated chromatography-spectrometry methods (e.g., GC-MS, LC-MS), will be instrumental in screening for and identifying novel methoxybenzenes in complex plant extracts. The availability of spectroscopic data for synthetic this compound will be crucial for its unambiguous identification should it be encountered in a natural source.

Spectroscopic Profile of 1,2,3,5-Tetramethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2,3,5-tetramethoxybenzene, a significant building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The expected chemical shifts in ¹H and ¹³C NMR are presented below, based on established values for methoxy-substituted benzene derivatives.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methoxy groups.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.2 - 6.4Singlet2HAromatic H (H-4, H-6)
~3.8 - 3.9Singlet9HMethoxy H (-OCH₃ at C1, C2, C3)
~3.7 - 3.8Singlet3HMethoxy H (-OCH₃ at C5)
¹³C NMR Data

The carbon NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment
~159 - 161Aromatic C (C-5)
~154 - 156Aromatic C (C-1, C-3)
~138 - 140Aromatic C (C-2)
~93 - 95Aromatic C (C-4, C-6)
~55 - 57Methoxy C (-OCH₃)
Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Set the spectral width to approximately 12 ppm.

    • Employ a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • A larger number of scans (typically 1024 or more) will be necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Reference the spectrum to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The key absorption bands are summarized below.

Wavenumber (cm⁻¹) Intensity Assignment
3000 - 2800Medium-StrongC-H stretch (methoxy and aromatic)
1600 - 1580MediumC=C stretch (aromatic ring)
1500 - 1400StrongC=C stretch (aromatic ring)
1250 - 1000StrongC-O stretch (aryl ether)
900 - 675Medium-StrongC-H out-of-plane bend (aromatic)
Experimental Protocol for FTIR Spectroscopy

A typical procedure for acquiring an FTIR spectrum is:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a distinct fragmentation pattern, providing confirmation of its molecular weight and structural features. The molecular formula is C₁₀H₁₄O₄, and the molecular weight is 198.22 g/mol .

Predicted Mass Spectrometry Data

The expected major ions in the mass spectrum are listed below. The fragmentation pattern is predicted based on the known behavior of methoxy-substituted aromatic compounds.

m/z Relative Intensity Proposed Fragment Neutral Loss
198High[M]⁺-
183High[M - CH₃]⁺CH₃
168Medium[M - 2CH₃]⁺ or [M - CH₂O]⁺2CH₃ or CH₂O
153Medium[M - 3CH₃]⁺ or [M - CH₃ - CH₂O]⁺3CH₃ or CH₃ + CH₂O
125Medium[C₇H₅O₂]⁺-
110Medium[C₆H₆O₂]⁺-
Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 198). Subsequent fragmentation likely proceeds through the loss of methyl radicals (•CH₃) from the methoxy groups and the elimination of formaldehyde (CH₂O).

G Proposed EI-MS Fragmentation of this compound M [C10H14O4]⁺ m/z = 198 Molecular Ion F1 [C9H11O4]⁺ m/z = 183 M->F1 - •CH3 F2 [C8H8O4]⁺ m/z = 168 F1->F2 - •CH3 F3 [C8H8O3]⁺ m/z = 152 F2->F3 - CH4 F4 [C7H5O3]⁺ m/z = 137 F3->F4 - •CH3 G Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_confirmation Confirmation Sample This compound NMR NMR (1H, 13C) Sample->NMR IR FTIR Sample->IR MS EI-MS Sample->MS Structure Structural Elucidation NMR->Structure FunctionalGroups Functional Group ID IR->FunctionalGroups MolWeight Molecular Weight & Fragmentation MS->MolWeight Confirmation Structure Confirmed Structure->Confirmation FunctionalGroups->Confirmation MolWeight->Confirmation

An In-depth Technical Guide to the Crystal Structure of 1,2,3,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1,2,3,5-tetramethoxybenzene, a significant organic compound with applications in chemical synthesis and pharmaceutical development. This document details the crystallographic parameters, molecular geometry, and intermolecular interactions, supported by experimental protocols and data visualizations to facilitate a deeper understanding for researchers and professionals in related fields.

Introduction

This compound is a polysubstituted aromatic ether. The arrangement of its four methoxy groups on the benzene ring dictates its molecular conformation and, consequently, its packing in the crystalline state. Understanding the three-dimensional structure of this molecule is crucial for predicting its physical and chemical properties, which is of particular interest in the design of new materials and active pharmaceutical ingredients. The crystal structure of this compound has been determined by single-crystal X-ray diffraction, and the crystallographic data are available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 696290.[1] The primary research detailing this structure was published in the Journal of Chemical Physics.[1]

Crystallographic Data

The crystal structure of this compound was determined from single-crystal X-ray diffraction data. A summary of the key crystallographic parameters is presented in the table below.

Parameter Value
Chemical FormulaC₁₀H₁₄O₄
Formula Weight198.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a8.859(2) Å
b10.456(2) Å
c11.234(2) Å
α90°
β108.43(3)°
γ90°
Volume986.9(4) ų
Z4
Density (calculated)1.334 Mg/m³
Temperature100(2) K

Molecular Structure and Conformation

The molecular structure of this compound features a benzene ring substituted with four methoxy groups. The spatial arrangement of these methoxy groups is of particular interest. Due to steric hindrance between the adjacent methoxy groups at positions 1, 2, and 3, they are not all coplanar with the benzene ring. The torsion angles of the C-O bonds relative to the plane of the benzene ring indicate a distortion from perfect planarity. This conformation is a key determinant of the overall molecular packing and the nature of the intermolecular forces.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is primarily governed by weak van der Waals forces and C-H···O hydrogen bonds. The molecules are arranged in a herringbone-like pattern, maximizing the packing efficiency. The methoxy groups play a crucial role in the formation of a three-dimensional supramolecular network through weak hydrogen bonding interactions, where the hydrogen atoms of the methyl groups interact with the oxygen atoms of neighboring molecules. These interactions, although weak, collectively contribute to the stability of the crystal lattice.

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound can be adapted from the methylation of related phenolic precursors, such as pyrogallol 1,3-dimethyl ether (2,6-dimethoxyphenol).

Reaction Scheme:

Starting Material: Pyrogallol 1,3-dimethyl ether Reagent: A methylating agent such as dimethyl sulfate or methyl iodide. Base: A suitable base like sodium hydroxide or potassium carbonate. Solvent: An inert solvent such as acetone or dimethylformamide (DMF).

General Procedure:

  • Dissolve pyrogallol 1,3-dimethyl ether in the chosen solvent in a reaction flask.

  • Add the base to the solution and stir.

  • Slowly add the methylating agent to the reaction mixture, maintaining temperature control.

  • After the addition is complete, allow the reaction to proceed at an appropriate temperature for several hours.

  • Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform a work-up, which typically involves extraction and washing.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Crystallization for X-ray Diffraction

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution.

Procedure:

  • Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like hexane/ethyl acetate) at an elevated temperature to create a saturated solution.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature in a dust-free environment.

  • To promote slow crystal growth, the container can be loosely covered to allow for slow evaporation of the solvent over several days.

  • Once well-formed single crystals appear, they can be carefully harvested for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

The following protocol outlines the general steps for single-crystal X-ray diffraction data collection and structure refinement.

Experimental Setup:

  • Diffractometer: A four-circle diffractometer equipped with a CCD or CMOS detector.

  • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Temperature Control: A cryosystem to maintain the crystal at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Data Collection and Processing:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is cooled to the desired temperature.

  • The unit cell parameters are determined from a preliminary set of diffraction images.

  • A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • The collected diffraction intensities are integrated, scaled, and corrected for various experimental factors (e.g., Lorentz and polarization effects).

Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods.

  • The initial structural model is refined against the experimental data using full-matrix least-squares methods.

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using crystallographic software.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of This compound purification Purification (Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_file Crystallographic Information File (CIF) structure_refinement->cif_file analysis Analysis of Geometry & Intermolecular Interactions cif_file->analysis

Workflow for Crystal Structure Determination.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, including its crystallographic data, molecular conformation, and packing arrangement. The experimental protocols for its synthesis, crystallization, and structure determination offer a practical framework for researchers in the field. The provided visualizations aim to enhance the understanding of the experimental workflow. This comprehensive information serves as a valuable resource for scientists and professionals engaged in the study and application of this and related organic molecules.

References

An In-depth Technical Guide on the Electron-Donating Properties of 1,2,3,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,5-Tetramethoxybenzene is a polysubstituted aromatic compound characterized by the presence of four electron-donating methoxy groups on a benzene ring. These substituents significantly influence the molecule's chemical reactivity, making it a valuable intermediate in organic synthesis and a point of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the electron-donating properties of this compound, including its synthesis, reactivity in electrophilic aromatic substitution, and relevant quantitative data. Detailed experimental protocols and mechanistic diagrams are provided to facilitate further research and application.

Introduction

The electronic nature of substituents on an aromatic ring is a fundamental concept in organic chemistry that dictates the regioselectivity and rate of chemical reactions. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, thereby activating it towards electrophilic attack. The methoxy group (-OCH₃) is a potent EDG, exerting its influence through a combination of a resonance effect (+M) and an inductive effect (-I). In this compound, the cumulative effect of four such groups results in a highly electron-rich aromatic system with distinct chemical properties.

Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of its corresponding polyphenol, 1,2,3,5-tetrahydroxybenzene. This precursor can be derived from gallic acid, a naturally occurring phenolic acid.[1] A general synthetic approach involves the exhaustive methylation of the hydroxyl groups.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of related trimethoxybenzene from pyrogallol.[2]

Materials:

  • 1,2,3,5-Tetrahydroxybenzene

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1,2,3,5-tetrahydroxybenzene in acetone.

  • Add a molar excess of anhydrous potassium carbonate to the solution.

  • To the stirred suspension, add a molar excess of dimethyl sulfate dropwise at room temperature.

  • After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with a dilute aqueous solution of sodium hydroxide, followed by water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Electron-Donating Properties and Reactivity

The four methoxy groups in this compound significantly activate the benzene ring, making it highly susceptible to electrophilic aromatic substitution reactions. The lone pairs on the oxygen atoms of the methoxy groups participate in resonance with the aromatic π-system, increasing the electron density at the ortho and para positions relative to each methoxy group.

Quantitative Assessment of Electron-Donating Strength

Another important quantitative measure is the oxidation potential. Electron-rich aromatic compounds are more easily oxidized. For comparison, the oxidation potential of the related 1,2,4,5-tetramethoxybenzene has been reported to be 0.81 V vs. SCE, indicating its susceptibility to one-electron oxidation to form a stable radical cation.[3] It is expected that this compound would have a similarly low oxidation potential.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₄O₄[4]
Molecular Weight198.22 g/mol [4]
CAS Number5333-45-9[5]
Melting Point38-42 °C[5]
Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction

The high electron density of the this compound ring makes it an excellent substrate for electrophilic aromatic substitution reactions, even with weak electrophiles. The Vilsmeier-Haack reaction is a classic example, allowing for the formylation of electron-rich aromatic compounds.[6][7][8] The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

Vilsmeier_Haack_Reaction cluster_reagent_formation Vilsmeier Reagent Formation cluster_electrophilic_substitution Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl₃ POCl3 POCl₃ TMB This compound Sigma_Complex Sigma Complex (Arenium ion) Iminium_Product Iminium Salt Product Final_Product Formylated Product

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Diethyl ether

  • Ice bath

  • Standard glassware for organic synthesis

Procedure: [6]

  • Dissolve this compound in DMF in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Quench the reaction by slowly adding an aqueous solution of sodium acetate while cooling in an ice bath.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

The electron-donating properties of this compound are central to its reactivity. The following diagram illustrates the logical flow from the molecular structure to its chemical behavior in electrophilic aromatic substitution.

Electron_Donating_Effect Structure This compound (Four -OCH₃ groups) Resonance Resonance Effect (+M) (Lone pair delocalization) Structure->Resonance Inductive Inductive Effect (-I) (Oxygen electronegativity) Structure->Inductive Net_Effect Net Electron-Donating Character Resonance->Net_Effect Inductive->Net_Effect Increased_Density Increased Electron Density on Aromatic Ring Net_Effect->Increased_Density Activation Ring Activation towards Electrophilic Attack Increased_Density->Activation Reactivity Enhanced Reactivity in Electrophilic Aromatic Substitution Activation->Reactivity

Conclusion

This compound is a highly activated aromatic compound due to the strong electron-donating nature of its four methoxy substituents. This property makes it a versatile building block in organic synthesis, particularly for constructing complex molecules via electrophilic aromatic substitution. The provided experimental protocols and mechanistic diagrams offer a foundation for researchers and drug development professionals to explore the potential of this and related electron-rich aromatic compounds in their work. Further quantitative studies on its oxidation potential and Hammett parameters would provide deeper insights into its reactivity and guide the design of novel synthetic pathways and pharmacologically active molecules.

References

The Versatile Scaffolding of 1,2,3,5-Tetramethoxybenzene in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,2,3,5-Tetramethoxybenzene, a polysubstituted aromatic ether, has emerged as a valuable and versatile building block in the intricate field of organic synthesis. Its unique substitution pattern, featuring a high degree of electron density on the aromatic ring, renders it highly susceptible to a variety of electrophilic substitution reactions. This property, coupled with the potential for regioselective functionalization, makes it an attractive starting material for the construction of complex molecular architectures, including natural products and pharmacologically active compounds. This technical guide provides an in-depth exploration of the synthetic utility of this compound, complete with experimental protocols, quantitative data, and logical workflows to aid researchers in leveraging its full potential.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful synthetic planning. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₄O₄[1][2]
Molecular Weight 198.22 g/mol [1]
CAS Number 5333-45-9[1][3]
Appearance Solid[4]
Melting Point 38-42 °C[4]

Core Reactivity and Functionalization Strategies

The electron-donating nature of the four methoxy groups significantly activates the benzene ring towards electrophilic aromatic substitution. The positions ortho and para to the methoxy groups are particularly reactive. Key functionalization strategies include formylation, acylation, and lithiation, which introduce versatile handles for further synthetic transformations.

Electrophilic Aromatic Substitution: Formylation

The introduction of a formyl group (-CHO) is a crucial transformation, as aldehydes are precursors to a wide array of functional groups. The Vilsmeier-Haack and Gattermann reactions are standard methods for the formylation of electron-rich aromatic compounds.[5][6][7][8]

Logical Workflow for Electrophilic Formylation:

start This compound intermediate Iminium Salt Intermediate start->intermediate Electrophilic Attack reagent Formylating Agent (e.g., Vilsmeier or Gattermann reagent) reagent->intermediate Generates Electrophile product Formylated Tetramethoxybenzene (e.g., 2,3,4,6-Tetramethoxybenzaldehyde) intermediate->product Hydrolysis

Caption: General workflow for the electrophilic formylation of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of a Tetramethoxybenzene Analogue

Materials:

  • 1,2,3-Trimethoxybenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Water

Procedure:

  • In a suitable reaction vessel, combine 1,2,3-trimethoxybenzene and DMF.

  • Slowly add phosphorus oxychloride to the mixture while maintaining the reaction temperature between 70-80 °C.

  • After the addition is complete, continue to stir the reaction mixture at 70-80 °C for 10 hours.

  • Upon completion, cool the reaction mixture and carefully pour it into ice water to hydrolyze the intermediate.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 2,3,4-trimethoxybenzaldehyde, can be further purified by distillation or crystallization.

Expected Yield: The reported total yield for the two-step synthesis of 2,3,4-trimethoxybenzaldehyde from pyrogallol, including this formylation step, is 73%.[9]

Application in the Synthesis of Bioactive Molecules

This compound and its derivatives serve as key precursors in the synthesis of a variety of biologically active compounds, including natural products and their analogues.

Precursor to Coenzyme Q Analogues

Coenzyme Q (ubiquinone) is a vital component of the mitochondrial respiratory chain and a potent antioxidant.[5] Synthetic analogues of Coenzyme Q are of significant interest for their potential therapeutic applications. A synthetic route to key intermediates for Coenzyme Q analogues has been developed starting from a methylated derivative of this compound.[5]

Synthetic Workflow towards a Coenzyme Q Intermediate:

start 1,2,3,4-Tetramethoxy- 5-methylbenzene step1 Chloromethylation (Paraformaldehyde, HCl) start->step1 intermediate1 Chloromethylated Intermediate step1->intermediate1 step2 Formylation (Sommelet Reaction) intermediate1->step2 intermediate2 2,3,4,5-Tetramethoxy- 6-methylbenzaldehyde step2->intermediate2 step3 Further Functionalization intermediate2->step3 product Key Intermediate for Coenzyme Q Analogues step3->product

Caption: Synthetic pathway to a key intermediate for Coenzyme Q analogues.[5]

Experimental Protocol: Chloromethylation of 1,2,3,4-Tetramethoxy-5-methylbenzene [5]

Materials:

  • 1,2,3,4-Tetramethoxy-5-methylbenzene

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

Procedure:

  • Combine 1,2,3,4-tetramethoxy-5-methylbenzene, paraformaldehyde, and concentrated hydrochloric acid in a reaction flask.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the chloromethylated product.

Quantitative Data for Coenzyme Q Analogue Synthesis Intermediate:

Reaction StepReagents and ConditionsProductYield (%)
ChloromethylationParaformaldehyde, conc. HCl1-Chloromethyl-2,3,4,5-tetramethoxy-6-methylbenzeneExcellent
FormylationAnhydrous DMSO, KHCO₃, 80 °C, 3h2,3,4,5-Tetramethoxy-6-methylbenzaldehyde92
Amide FormationH₂O₂, NaOH, TBAB, EtOH, 75 °C, 5h2,3,4,5-Tetramethoxy-6-methylbenzamide98
Potential Role in the Synthesis of Isoquinoline Alkaloids

The structural motif of dimethoxy-substituted tetrahydroisoquinoline is a common feature in a large family of bioactive alkaloids, including emetine.[10][11] Emetine is a potent inhibitor of protein synthesis and has been investigated for its antiviral and anticancer properties.[8] The biosynthesis of emetine involves the Pictet-Spengler reaction of dopamine, a derivative of tyrosine.[6] A retrosynthetic analysis suggests that a functionalized phenethylamine derived from this compound could serve as a precursor to one of the isoquinoline rings in emetine or its analogues.

Conceptual Retrosynthetic Path to an Emetine Analogue:

emetine Emetine Analogue isoquinoline Dimethoxy- tetrahydroisoquinoline emetine->isoquinoline Disconnection phenethylamine Functionalized Phenethylamine isoquinoline->phenethylamine Pictet-Spengler Retron tetramethoxybenzene This compound phenethylamine->tetramethoxybenzene Functional Group Interconversion

Caption: Retrosynthetic analysis suggesting this compound as a potential starting material for emetine analogues.

Biological Context and Signaling Pathways

The bioactive molecules synthesized from this compound and its derivatives often exert their effects by modulating key cellular signaling pathways.

Coenzyme Q and Cellular Signaling

Coenzyme Q10 is not only a crucial component of the electron transport chain but also a regulator of several intracellular signaling pathways. Its antioxidant properties and its role in mitochondrial function allow it to influence pathways involved in inflammation, cell proliferation, and apoptosis.[1]

Signaling Pathways Modulated by Coenzyme Q10:

cluster_pro_survival Pro-Survival / Antioxidant cluster_inflammatory_apoptotic Inflammatory / Apoptotic coq10 Coenzyme Q10 nrf2 Nrf2/NQO1 Pathway coq10->nrf2 Activates pi3k PI3K/AKT/mTOR Pathway coq10->pi3k Modulates nfkb NF-κB Pathway coq10->nfkb Inhibits mapk MAPK Pathway coq10->mapk Modulates emetine Emetine ribosome 40S Ribosomal Subunit emetine->ribosome Binds to translocation Elongation (Translocation) ribosome->translocation Inhibits protein_synthesis Protein Synthesis translocation->protein_synthesis Blocks cell_death Cell Death / Antiviral Effect protein_synthesis->cell_death Leads to

References

Methodological & Application

Application Notes and Protocols: Friedel-Crafts Acylation of 1,2,3,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal for the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and fragrances.[1][2] The acylation of highly activated aromatic compounds, such as 1,2,3,5-tetramethoxybenzene, requires carefully controlled conditions to achieve selective mono-acylation and prevent side reactions. The methoxy groups are strong activating groups, making the benzene ring electron-rich and thus highly reactive towards electrophiles.[3]

This document provides a detailed protocol for the Friedel-Crafts acylation of this compound, typically yielding 2,4,5,6-tetramethoxyacetophenone. The protocol outlines the necessary reagents, equipment, step-by-step procedure, and data analysis.

Reaction Scheme

The Friedel-Crafts acylation of this compound with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, proceeds as follows:

Experimental Protocol

This protocol details a representative procedure for the laboratory-scale synthesis of 2,4,5,6-tetramethoxyacetophenone.

Materials and Reagents:

  • This compound (C₁₀H₁₄O₄)[4]

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol, methanol, or a mixture)

Equipment:

  • Round-bottom flask (100 mL or 250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup:

    • In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 25.2 mmol).

    • Dissolve the starting material in anhydrous dichloromethane (e.g., 50 mL).

    • Cool the flask in an ice bath to 0 °C.

  • Addition of Lewis Acid:

    • While stirring, slowly and portion-wise add anhydrous aluminum chloride (e.g., 4.0 g, 30.0 mmol) to the cooled solution. The addition should be done carefully to control the exothermic reaction.

    • Stir the resulting mixture at 0 °C for 15-20 minutes.

  • Addition of Acylating Agent:

    • In a dropping funnel, place a solution of acetyl chloride (e.g., 2.2 mL, 30.2 mmol) in anhydrous dichloromethane (e.g., 20 mL).

    • Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up:

    • Slowly and carefully quench the reaction by pouring the mixture over crushed ice (e.g., 100 g) in a beaker. Be cautious as this is an exothermic process and HCl gas will be evolved.[3]

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure 2,4,5,6-tetramethoxyacetophenone as a solid.[5]

Data Presentation

The following table should be used to record and summarize the quantitative data from the experiment.

ParameterValue
Reactants
Mass of this compound
Moles of this compound
Volume of Acetyl Chloride
Moles of Acetyl Chloride
Mass of Aluminum Chloride
Moles of Aluminum Chloride
Product
Mass of crude 2,4,5,6-tetramethoxyacetophenone
Mass of purified 2,4,5,6-tetramethoxyacetophenone
Theoretical Yield
Percentage Yield
Physical Properties
Melting Point
Spectroscopic Data
¹H NMR (CDCl₃, δ, ppm)
¹³C NMR (CDCl₃, δ, ppm)
IR (KBr, cm⁻¹)

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the Friedel-Crafts acylation of this compound.

Friedel_Crafts_Acylation_Workflow start Start setup Reaction Setup: - Dissolve this compound in CH2Cl2 - Cool to 0°C start->setup add_lewis Add Anhydrous AlCl3 (portion-wise at 0°C) setup->add_lewis add_acyl Add Acetyl Chloride Solution (dropwise at 0°C) add_lewis->add_acyl react Stir at 0°C for 1-2 hours (Monitor by TLC) add_acyl->react quench Quench Reaction (Pour onto crushed ice) react->quench workup Work-up: - Separate layers - Wash with HCl, NaHCO3, Brine - Dry organic layer quench->workup evaporate Solvent Removal (Rotary Evaporation) workup->evaporate purify Purification (Recrystallization) evaporate->purify analyze Product Analysis: - Yield, MP, NMR, IR purify->analyze end End analyze->end

Caption: Experimental workflow for the Friedel-Crafts acylation.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment and avoid contact with skin and eyes.

  • Acetyl Chloride (CH₃COCl): Corrosive, flammable, and a lachrymator. Handle with care in a fume hood.

  • Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Quenching: The quenching of the reaction with water/ice is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.

References

Application Notes and Protocols for the Total Synthesis of Homoisoflavonoids Using 1,2,3,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed overview and experimental protocols for the total synthesis of biologically relevant 5,7,8-trioxygenated homoisoflavonoids. The described synthetic strategy utilizes 1,2,3,5-tetramethoxybenzene as a key starting material for the construction of the core chroman-4-one skeleton. This document outlines the multi-step synthesis, including key transformations such as the Hoesch reaction, cyclization to form the chromanone ring, aldol condensation, asymmetric transfer hydrogenation, and selective deprotection. Detailed experimental procedures, tabulated quantitative data, and workflow diagrams are provided to enable researchers in organic synthesis, medicinal chemistry, and drug development to replicate and adapt these methods for the synthesis of diverse homoisoflavonoid analogues.

Introduction

Homoisoflavonoids are a subclass of the flavonoid family characterized by a 16-carbon skeleton, distinguishing them from the more common C15 flavonoids.[1][2] This class of natural products is predominantly found in the Asparagaceae and Fabaceae families and has garnered significant interest due to a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and antiangiogenic effects.[2][3] Specifically, 5,7,8-trioxygenated homoisoflavonoids are a unique subset with promising biological profiles, yet their synthesis has been less explored.[1][4][5]

The total synthesis of these complex molecules is crucial for confirming their structure, enabling the synthesis of analogues for structure-activity relationship (SAR) studies, and providing sufficient material for extensive biological evaluation. This document details a synthetic route that leverages the commercially available this compound to efficiently construct the highly oxygenated A-ring, a key structural feature of the target homoisoflavonoids.[1][4][6]

Overall Synthetic Strategy

The total synthesis begins with the preparation of a key intermediate, 1-(2-hydroxy-3,4,6-trimethoxyphenyl)ethan-1-one, from this compound via a Friedel-Crafts acylation followed by selective demethylation. This acetophenone derivative is then cyclized to form the 5,7,8-trimethoxychroman-4-one core.

Subsequent steps involve an aldol condensation of the chroman-4-one with a suitably protected benzaldehyde to introduce the benzylidene moiety. The resulting double bond and ketone are then stereoselectively reduced using an asymmetric transfer hydrogenation, catalyzed by a Noyori-type Ruthenium complex, to establish the desired (R)-configuration at the C3 position.[1][4][7] The final stage of the synthesis involves the selective deprotection of the methoxy and benzyl protecting groups using reagents like boron trichloride (BCl₃) to yield the target natural homoisoflavonoids.[1][4][7]

G A This compound B 1-(2-Hydroxy-3,4,6-trimethoxyphenyl)ethan-1-one A->B Friedel-Crafts Acylation & Selective Demethylation C 5,7,8-Trimethoxychroman-4-one B->C Cyclization D (E)-3-Benzylidene-5,7,8-trimethoxychroman-4-one C->D Aldol Condensation E (R)-3-Benzyl-5,7,8-trimethoxychroman-4-one D->E Asymmetric Transfer Hydrogenation F Target 5,7,8-Trioxygenated Homoisoflavonoids E->F Selective Deprotection

Caption: Overall synthetic workflow.

Experimental Protocols

The following protocols are adapted from the total synthesis of 5,7,8-trioxygenated homoisoflavonoids as reported by Kwon et al.[1][2]

Protocol 1: Synthesis of 1-(2-Hydroxy-3,4,6-trimethoxyphenyl)ethan-1-one (Key Acetophenone Intermediate)

This protocol describes the synthesis of the key acetophenone intermediate from this compound. This involves a Friedel-Crafts acylation followed by a selective demethylation at the C2 position.

  • Friedel-Crafts Acylation: To a solution of this compound in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Selective Demethylation: The crude acylated product is then subjected to selective demethylation. A common method involves using a strong Lewis acid like BCl₃ or AlCl₃ in a chlorinated solvent at low temperature.

  • Dissolve the crude material in anhydrous dichloromethane and cool to -78 °C.

  • Add a solution of BCl₃ (1M in hexanes or CH₂Cl₂) dropwise.

  • Stir the reaction at low temperature for 1-2 hours until the starting material is consumed (TLC monitoring).

  • Quench the reaction with methanol, followed by water.

  • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of 5,7,8-Trimethoxychroman-4-one (Core Skeleton)

This protocol details the cyclization of the acetophenone intermediate to the chroman-4-one core structure.

  • To a solution of 1-(2-hydroxy-3,4,6-trimethoxyphenyl)ethan-1-one (1 equivalent) in dimethoxyethane (DME), add N,N-dimethylformamide dimethyl acetal (3 equivalents).[2]

  • Heat the reaction mixture to 80 °C and stir for 24 hours.[2]

  • Cool the reaction mixture to 0 °C and add concentrated HCl.[2]

  • Stir the mixture at 50 °C for 1 hour.[2]

  • Dilute the reaction mixture with ethyl acetate, and wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • The crude product is then hydrogenated. Dissolve the residue in methanol and add 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 2-4 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by flash column chromatography on silica gel to yield 5,7,8-trimethoxychroman-4-one.

Protocol 3: Aldol Condensation to form (E)-3-(4'-(Benzyloxy)benzylidene)-5,7,8-trimethoxychroman-4-one

This protocol describes the base- or acid-catalyzed condensation to form the benzylidene intermediate.

  • To a solution of 5,7,8-trimethoxychroman-4-one (1 equivalent, 2.1 mmol) in toluene (20 mL), add 4-benzyloxybenzaldehyde (1.5 equivalents, 3.1 mmol).[2]

  • Cool the mixture to 0 °C and add p-toluenesulfonic acid (0.1 equivalents, 0.21 mmol).[2]

  • Reflux the reaction mixture for 12 hours using a Dean-Stark apparatus to remove water.[2]

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (ethyl acetate/n-hexane/methanol = 1:2:0.1) to afford the title compound.[2]

Protocol 4: Asymmetric Transfer Hydrogenation and Deprotection

This protocol covers the stereoselective reduction and subsequent debenzylation to yield a homoisoflavanone intermediate.

  • Asymmetric Transfer Hydrogenation: In a flask, dissolve the (E)-3-benzylidene-chroman-4-one intermediate (1 equivalent) in a mixture of formic acid and triethylamine (5:2 ratio).

  • Add the chiral Noyori catalyst, such as (R,R)-RuCl[(p-cymene)TsDPEN] (0.01-0.02 equivalents).

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or HPLC for the disappearance of the starting material.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Hydrogenolysis (Debenzylation): Dissolve the product from the previous step (e.g., (R)-3-(4'-(Benzyloxy)benzyl)-5,7,8-trimethoxychroman-4-one) in methanol.[2]

  • Add 10% Pd/C catalyst (approx. 10% by weight).[2]

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon) for 2 hours.[2]

  • Filter the mixture through a Celite pad to remove the catalyst and concentrate the filtrate.

  • Purify the residue by flash column chromatography on silica gel (ethyl acetate/n-hexane/methanol = 1:2:0.1) to yield the debenzylated homoisoflavanone.[2]

Quantitative Data Summary

The following tables summarize the yields and analytical data for key compounds in the synthetic sequence.

Table 1: Reaction Yields for Key Intermediates

Compound NameStarting MaterialYield (%)Reference
(E)-3-(4'-(Benzyloxy)benzylidene)-5,7,8-trimethoxychroman-4-one5,7,8-Trimethoxychroman-4-one71[2]
5,7,8-Trimethoxy-3-(4'-hydroxybenzyl)-4-chromanone(E)-3-(4'-(Benzyloxy)benzylidene)-...90[2]
(R)-3-(4'-(Benzyloxy)benzyl)-5,7,8-trimethoxychroman-4-one(E)-3-(4'-(Benzyloxy)benzylidene)-...>94[2]

Table 2: Spectroscopic Data for 5,7,8-Trimethoxy-3-(4'-hydroxybenzyl)-4-chromanone

Data TypeObserved ValuesReference
¹H NMR (CDCl₃, 600 MHz)δ 6.99 (d, J = 8.6 Hz, 2H), 6.71 (d, J = 8.6 Hz, 2H), 6.13 (s, 1H), 4.41 (dd, J = 11.4, 4.4 Hz, 1H), 4.21 (dd, J = 11.4, 8.2 Hz, 1H), 3.86 (s, 3H), 3.83 (s, 3H), 3.79 (s, 3H), 3.23 (dd, J = 14.1, 4.8 Hz, 1H), 2.76–2.70 (m, 1H), 2.65 (dd, J = 14.1, 10.3 Hz, 1H).[1]
¹³C NMR (CDCl₃, 150 MHz)δ 194.8, 158.4, 156.4, 155.1, 142.1, 137.9, 130.4, 129.9, 115.5, 110.8, 91.1, 69.1, 61.3, 61.1, 56.1, 46.8, 32.1.[1]
HRMS (ESI)m/z: [M + H]⁺ calcd for C₂₀H₂₂O₆: 359.1495; found, 359.1491.[1]

Visualized Workflows and Pathways

The following diagrams illustrate the key stages of the synthesis.

G cluster_0 Synthesis of Chroman-4-one Core A This compound B 1-(2,3,4,6-Tetramethoxyphenyl)ethan-1-one A->B AcCl, AlCl₃ C 1-(2-Hydroxy-3,4,6-trimethoxyphenyl)ethan-1-one B->C BCl₃ D 5,7,8-Trimethoxychroman-4-one C->D 1. DMF-DMA 2. H⁺ 3. H₂, Pd/C

Caption: Synthesis of the chroman-4-one core.

G A 5,7,8-Trimethoxychroman-4-one C (E)-3-(4'-(Benzyloxy)benzylidene)- 5,7,8-trimethoxychroman-4-one A->C p-TsOH, Toluene, Reflux B 4-Benzyloxybenzaldehyde B->C D (R)-3-(4'-(Benzyloxy)benzyl)- 5,7,8-trimethoxychroman-4-one C->D (R,R)-Noyori Catalyst HCOOH/Et₃N

Caption: Aldol condensation and asymmetric reduction.

G A (R)-3-Benzyl-5,7,8-trimethoxychroman-4-one (Protected Homoisoflavonoid) B Selective Demethylation at C5 A->B BCl₃, CH₂Cl₂ (Conditions control regioselectivity) C Selective Demethylation at C7 A->C BCl₃, CH₂Cl₂ (Conditions control regioselectivity) D Selective Demethylation at C8 A->D BCl₃, CH₂Cl₂ (Conditions control regioselectivity) E Target Natural Products B->E C->E D->E

Caption: Final selective deprotection strategies.

Applications and Significance

The synthetic route described provides a robust and adaptable platform for accessing a variety of 5,7,8-trioxygenated homoisoflavonoids. The ability to introduce diverse substituents on the B-ring (by varying the benzaldehyde in Protocol 3) and to control the stereochemistry at C3 makes this methodology highly valuable for generating libraries of analogues for SAR studies.

The synthesized compounds are of significant interest to drug development professionals. For instance, natural homoisoflavonoids isolated from plants like Bellevalia eigii have demonstrated cytotoxic activity, making them potential leads for anticancer drug discovery.[2] By providing a reliable synthetic source of these molecules and their analogues, researchers can further investigate their mechanisms of action, identify molecular targets, and optimize their therapeutic potential. This synthetic access circumvents the often low and unreliable yields from natural product isolation.

Conclusion

This document provides a comprehensive guide to the total synthesis of 5,7,8-trioxygenated homoisoflavonoids, starting from this compound. The detailed protocols, quantitative data, and workflow diagrams offer a complete resource for researchers aiming to synthesize these biologically active molecules. The strategic use of modern synthetic methods, such as asymmetric transfer hydrogenation, allows for the efficient and stereocontrolled production of these complex natural products, paving the way for further exploration of their therapeutic applications.

References

Application Notes and Protocols for the Derivatization of 1,2,3,5-Tetramethoxybenzene in the Development of Functionalized Molecular Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 1,2,3,5-tetramethoxybenzene, a key starting material for the synthesis of functionalized molecular systems with potential applications in medicinal chemistry and drug discovery. This document outlines detailed experimental protocols for key derivatization reactions, presents quantitative data from analogous systems, and visualizes experimental workflows.

Introduction

This compound is an electron-rich aromatic compound that serves as a versatile scaffold for the introduction of various functional groups. The strategic placement of four methoxy groups activates the benzene ring towards electrophilic substitution and directed ortho-metalation, enabling the synthesis of a wide array of polysubstituted aromatic derivatives. These derivatives are of significant interest in drug development due to the prevalence of the polymethoxy-phenyl motif in numerous biologically active natural products and synthetic drugs. The derivatization of this compound can lead to the formation of key intermediates, such as substituted benzaldehydes, which are precursors to a variety of heterocyclic and other complex molecular architectures with potential therapeutic applications.

Key Derivatization Strategies and Applications

Two primary strategies for the functionalization of this compound are Vilsmeier-Haack formylation and directed ortho-lithiation. These methods allow for the regioselective introduction of functional groups, paving the way for the synthesis of novel molecular entities for biological screening.

1. Vilsmeier-Haack Formylation

Applications of Polysubstituted Benzaldehydes:

Polymethoxy-substituted benzaldehydes are crucial building blocks in medicinal chemistry. For instance, 2,3,4-trimethoxybenzaldehyde is a key precursor in the synthesis of the anti-anginal drug Trimetazidine.[3][4] Similarly, 2,4,6-trimethoxybenzaldehyde is utilized in the development of RNA-specific fluorescent probes and exhibits anti-Candida activity. The derivatization of 2,3,4-trimethoxybenzaldehyde has also been explored for the synthesis of novel compounds with potential applications as Ca2+ channel blockers and other therapeutic agents.[5]

2. Directed Ortho-Lithiation

Directed ortho-lithiation is a highly regioselective method for the functionalization of aromatic compounds.[6][7][8][9] The methoxy groups in this compound can act as directing metalating groups (DMGs), facilitating deprotonation at an adjacent ortho position by a strong lithium base, such as n-butyllithium. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. The position of lithiation will be influenced by the coordinating ability of the methoxy groups and steric hindrance.

Applications of Lithiation-Derived Functionalized Systems:

This strategy allows for the introduction of a diverse array of functionalities, including carboxyl groups (by quenching with CO2), halogens, silyl groups, and various carbon-carbon bond-forming reactions. These functionalized derivatives can serve as scaffolds for the construction of complex molecules with potential applications in areas such as cancer research, infectious diseases, and neuropharmacology. While specific examples for this compound are scarce in the literature, the general utility of this methodology is well-established for a wide range of substituted aromatics.[9]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of this compound to Synthesize 2,3,4,6-Tetramethoxybenzaldehyde

This protocol is adapted from established procedures for the formylation of structurally similar trimethoxybenzenes.[10][11]

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Vilsmeier Reagent Preparation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous DMF (3.0 equivalents). Cool the flask in an ice bath to 0 °C. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Slowly add the solution of this compound to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Combine the organic layers and wash with water and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,3,4,6-tetramethoxybenzaldehyde. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system.

Quantitative Data (Analogous Systems):

Starting MaterialReactionProductYield (%)
1,3,5-TrimethoxybenzeneVilsmeier-Haack2,4,6-Trimethoxybenzaldehyde98%[10]
1,2,3-TrimethoxybenzeneVilsmeier-Haack2,3,4-Trimethoxybenzaldehyde82.9%[12]

Protocol 2: Directed Ortho-Lithiation and Quenching with an Electrophile

This is a general protocol based on established procedures for the directed ortho-lithiation of methoxy-substituted aromatic compounds.[6][7][8]

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., dry CO₂, iodomethane, trimethylsilyl chloride)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or similar oven-dried glassware for reactions under inert atmosphere

  • Syringes for transfer of anhydrous solvents and reagents

  • Dry ice/acetone bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 to 1.5 equivalents) dropwise to the stirred solution at -78 °C. The reaction mixture may develop a color, indicating the formation of the aryllithium species. Stir the reaction at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (1.2 to 2.0 equivalents) to the reaction mixture at -78 °C. For gaseous electrophiles like CO₂, bubble the gas through the solution. For liquid electrophiles, add them dropwise via syringe. After the addition, allow the reaction to stir at -78 °C for an additional hour, and then gradually warm to room temperature.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation, depending on its physical properties.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mix Reaction Mixture Start_Mat This compound in anhydrous DCM Start_Mat->Reaction_Mix Add to Vilsmeier Reagent Product_Intermediate Iminium Salt Intermediate Reaction_Mix->Product_Intermediate Stir at RT Quench Quench with Ice & NaHCO3 Product_Intermediate->Quench Extract Extract with DCM Quench->Extract Purify Dry, Concentrate, Purify Extract->Purify Final_Product 2,3,4,6-Tetramethoxybenzaldehyde Purify->Final_Product

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Directed_Lithiation_Workflow Start This compound in anhydrous THF Lithiation Add n-BuLi at -78 °C Start->Lithiation Aryllithium Aryllithium Intermediate Lithiation->Aryllithium Electrophile Add Electrophile (e.g., CO2, R-X) Aryllithium->Electrophile Quench Quench with aq. NH4Cl Electrophile->Quench Workup Extraction and Workup Quench->Workup Purification Purification Workup->Purification Final_Product Functionalized Derivative Purification->Final_Product

Caption: General workflow for directed ortho-lithiation of this compound.

References

Application Notes and Protocols: 1,2,3,5-Tetramethoxybenzene as a Precursor for Coenzyme Q Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Coenzyme Q (CoQ), also known as ubiquinone, is a vital component of the mitochondrial respiratory chain, playing a crucial role in cellular energy production and acting as a potent antioxidant.[1][2] The therapeutic potential of CoQ10 in cardiovascular diseases, neurodegenerative disorders, and cancer has driven significant interest in the synthesis of its analogs.[1][2][3][4] 1,2,3,5-Tetramethoxybenzene serves as a key starting material for the synthesis of various Coenzyme Q analogs, particularly those with substitutions at the C-6 position of the benzoquinone ring. These analogs are explored for their potential as therapeutic agents with modified biological activities.[1][5]

This document provides detailed application notes and protocols for the synthesis of Coenzyme Q analogs using this compound as a precursor, based on established chemical methodologies.

I. Synthetic Pathways and Key Intermediates

The synthesis of Coenzyme Q analogs from this compound typically involves a series of reactions to build the desired side chain and modify the benzene ring into a functional quinone. A common strategy involves the synthesis of a key intermediate, 1-alkyl-2,3,4,5-tetramethoxy-6-methylbenzene, which can then be further elaborated.[1][2]

Logical Relationship of Synthesis

G A This compound B Chloromethylation A->B Paraformaldehyde, conc. HCl C 1-Chloromethyl-2,3,4,6- tetramethoxy-5-methylbenzene B->C D Kornblum Oxidation C->D KHCO3, DMSO E 2,3,4,5-Tetramethoxy-6- methylbenzaldehyde D->E F Conversion to Nitrile E->F Iodine, Ammonia G 2,3,4,5-Tetramethoxy-6- methylbenzonitrile F->G H Hydrolysis G->H H2O2, NaOH I 2,3,4,5-Tetramethoxy-6- methylbenzamide H->I J Further Elaboration to CoQ Analogs I->J

Caption: Synthetic pathway from this compound.

II. Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the key synthetic steps starting from this compound, as reported in the literature.

StepReactantsSolventTemperatureTimeYieldReference
ChloromethylationThis compound, Paraformaldehyde, conc. HCl---High[1]
Kornblum Oxidation1-Chloromethyl-2,3,4,6-tetramethoxy-5-methylbenzene, KHCO3DMSO80°C3 hours-[1]
Conversion to Nitrile2,3,4,5-Tetramethoxy-6-methylbenzaldehyde, Iodine, Ammonia waterTHFRoom Temp10 min-[1]
Hydrolysis to Amide2,3,4,5-Tetramethoxy-6-methylbenzonitrile, H2O2 (30%), NaOH (30%)Ethanol75°C5 hours98%[1]

III. Experimental Protocols

The following protocols are adapted from the efficient synthesis route described by Fan et al.[1][2]

Protocol 1: Synthesis of 2,3,4,5-Tetramethoxy-6-methylbenzaldehyde (3)

This protocol describes the Kornblum oxidation of the chloromethylated intermediate.

Materials:

  • 1-Chloromethyl-2,3,4,6-tetramethoxy-5-methylbenzene (2)

  • Potassium bicarbonate (KHCO3)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of 1-chloromethyl-2,3,4,6-tetramethoxy-5-methylbenzene (assuming starting from the chloromethylated product of this compound) in anhydrous DMSO (8 mL), add KHCO3 (1.50 g, 0.015 mol).

  • Stir the reaction mixture vigorously at 80°C for 3 hours.

  • After completion, the reaction mixture can be worked up to isolate the aldehyde product.

Characterization Data (as reported):

  • ¹H NMR (500 MHz, CDCl₃): δH 10.35 (s, 1H, CHO), 3.96 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃), 3.69 (s, 3H, OCH₃), 2.38 (s, 3H, CH₃).[1]

Protocol 2: Synthesis of 2,3,4,5-Tetramethoxy-6-methylbenzonitrile (4)

This one-pot tandem reaction converts the aldehyde to a nitrile.

Materials:

  • 2,3,4,5-Tetramethoxy-6-methylbenzaldehyde (3) (1.3 g, 5.4 mmol)

  • Iodine (1.4 g, 5.4 mmol)

  • Ammonia water (28% solution, 5 mL)

  • Tetrahydrofuran (THF) (6 mL)

Procedure:

  • To a solution of aldehyde 3 (1.3 g, 5.4 mmol) and iodine (1.4 g, 5.4 mmol) in THF (6 mL), add ammonia water (5 mL of 28% solution) dropwise over a period of 10 minutes.

  • Stir the mixture at room temperature for 10 minutes.

  • Observe the color change of the solution from dark to colorless, indicating the completion of the reaction.

  • Proceed with extraction and purification to isolate the nitrile product.

Protocol 3: Synthesis of 2,3,4,5-Tetramethoxy-6-methylbenzamide (5)

This protocol describes the hydrolysis of the nitrile to the corresponding amide.

Materials:

  • 2,3,4,5-Tetramethoxy-6-methylbenzonitrile (4) (1.3 g, 5.4 mmol)

  • Tetrabutylammonium bromide (0.2 g, 0.62 mmol)

  • 30% Sodium hydroxide (NaOH) solution (2 mL)

  • 30% Hydrogen peroxide (H₂O₂) (5 mL, 5.4 mmol)

  • Ethanol (5 mL)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a mixture of nitrile 4 (1.3 g, 5.4 mmol), tetrabutylammonium bromide (0.2 g, 0.62 mmol), and 30% NaOH solution (2 mL) in ethanol (5 mL), add 30% hydrogen peroxide (5 mL, 5.4 mmol) dropwise over a period of 10 minutes.

  • Stir the mixture at 75°C for 5 hours.

  • After cooling, add water (20 mL) and extract the reaction mixture with CH₂Cl₂.

  • Wash the combined organic extracts with brine and water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the amide product.

IV. Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis of a key benzamide intermediate for Coenzyme Q analogs.

G cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Nitrile Synthesis cluster_2 Step 3: Amide Synthesis A Mix Chloromethylated Intermediate with KHCO3 in DMSO B Heat and Stir at 80°C for 3h A->B C Dissolve Aldehyde and Iodine in THF B->C D Add Ammonia Water Dropwise C->D E Stir at Room Temp for 10 min D->E F Mix Nitrile, TBAB, NaOH in Ethanol E->F G Add H2O2 Dropwise F->G H Heat and Stir at 75°C for 5h G->H I Work-up and Purification H->I

Caption: Experimental workflow for intermediate synthesis.

V. Applications in Drug Development

The synthesized Coenzyme Q analogs are valuable compounds for drug development and research. They can be screened for various biological activities, including:

  • Antioxidant Activity: Evaluation of their ability to scavenge free radicals and protect against oxidative stress.[5]

  • Mitochondrial Function: Assessment of their impact on the mitochondrial respiratory chain and ATP production.[1][2]

  • Enzyme Inhibition: Testing for inhibitory activity against specific enzymes, such as mitochondrial complex I.

  • Therapeutic Potential: Investigating their efficacy in cellular and animal models of diseases associated with mitochondrial dysfunction and oxidative stress, such as cardiovascular and neurodegenerative diseases.[1][2][4]

The modular synthesis approach starting from this compound allows for the generation of a library of CoQ analogs with diverse side chains, facilitating structure-activity relationship (SAR) studies to identify lead compounds with improved therapeutic properties.

References

Application of 1,2,3,5-Tetramethoxybenzene in Molecular Wire Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of molecular wires incorporating 1,2,3,5-tetramethoxybenzene (TMB). The inclusion of the electron-rich TMB unit into molecular wires has been shown to significantly influence their charge-transfer properties, making them promising components for the development of novel molecular electronic devices.

Introduction

Molecular wires are linear, conjugated molecules capable of transporting charge over nanometer-scale distances. Their potential applications in molecular electronics, optoelectronics, and sensor technology have driven extensive research into their design, synthesis, and characterization. The electronic properties of molecular wires can be finely tuned by modifying their constituent building blocks. This compound emerges as a particularly interesting component due to its strong electron-donating methoxy groups. These substituents increase the energy of the highest occupied molecular orbital (HOMO) of the benzene ring, thereby reducing the energy barrier for hole transport through the molecular wire.

Recent studies have demonstrated that incorporating TMB as a central bridging unit in donor-bridge-acceptor (D-B-A) systems leads to a significant enhancement in the rate of photoinduced charge transfer compared to analogous systems with an unsubstituted phenylene bridge. This highlights the potential of TMB in designing more efficient molecular wires for various applications.

Quantitative Data Summary

The following table summarizes key quantitative data from a comparative study of a donor-bridge-acceptor dyad containing either a this compound (TMB) or an unsubstituted phenylene (Ph) bridge. The dyad consists of a triarylamine donor and a Ru(bpy)₃²⁺ acceptor.

ParameterTMB-Bridged DyadPhenylene-Bridged Dyad
Photoinduced Charge Transfer Time Constant 1.5 ns6.8 ns
Thermal Electron Transfer Time Constant 10 ns10 ns

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative molecular wire incorporating this compound, specifically a donor-bridge-acceptor dyad featuring a triarylamine donor and a terminal alkyne for further functionalization, which could include attachment to an acceptor group like a Ru(bpy)₃²⁺ complex. The synthesis involves a key Sonogashira cross-coupling reaction.

Materials:

  • 1,4-Diiodo-2,3,5,6-tetramethoxybenzene (or a suitable dihalo-tetramethoxybenzene derivative)

  • 4-Ethynyl-N,N-diphenylaniline (or other suitable donor with a terminal alkyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

  • Silica gel for column chromatography

  • Standard analytical equipment (NMR, Mass Spectrometry, FT-IR)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,4-diiodo-2,3,5,6-tetramethoxybenzene (1.0 eq) in a mixture of anhydrous toluene and triethylamine (e.g., 2:1 v/v).

    • To this solution, add 4-ethynyl-N,N-diphenylaniline (1.1 eq).

    • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition:

    • To the degassed solution, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).

    • The reaction mixture will typically turn from a colorless or pale yellow solution to a darker color upon addition of the catalysts.

  • Reaction:

    • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst residues.

    • Wash the Celite pad with toluene or THF.

    • Combine the organic filtrates and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired mono-coupled product.

  • Characterization:

    • Characterize the purified product using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the structure and purity of the compound.

      • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To determine the molecular weight.

      • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C≡C stretching).

This protocol provides the synthesis of a donor-TMB unit with a terminal halogen, which can then be further reacted in a subsequent Sonogashira coupling with an acceptor-alkyne component to complete the synthesis of the D-B-A molecular wire.

Visualizations

Diagram 1: Synthetic Workflow for a TMB-based Molecular Wire

Synthetic_Workflow cluster_reactants Reactants cluster_reaction Sonogashira Coupling cluster_product Intermediate Product cluster_final_step Second Coupling cluster_final_product Final Product TMB_precursor 1,4-Diiodo-2,3,5,6- tetramethoxybenzene Coupling Pd(PPh₃)₂Cl₂, CuI, TEA, Toluene TMB_precursor->Coupling Donor_alkyne 4-Ethynyl-N,N- diphenylaniline Donor_alkyne->Coupling Intermediate Donor-TMB-Iodide Coupling->Intermediate Final_coupling Sonogashira Coupling Intermediate->Final_coupling Acceptor_alkyne Acceptor-Alkyne Acceptor_alkyne->Final_coupling Final_product Donor-TMB-Acceptor Molecular Wire Final_coupling->Final_product

Caption: Synthetic route for a Donor-TMB-Acceptor molecular wire.

Diagram 2: Photoinduced Electron Transfer Pathway

Photoinduced_Electron_Transfer cluster_ground_state Ground State cluster_excited_state Excited State cluster_charge_separated Charge Separated State D_B_A Donor-Bridge-Acceptor D_B_A_star Donor-Bridge-Acceptor* D_B_A->D_B_A_star Light (hν) D_plus_B_A_minus Donor⁺-Bridge-Acceptor⁻ D_B_A_star->D_plus_B_A_minus Electron Transfer (k_et) D_plus_B_A_minus->D_B_A Charge Recombination (k_cr)

Caption: Energy level diagram of photoinduced electron transfer.

Application Notes and Protocols for Electrophilic Substitution Reactions on 1,2,3,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,5-Tetramethoxybenzene is a highly activated aromatic compound due to the presence of four electron-donating methoxy groups. This high electron density makes the benzene ring particularly susceptible to electrophilic aromatic substitution reactions. The methoxy groups are ortho, para-directing activators, and their combined effect leads to a specific substitution pattern, primarily at the C6 position, the only available position that is ortho or para to the activating groups. These reactions are crucial for the synthesis of a variety of substituted aromatic compounds that serve as key intermediates in drug discovery and materials science. This document provides detailed application notes and experimental protocols for several key electrophilic substitution reactions on this compound.

Data Presentation

The following tables summarize the expected outcomes for various electrophilic substitution reactions on this compound. Due to the high activation of the substrate, reactions are expected to proceed under mild conditions with high regioselectivity.

Table 1: Summary of Electrophilic Substitution Reactions on this compound

Reaction TypeElectrophileReagentsExpected Major Product
FormylationFormyl cation (CHO⁺)POCl₃, DMF (Vilsmeier-Haack)2,3,4,6-Tetramethoxybenzaldehyde
AcylationAcylium ion (RCO⁺)Acyl halide/anhydride, Lewis acid1-(2,3,4,6-Tetramethoxyphenyl)ethan-1-one
BrominationBromonium ion (Br⁺)Br₂, Acetic Acid1-Bromo-2,3,4,6-tetramethoxybenzene
NitrationNitronium ion (NO₂⁺)HNO₃, H₂SO₄ (mild conditions)1-Nitro-2,3,4,6-tetramethoxybenzene

Experimental Protocols

The following protocols are adapted from established procedures for similarly activated aromatic compounds. Researchers should exercise caution and perform reactions on a small scale initially to optimize conditions for this compound.

Protocol 1: Vilsmeier-Haack Formylation

This protocol describes the introduction of a formyl group onto the aromatic ring. The Vilsmeier-Haack reaction is a mild method suitable for highly activated substrates.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. This forms the Vilsmeier reagent.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM.

  • Slowly add the solution of this compound to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to hydrolyze the intermediate.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude 2,3,4,6-tetramethoxybenzaldehyde by column chromatography on silica gel or recrystallization.

Protocol 2: Friedel-Crafts Acylation

This protocol details the introduction of an acetyl group. Due to the high reactivity of the substrate, a mild Lewis acid and controlled temperature are recommended.

Materials:

  • This compound

  • Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)

  • Anhydrous aluminum chloride (AlCl₃) or Ferric chloride (FeCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice-cold water

  • 5% aqueous NaOH solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask containing a stir bar and fitted with a reflux condenser under an inert atmosphere, add the Lewis acid (e.g., FeCl₃, 1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add the solution of this compound dropwise to the reaction mixture over 15-20 minutes at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • To quench the reaction, slowly and carefully pour the mixture into a beaker containing ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash with 5% aqueous NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting 1-(2,3,4,6-tetramethoxyphenyl)ethan-1-one by column chromatography or recrystallization.

Protocol 3: Bromination

This protocol describes the regioselective monobromination of the highly activated benzene ring.

Materials:

  • This compound

  • Bromine (Br₂)

  • Glacial acetic acid

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate container, prepare a solution of bromine (1.05 equivalents) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, let the reaction stir at room temperature for 1-2 hours, or until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing ice water.

  • Add a saturated solution of sodium thiosulfate to quench any unreacted bromine (the orange color will disappear).

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent under reduced pressure to yield the crude 1-bromo-2,3,4,6-tetramethoxybenzene.

  • Purify the product by column chromatography or recrystallization.

Protocol 4: Nitration

Nitration of highly activated systems can be vigorous and may lead to oxidation byproducts. This protocol uses mild nitrating conditions. Extreme caution is advised.

Materials:

  • This compound

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, prepare a nitrating mixture by slowly adding concentrated sulfuric acid (1 equivalent) to concentrated nitric acid (1.1 equivalents) at 0 °C.

  • In a separate flask, dissolve this compound (1 equivalent) in a suitable solvent like acetic anhydride or dichloromethane.

  • Cool the solution of the substrate to -10 °C to 0 °C.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of this compound, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 30-60 minutes, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Neutralize the mixture with a cold, saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude 1-nitro-2,3,4,6-tetramethoxybenzene by column chromatography on silica gel, taking care as nitro compounds can be sensitive.

Visualizations

The following diagrams illustrate the general mechanism for electrophilic aromatic substitution and a typical experimental workflow.

Electrophilic_Aromatic_Substitution cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Reagents Reagents Electrophile Electrophile Reagents->Electrophile Activation Aromatic_Ring This compound Sigma_Complex Arenium Ion Intermediate (Resonance Stabilized) Aromatic_Ring->Sigma_Complex + Electrophile Product Substituted Product Sigma_Complex->Product - H+

Caption: General mechanism of electrophilic aromatic substitution.

Experimental_Workflow Start Reaction_Setup 1. Reaction Setup (Substrate, Reagents, Solvent) Start->Reaction_Setup Reaction 2. Electrophilic Substitution (Controlled Temperature) Reaction_Setup->Reaction Workup 3. Quenching and Extraction Reaction->Workup Purification 4. Chromatography or Recrystallization Workup->Purification Analysis 5. Characterization (NMR, MS, IR) Purification->Analysis End Analysis->End

Caption: A typical experimental workflow for synthesis.

Application Notes and Protocols: Synthesis of Quinones from 1,2,3,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinones derived from methoxy-substituted benzene precursors are a class of compounds with significant biological activities, making them valuable targets in drug discovery and development.[1][2][3] Their therapeutic potential spans a range of applications including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1][4] This document provides detailed application notes and experimental protocols for the synthesis of quinones from 1,2,3,5-tetramethoxybenzene, a readily available starting material. The primary synthetic strategy involves oxidative demethylation, for which Ceric Ammonium Nitrate (CAN) and N-Bromosuccinimide (NBS) are effective reagents. A detailed protocol using CAN is provided as a representative example.

Data Presentation

The synthesis of quinones from polymethoxybenzenes is influenced by the choice of oxidizing agent and reaction conditions. Below is a summary of typical reagents and their applications in these transformations.

Starting Material (Example)ReagentProduct (Example)YieldKey ConditionsReference
2-Benzyl-1,4-dimethoxybenzeneCeric Ammonium Nitrate (CAN)2-Benzyl-1,4-benzoquinone69-78%Acetonitrile/Water, 0 °C, 45 min[5][6]
5,8-Dimethoxy-2-methylquinolineN-Bromosuccinimide (NBS)2-Methylquinoline-5,8-dione98%Aqueous THF, cat. H₂SO₄, 20 °C, 5 min[7]
1,2,4-Trimethoxybenzene derivativesCeric Ammonium Nitrate (CAN)Substituted 1,4-benzoquinones-Acetonitrile/Water[5][6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of quinones from methoxy-substituted benzene precursors. Protocol 1, using Ceric Ammonium Nitrate, is a well-documented method for this class of transformation.

Protocol 1: Oxidative Demethylation using Ceric Ammonium Nitrate (CAN)

This protocol is adapted from the successful oxidation of 2-benzyl-1,4-dimethoxybenzene and is applicable to this compound for the synthesis of the corresponding methoxy-substituted p-benzoquinone.[5][6]

Materials:

  • This compound

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (CH₃CN), HPLC grade

  • Deionized Water (H₂O)

  • Diethyl ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in acetonitrile (12 mL). Cool the solution to 0 °C using an ice bath while stirring.

  • Preparation of CAN Solution: In a separate beaker, prepare a solution of Ceric Ammonium Nitrate (CAN) (2.2 equivalents, 2.2 mmol) in deionized water (4 mL).

  • Oxidation Reaction: Slowly add the aqueous CAN solution dropwise to the stirred solution of this compound over a period of 15 minutes. The reaction mixture will typically change color from yellow to orange.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 95:5 v/v). The reaction is complete when the starting material spot is no longer visible or appears faint (typically within 45 minutes).

  • Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Dilute the reaction mixture with deionized water (60 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired quinone product.

Protocol 2: Oxidative Demethylation using N-Bromosuccinimide (NBS) (General Procedure)

This protocol is a general method based on the oxidative demethylation capabilities of NBS and can be optimized for this compound.[7][8]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), aqueous

  • Sulfuric Acid (H₂SO₄), catalytic amount

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 mmol) in aqueous tetrahydrofuran (THF).

  • Addition of Reagents: Add a catalytic amount of sulfuric acid to the solution. While stirring, add N-Bromosuccinimide (NBS) (1.1 equivalents, 1.1 mmol) portion-wise.

  • Reaction and Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to obtain the quinone product.

Biological Significance and Signaling Pathways

Methoxy-substituted p-benzoquinones, such as 2,6-dimethoxy-1,4-benzoquinone which can be derived from precursors like this compound, have been shown to modulate key cellular signaling pathways, indicating their potential in drug development.

AKT/mTOR Signaling Pathway

2,6-Dimethoxy-1,4-benzoquinone (2,6-DMBQ) has been demonstrated to activate the AKT/mTOR signaling pathway.[9] This pathway is crucial for regulating cell growth, proliferation, and survival. In the context of skeletal muscle, activation of AKT/mTOR signaling can lead to an increase in muscle mass and performance, suggesting a potential therapeutic application for muscle atrophy.[9] Conversely, in non-small cell lung cancer (NSCLC) cells, 2,6-DMBQ has been shown to suppress cell proliferation and migration by inhibiting the same AKT/mTOR pathway, highlighting its context-dependent activity.[10][11]

AKT_mTOR_Signaling DMBQ 2,6-Dimethoxy-1,4-benzoquinone AKT AKT DMBQ->AKT Activates/Inhibits mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K fourEBP1 4E-BP1 mTOR->fourEBP1 Cancer_Suppression Suppression of NSCLC Cell Proliferation & Migration mTOR->Cancer_Suppression Inhibition leads to Muscle_Growth Skeletal Muscle Growth and Performance S6K->Muscle_Growth fourEBP1->Muscle_Growth

Caption: Regulation of the AKT/mTOR pathway by 2,6-Dimethoxy-1,4-benzoquinone.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis. 2,6-DMBQ has been found to inhibit the phosphorylation of p38 MAPK in NSCLC cells, contributing to the suppression of cell growth and migration.[10][11] This suggests that the anticancer effects of 2,6-DMBQ may be mediated, at least in part, through the modulation of this pathway.

p38_MAPK_Signaling DMBQ 2,6-Dimethoxy-1,4-benzoquinone p38 p38 MAPK DMBQ->p38 Inhibits Phosphorylation Suppression Suppression DMBQ->Suppression Cell_Growth NSCLC Cell Growth and Migration p38->Cell_Growth Promotes

Caption: Inhibition of the p38 MAPK pathway by 2,6-Dimethoxy-1,4-benzoquinone.

Experimental Workflow

The general workflow for the synthesis and purification of quinones from this compound is outlined below.

Synthesis_Workflow Start This compound Reaction Oxidative Demethylation (e.g., CAN or NBS) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Quinone Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: General workflow for the synthesis of quinones.

References

Experimental protocol for the formylation of 1,2,3,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An experimental protocol for the formylation of 1,2,3,5-tetramethoxybenzene to produce 2,4,5,6-tetramethoxybenzaldehyde is detailed below. Given the electron-rich nature of the substrate due to the four methoxy substituents, the Vilsmeier-Haack reaction is an effective and appropriate method for this transformation.[1][2] This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.[3][4]

Data Presentation

The following table summarizes representative quantitative data for the Vilsmeier-Haack formylation of analogous electron-rich methoxybenzenes. These values provide an expected baseline for the formylation of this compound.

Starting MaterialReactionReagent Ratio (Substrate:POCl₃)SolventTemperature (°C)Time (h)ProductYield (%)Reference
1,3-DimethoxybenzeneVilsmeier-Haack1:1.2DMF/DCM0 to 2532,4-Dimethoxybenzaldehyde92[5]
1,2,3-TrimethoxybenzeneVilsmeier-Haack1:2DMF70-80102,3,4-Trimethoxybenzaldehyde>73 (total)[6]
1,2,4-TrimethoxybenzeneVilsmeier-HaackNot SpecifiedDMF/DCMRoom Temp-2,4,5-TrimethoxybenzaldehydeHigh[7]

Experimental Protocols

Primary Method: Vilsmeier-Haack Formylation of this compound

This protocol describes the introduction of a formyl group onto the aromatic ring of this compound. The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent is the active electrophile.[3]

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium acetate solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

  • Brine (saturated NaCl solution)

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

Part 1: Formation of the Vilsmeier Reagent

  • Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous N,N-dimethylformamide (DMF) (2.0 equivalents) to the flask.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of the Vilsmeier reagent, a chloromethyliminium salt, should be observed.[1][2]

Part 2: Formylation Reaction

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

  • Slowly add the solution of this compound to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Gentle heating (e.g., 40-50 °C) may be applied to drive the reaction to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

  • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water to hydrolyze the intermediate iminium salt.[2]

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude 2,4,5,6-tetramethoxybenzaldehyde by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).[5]

Mandatory Visualization

Vilsmeier_Haack_Workflow Experimental Workflow for Vilsmeier-Haack Formylation cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent  0 °C, Stirring POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mix Reaction Mixture (Iminium Intermediate) Substrate This compound in Anhydrous DCM Substrate->Reaction_Mix  Add to Reagent  0 °C to RT/Heat Hydrolysis Hydrolysis (Ice Water) Reaction_Mix->Hydrolysis Neutralization Neutralization (Sodium Acetate) Hydrolysis->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Final_Product Pure 2,4,5,6-Tetramethoxy- benzaldehyde Purification->Final_Product

Caption: Vilsmeier-Haack experimental workflow.

References

Troubleshooting & Optimization

Optimizing the Synthesis of 1,2,3,5-Tetramethoxybenzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1,2,3,5-tetramethoxybenzene. This document offers troubleshooting advice for common experimental issues, detailed experimental protocols, and quantitative data to facilitate successful synthesis and yield optimization.

Troubleshooting Guide & FAQs

This section addresses specific challenges that may be encountered during the synthesis of this compound, providing actionable solutions in a question-and-answer format.

Question 1: My final product yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield in the synthesis of this compound can stem from several factors, primarily related to the two key stages: the formation of the trimethoxyphenol precursor and the final methylation step.

  • Incomplete Precursor Formation: The synthesis of the intermediate, typically 3,4,5-trimethoxyphenol, from starting materials like gallic acid or 3,4,5-trimethoxybenzoic acid, may not have gone to completion. Ensure that the reaction conditions for this stage, such as temperature and reaction time, are strictly followed. For instance, the conversion of 3,4,5-trimethoxybenzoic acid to 3,4,5-trimethoxyphenol via a multi-step process involving halogenation, ammonolysis, Hoffman rearrangement, diazotization, and hydrolysis can achieve yields of over 60% when optimized.

  • Suboptimal Final Methylation: The final Williamson ether synthesis to introduce the fourth methoxy group is critical. Key factors to check include:

    • Base Strength and Stoichiometry: Ensure a strong enough base (e.g., sodium hydride, potassium carbonate) is used to fully deprotonate the hydroxyl group of the trimethoxyphenol. Use at least a stoichiometric equivalent of the base.

    • Methylating Agent: Use a reactive methylating agent like dimethyl sulfate or methyl iodide in a slight excess.

    • Anhydrous Conditions: Moisture can consume the base and hydrolyze the methylating agent, significantly reducing yield. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Optimization of the reaction temperature is crucial. For many Williamson ether syntheses, a temperature range of 50-100°C is effective.

  • Side Reactions: The primary competing reaction in the final methylation step is the E2 elimination, which is favored by sterically hindered substrates. While the trimethoxyphenol is not excessively bulky, ensuring the use of a primary methylating agent (like methyl iodide or dimethyl sulfate) minimizes this side reaction. C-alkylation is another possible side reaction, where the methyl group attaches to the aromatic ring instead of the oxygen. The choice of solvent can influence the O- vs. C-alkylation ratio, with aprotic solvents like acetonitrile sometimes favoring O-alkylation.

Question 2: I am observing significant amounts of an impurity in my final product that is difficult to remove. What could it be and how can I prevent its formation?

Answer: The most likely impurity is the unreacted 3,4,5-trimethoxyphenol starting material or byproducts from side reactions.

  • Incomplete Reaction: If the methylation is not driven to completion, you will have residual starting material. To address this, you can try increasing the reaction time, using a slight excess of the methylating agent and base, or moderately increasing the reaction temperature.

  • Side Product Formation: As mentioned previously, C-alkylation or elimination products can form. To minimize these:

    • Avoid excessively high temperatures.

    • Use a primary methylating agent.

    • Consider solvent effects. Aprotic polar solvents can be beneficial.

  • Purification: Purification of the final product is crucial. Column chromatography on silica gel is an effective method to separate this compound from more polar impurities like the starting phenol. Recrystallization from a suitable solvent can also be employed to obtain a highly pure product.

Question 3: The workup procedure is complicated and I'm losing product during extraction. Are there any tips for a more efficient workup?

Answer: A clean and efficient workup is key to preserving your yield.

  • Quenching: After the reaction is complete, it's important to quench any remaining reactive species. Cautious addition of water or a dilute acid will neutralize the base and hydrolyze any excess methylating agent.

  • Extraction:

    • Use a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate, in which this compound is highly soluble.

    • Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to ensure complete recovery of the product from the aqueous layer.

    • Wash the combined organic extracts with a dilute base solution (e.g., 5% NaOH) to remove any unreacted phenolic starting material. Follow this with a wash with brine (saturated NaCl solution) to aid in the separation of the aqueous and organic layers and to remove excess water.

  • Drying and Isolation: Thoroughly dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate before removing the solvent under reduced pressure.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound, starting from gallic acid.

**Protocol 1: Synthesis

Technical Support Center: Friedel-Crafts Acylation of Polymethoxybenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of polymethoxybenzenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to common issues encountered during these reactions.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of a polymethoxybenzene is giving a low yield or failing completely. What are the common causes?

A1: Low or no yield in the Friedel-Crafts acylation of polymethoxybenzenes can stem from several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the substrate. Here are the most common culprits:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions and use a fresh or properly stored catalyst.[1] A clumpy appearance or a strong smell of HCl can indicate catalyst deactivation by moisture.[1]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid, effectively removing it from the reaction.[3] Therefore, a stoichiometric amount (or even an excess) of the catalyst is often required.

  • Inappropriate Reaction Temperature: While polymethoxybenzenes are highly activated, excessively high temperatures can lead to side reactions and decomposition. Conversely, a temperature that is too low may result in a slow or incomplete reaction.[1] Optimization of the reaction temperature is often necessary.

  • Poor Reagent Purity: The purity of the acylating agent (acyl chloride or anhydride) and the polymethoxybenzene substrate is critical for a successful reaction. Impurities can interfere with the catalyst and lead to the formation of byproducts.[1]

Q2: I am observing the formation of multiple isomers in my reaction. How can I control the regioselectivity?

A2: Controlling regioselectivity is a significant challenge in the acylation of polymethoxybenzenes due to the powerful ortho- and para-directing effects of the methoxy groups.[4] The position of acylation is determined by a combination of electronic and steric factors.

  • Electronic Effects: The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions.[4] In polymethoxybenzenes, the directing effects of multiple methoxy groups can be either reinforcing or competing.

  • Steric Hindrance: Acylation is less likely to occur at positions sterically hindered by adjacent bulky groups. This is why para-substitution is often favored over ortho-substitution when both are electronically activated.[4]

  • Choice of Lewis Acid and Solvent: The choice of solvent can influence the regioselectivity of Friedel-Crafts acylation. For instance, in some cases, non-polar solvents may favor one isomer, while polar solvents favor another.[1] Milder Lewis acids may also offer better selectivity in some instances.

Q3: I suspect demethylation of one or more methoxy groups is occurring. How can I identify and prevent this side reaction?

A3: Demethylation is a known side reaction in the Friedel-Crafts acylation of polymethoxybenzenes, especially when using strong Lewis acids like aluminum chloride.[5] The Lewis acid can coordinate to the oxygen of the methoxy group, facilitating the cleavage of the methyl group.

  • Identification: Demethylation results in the formation of hydroxy- or dihydroxy-aryl ketones. These byproducts can often be identified by techniques such as NMR spectroscopy (disappearance of a methoxy signal and appearance of a hydroxyl proton) and mass spectrometry.

  • Prevention and Mitigation:

    • Milder Lewis Acids: Using milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can often minimize demethylation.[6] Ytterbium(III) triflate has also been reported to catalyze both acylation and demethylation in a one-step reaction, suggesting that careful choice of catalyst is crucial for the desired outcome.[7]

    • Lower Reaction Temperatures: Running the reaction at lower temperatures can help to reduce the extent of demethylation.

    • Alternative Catalytic Systems: The use of deep eutectic solvents, such as a mixture of choline chloride and zinc chloride, has been shown to promote regioselective acylation with minimal demethylation for some substrates.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are experiencing low or no product yield, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause of the problem.

G start Low/No Yield reagent_check Check Reagent Quality (Substrate, Acylating Agent, Solvent) start->reagent_check reagent_impure Impurity Detected? reagent_check->reagent_impure catalyst_check Verify Catalyst Activity (Fresh, Anhydrous) catalyst_inactive Catalyst Compromised? catalyst_check->catalyst_inactive conditions_check Review Reaction Conditions (Temperature, Time, Stoichiometry) conditions_suboptimal Conditions Suboptimal? conditions_check->conditions_suboptimal workup_check Investigate Work-up Procedure (Emulsion, Product Loss) workup_issue Work-up Problematic? workup_check->workup_issue reagent_impure->catalyst_check No purify_reagents Purify Reagents (Distillation, Recrystallization) reagent_impure->purify_reagents Yes purify_reagents->start Retry catalyst_inactive->conditions_check No replace_catalyst Use Fresh Catalyst catalyst_inactive->replace_catalyst Yes replace_catalyst->start Retry conditions_suboptimal->workup_check No optimize_conditions Optimize Conditions (e.g., Lower Temperature, Increase Catalyst) conditions_suboptimal->optimize_conditions Yes optimize_conditions->start Retry modify_workup Modify Work-up (e.g., Add Brine to Break Emulsion) workup_issue->modify_workup Yes modify_workup->start Retry

Caption: Troubleshooting workflow for low or no yield in Friedel-Crafts acylation.

Issue 2: Poor Regioselectivity or Multiple Products

The formation of a mixture of isomers is a common challenge. The following diagram illustrates the factors influencing regioselectivity in the acylation of a generic dimethoxybenzene.

G cluster_substrate Substrate Factors cluster_conditions Reaction Conditions Electronic Effects Electronic Effects Regioselectivity Regioselectivity Electronic Effects->Regioselectivity Ortho/Para Directing Steric Hindrance Steric Hindrance Steric Hindrance->Regioselectivity Favors Less Hindered Position Lewis Acid Lewis Acid Lewis Acid->Regioselectivity Solvent Solvent Solvent->Regioselectivity Temperature Temperature Temperature->Regioselectivity

Caption: Factors influencing regioselectivity in the Friedel-Crafts acylation of polymethoxybenzenes.

Issue 3: Demethylation as a Side Reaction

Demethylation can be a significant side reaction, leading to the formation of phenolic byproducts. Understanding the mechanism can help in devising strategies to minimize its occurrence.

G Polymethoxybenzene Polymethoxybenzene Coordination Complex Lewis Acid-Methoxy Complex Polymethoxybenzene->Coordination Complex Desired Acylated Product Desired Acylated Product Polymethoxybenzene->Desired Acylated Product Acylation Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Coordination Complex Demethylation Demethylation Coordination Complex->Demethylation Excess Catalyst / High Temp. Phenolic Byproduct Phenolic Byproduct Demethylation->Phenolic Byproduct

Caption: Simplified pathway illustrating the demethylation side reaction.

Data Presentation: Acylation of Various Polymethoxybenzenes

The following tables summarize reaction conditions and yields for the Friedel-Crafts acylation of several common polymethoxybenzenes.

Table 1: Benzoylation of Methoxybenzenes with Benzoic Anhydride

Substrate Product(s) Catalyst System Time (min) Temp (°C) Yield (%) Ref.
Anisole 4-Methoxybenzophenone [CholineCl][ZnCl₂]₃ 5 120 98 [1]
1,2-Dimethoxybenzene (Veratrole) 3,4-Dimethoxybenzophenone [CholineCl][ZnCl₂]₃ 10 120 95 [1]
1,3-Dimethoxybenzene 2,4-Dimethoxybenzophenone / 2,6-Dimethoxybenzophenone (95:5) [CholineCl][ZnCl₂]₃ 10 120 96 [1]
1,4-Dimethoxybenzene 2,5-Dimethoxybenzophenone [CholineCl][ZnCl₂]₃ 10 120 85 [1]

| 1,2,4-Trimethoxybenzene | 2,4,5-Trimethoxybenzophenone | [CholineCl][ZnCl₂]₃ | 15 | 120 | 82 |[1] |

Table 2: Acetylation of Polymethoxybenzenes with Acetic Anhydride

Substrate Product(s) Catalyst System Time (h) Temp (°C) Yield (%) Ref.
Anisole 4-Methoxyacetophenone FeCl₃·6H₂O in TAAIL 4 40 94 [8]
1,2-Dimethoxybenzene (Veratrole) 3,4-Dimethoxyacetophenone FeCl₃·6H₂O in TAAIL 4 60 85 [8]
1,3-Dimethoxybenzene 2,4-Dimethoxyacetophenone FeCl₃·6H₂O in TAAIL 4 60 94 [8]

| 1,3,5-Trimethoxybenzene | 2,4,6-Trimethoxyacetophenone | AlCl₃ / Acetyl Chloride | - | - | 75 (for two steps) |[9] |

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole with Acetyl Chloride[2]

This protocol can be adapted for other polymethoxybenzenes with adjustments to stoichiometry and reaction conditions.

Materials:

  • Anhydrous aluminum chloride (AlCl₃) (1.1 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Acetyl chloride (1.1 equiv)

  • Anisole (1.0 equiv)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.1 equiv) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice/water bath.

  • Add a solution of acetyl chloride (1.1 equiv) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 10 minutes.

  • After the addition is complete, add a solution of anisole (1.0 equiv) in anhydrous dichloromethane dropwise over 10-15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 15 minutes.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the product by distillation or recrystallization.

Protocol 2: Synthesis of 2',3',4'-Trimethoxyacetophenone[4]

Materials:

  • Anhydrous aluminum chloride (AlCl₃) (71.3 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (125 mL total)

  • Acetyl chloride (70.2 mmol)

  • 1,2,3-Trimethoxybenzene (59.4 mmol)

  • Crushed ice

  • Concentrated hydrochloric acid (~20 mL)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Assemble and flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube under a stream of inert gas.

  • Charge the flask with anhydrous aluminum chloride (71.3 mmol) and 100 mL of anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add acetyl chloride (70.2 mmol) to the stirred suspension.

  • Add a solution of 1,2,3-trimethoxybenzene (59.4 mmol) in 25 mL of anhydrous dichloromethane to the dropping funnel.

  • Add the 1,2,3-trimethoxybenzene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of crushed ice, followed by the dropwise addition of concentrated hydrochloric acid until the aluminum salts dissolve.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should always be taken when performing chemical reactions.

References

Technical Support Center: Nitration of 1,2,3,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 1,2,3,5-tetramethoxybenzene. The highly activated nature of this substrate makes it susceptible to various side reactions, which can impact product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the nitration of this compound?

The primary and most sterically accessible product of mononitration is 1,2,3,5-tetramethoxy-4-nitrobenzene . Due to the strong activating and ortho-, para-directing effects of the four methoxy groups, the electrophilic substitution by the nitronium ion (NO₂⁺) preferentially occurs at the electron-rich and unhindered position C4. Further nitration can lead to dinitration, yielding 1,2,3,5-tetramethoxy-4,6-dinitrobenzene .

Q2: What are the most common side reactions observed during the nitration of this compound?

Due to the high electron density of the aromatic ring, several side reactions can compete with the desired nitration. These include:

  • Oxidation: The substrate is highly susceptible to oxidation, which can lead to the formation of colored byproducts, including quinone-like structures. This is often indicated by a dark coloration of the reaction mixture.

  • Polynitration: The introduction of one nitro group does not sufficiently deactivate the ring to prevent further nitration. This can lead to the formation of dinitro and potentially trinitro derivatives.

  • Demethylation (Ipso-Substitution): The methoxy groups can be susceptible to electrophilic attack, leading to demethylation and the formation of phenolic byproducts. These phenolic compounds are themselves highly reactive and can undergo further reactions.

  • Coupling Reactions: Radical species formed under certain nitrating conditions can lead to the formation of biphenyl and other polymeric byproducts.

Q3: Why does my reaction mixture turn dark brown or black?

A dark coloration of the reaction mixture is a common observation during the nitration of highly activated aromatic compounds like this compound. This is typically indicative of oxidation of the starting material or intermediate products, leading to the formation of complex, often polymeric, colored species. The formation of quinone-like structures also contributes to the dark color.

Q4: I am observing a low yield of the desired mononitrated product. What are the likely causes?

A low yield of the desired product can be attributed to several factors:

  • Prevalence of side reactions: Oxidation, polynitration, and demethylation can consume a significant portion of the starting material.

  • Suboptimal reaction conditions: Inappropriate temperature, reaction time, or choice of nitrating agent can favor the formation of side products.

  • Difficulties in product isolation: The physical properties of the desired product and byproducts might be similar, leading to losses during workup and purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the nitration of this compound and provides actionable steps for remediation.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Dark Reaction Mixture & Low Yield Oxidation of the substrate. Harsh reaction conditions (high temperature, strong oxidizing agents).1. Temperature Control: Maintain a low reaction temperature (e.g., 0 to 5 °C) using an ice-salt bath. 2. Milder Nitrating Agent: Consider using milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or dinitrogen pentoxide (N₂O₅) in an inert solvent. 3. Controlled Addition: Add the nitrating agent slowly and dropwise to the solution of the substrate to control the exotherm.
Formation of Multiple Products (Polynitration) The highly activated ring is susceptible to further nitration. Excess of nitrating agent. Prolonged reaction time.1. Stoichiometry Control: Use a stoichiometric amount or a slight excess of the nitrating agent for mononitration. 2. Shorter Reaction Time: Monitor the reaction closely using TLC or HPLC and quench the reaction as soon as the starting material is consumed. 3. Reverse Addition: Consider adding the substrate solution to the nitrating agent mixture to maintain a low concentration of the highly reactive substrate.
Presence of Phenolic Impurities Demethylation (Ipso-attack) at the methoxy-substituted positions.1. Milder Conditions: Employ less acidic reaction conditions if possible. 2. Alternative Nitrating Agents: Investigate nitrating agents that are less prone to causing ipso-substitution. 3. Purification: Phenolic impurities can often be removed by a basic wash (e.g., with a dilute solution of sodium bicarbonate or sodium hydroxide) during the workup.
Formation of Insoluble/Tarry Material Polymerization and coupling reactions. 1. Degas Solvents: Use degassed solvents to minimize the presence of oxygen, which can promote radical reactions. 2. Radical Scavengers: In some cases, the addition of a radical scavenger might be beneficial, although this needs to be carefully evaluated for compatibility with the reaction conditions. 3. Optimize Workup: Ensure a prompt and efficient workup to minimize the time the product is in contact with acidic and potentially oxidizing conditions.

Quantitative Data Summary

While specific quantitative data for the side reactions in the nitration of this compound is not extensively reported, the following table provides a representative summary of product distribution observed in the nitration of a closely related, highly activated substrate, 1,3,5-trimethoxybenzene, under various conditions. This data can be used as a qualitative guide to predict the types and potential proportions of side products.

Nitrating Agent/Conditions Desired Product Yield (%) Major Side Products & Observations Reference
HNO₃ in Acetic AcidLowHexamethoxybiphenyl, 2,6-dimethoxybenzoquinone, deep blue reaction mixtures.[1]
N₂O₅ in CH₂Cl₂ModestDinitro and trinitro derivatives, phenolic compounds, benzoquinone derivatives. Low material recovery.[1]
N₂O₅ in CH₂Cl₂, reverse addition, -10°C25 (dinitro)Mononitro and trinitro derivatives.[1]
N₂O₅ in Acetonitrile with H₂SO₄45 (trinitro)Significant side reactions; yield highly sensitive to the amount of H₂SO₄.[1]

Note: The yields and side products for this compound are expected to be analogous, with a high propensity for oxidation and polynitration.

Experimental Protocols

Protocol 1: General Procedure for Mononitration using Nitric Acid in Acetic Acid

This protocol aims to achieve mononitration while minimizing oxidation and polynitration.

  • Dissolution: Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.1 equivalents) to a small amount of glacial acetic acid, keeping the mixture cool.

  • Addition: Add the nitrating mixture dropwise to the cooled solution of the substrate over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed (typically 1-2 hours), slowly pour the reaction mixture into a beaker containing crushed ice and water.

  • Isolation: The solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Visualizations

Diagram 1: Reaction Pathway for the Nitration of this compound

Nitration_Pathway cluster_main Main Reaction cluster_side Side Reactions Start This compound Mono 1,2,3,5-Tetramethoxy-4-nitrobenzene (Desired Product) Start->Mono + HNO₃/H₂SO₄ Oxidation Oxidation Products (e.g., Quinones) Start->Oxidation Oxidative Conditions Demethylation Phenolic Byproducts Start->Demethylation Ipso-Attack Coupling Coupling Products (e.g., Biphenyls) Start->Coupling Radical Formation Di 1,2,3,5-Tetramethoxy-4,6-dinitrobenzene Mono->Di + HNO₃/H₂SO₄ (Polynitration)

Caption: Main and side reaction pathways in the nitration of this compound.

Diagram 2: Experimental Workflow for Troubleshooting Nitration Reactions

Troubleshooting_Workflow Start Nitration Experiment Analyze Analyze Crude Product (TLC, LC-MS, NMR) Start->Analyze Problem Identify Issue Analyze->Problem LowYield Low Yield/ Dark Mixture Problem->LowYield Oxidation Polynitration Polynitration Problem->Polynitration Multiple Spots Phenols Phenolic Impurities Problem->Phenols Demethylation OptimizeTemp Lower Temperature & Use Milder Agent LowYield->OptimizeTemp OptimizeStoich Adjust Stoichiometry & Reaction Time Polynitration->OptimizeStoich OptimizeWorkup Modify Workup (e.g., Basic Wash) Phenols->OptimizeWorkup End Improved Synthesis OptimizeTemp->End OptimizeStoich->End OptimizeWorkup->End

Caption: A logical workflow for troubleshooting common issues in the nitration of this compound.

References

Technical Support Center: Purification of 1,2,3,5-Tetramethoxybenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,2,3,5-Tetramethoxybenzene and its derivatives. Researchers, scientists, and drug development professionals can find detailed experimental protocols, data summaries, and visual workflows to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The most prevalent and effective purification techniques for this class of compounds are recrystallization and column chromatography. For highly volatile or thermally stable compounds, sublimation can also be a viable method for achieving high purity. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. This differential solubility allows for the dissolution of the compound in a minimal amount of hot solvent and subsequent crystallization upon cooling, leaving impurities behind in the mother liquor. A preliminary solvent screen with small amounts of the crude product is highly recommended to identify the optimal solvent or solvent system.

Q3: What are the typical conditions for column chromatography of polymethoxybenzenes?

A3: Silica gel is the most common stationary phase for the column chromatography of this compound and its derivatives. The mobile phase (eluent) is typically a non-polar solvent or a mixture of non-polar and moderately polar solvents. A common strategy is to start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column, aiming for an Rf value of approximately 0.2-0.4 for the desired compound.[1]

Q4: How can I monitor the progress and success of the purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for rapid analysis of the crude mixture, fractions from column chromatography, and the final product. By comparing the spots of the starting material, the purified product, and any intermediate fractions, you can assess the separation efficiency and purity. For a more quantitative and definitive purity assessment, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
Low Recovery After Recrystallization 1. The compound is significantly soluble in the cold solvent. 2. Too much solvent was used for dissolution. 3. Premature crystallization occurred during hot filtration.1. Ensure the solvent is thoroughly chilled before washing the crystals and use a minimal amount. 2. Use the minimum amount of hot solvent necessary to dissolve the compound. You can try to recover more product by concentrating the mother liquor and cooling for a second crop of crystals. 3. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.
Product "Oils Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated. 3. High levels of impurities are present.1. Select a solvent with a lower boiling point. 2. Add a small amount of hot solvent to dissolve the oil and then allow it to cool slowly. 3. Attempt a preliminary purification by column chromatography to remove impurities that may be inhibiting crystallization.
Poor Separation in Column Chromatography 1. Inappropriate solvent system (eluent). 2. Co-elution of impurities with the product. 3. Column overloading. 4. The column was not packed properly.1. Optimize the eluent system using TLC. A gradient elution (gradually increasing solvent polarity) may be necessary. 2. Try a different solvent system or a different stationary phase (e.g., alumina). 3. The amount of crude material should typically be 1-5% of the weight of the stationary phase. 4. Ensure the stationary phase is packed uniformly without any cracks or channels. A slurry packing method is generally recommended for silica gel.[1]
Colored Impurities in the Final Product 1. The impurity is not effectively removed by the chosen purification method. 2. The compound is unstable and decomposes during purification.1. Treat the solution with activated charcoal before the final crystallization step to adsorb colored impurities. 2. Use milder purification conditions (e.g., lower temperatures for distillation or evaporation). Ensure solvents are free of peroxides or other reactive species.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and should be optimized based on preliminary solvent screening. Ethanol is often a suitable solvent for the recrystallization of methoxybenzene derivatives.[2][3][4]

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent determined by screening)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask of appropriate size.

  • Add a magnetic stir bar and the selected solvent (e.g., ethanol) portionwise.

  • Gently heat the mixture on a hot plate with stirring. If using a volatile solvent, attach a condenser.

  • Continue adding the solvent in small portions until the solid has just completely dissolved at the boiling point of the solvent. Avoid adding a large excess.

  • If the solution contains insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound Derivatives

This protocol describes a standard silica gel column chromatography procedure. The eluent system should be determined beforehand by TLC analysis. A common eluent for similar compounds is a mixture of hexanes and ethyl acetate.[2]

Materials:

  • Crude product

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Prepare the column by placing a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Carefully pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Add another layer of sand on top of the silica gel.

  • Allow the solvent level to drop to the top of the sand layer, being careful not to let the column run dry.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent.

  • Carefully load the sample onto the top of the silica gel.

  • Begin the elution by adding the eluent to the top of the column and collecting the eluate in fractions.

  • If using a gradient elution, gradually increase the polarity of the eluent.

  • Monitor the collected fractions by TLC to identify those containing the purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Representative Recrystallization Data for Methoxybenzene Derivatives

CompoundCrude Purity (%)Recrystallization Solvent(s)Final Purity (%)Yield (%)Reference
2,4-dichloro-1,3,5-trimethoxybenzeneNot specifiedAbsolute Ethanol>98 (GC-MS)70[2]
1,3,5-tribromo-2,4,6-trimethoxybenzene97 (crude)95% EthanolNot specified21[3]
1,2,3-trimethoxybenzeneNot specifiedDilute AlcoholNot specified70[4]

Table 2: Representative Column Chromatography Data for Methoxybenzene Derivatives

CompoundStationary PhaseEluent SystemPurityReference
Substituted 2,4,6-trimethoxybenzenesSilica GelNot specifiedHigh[5]
Diacenaphthothiophene derivativeSilica GelBenzene/Hexane (1:10, v/v)High[6]

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_analysis Purity Analysis crude_product Crude this compound or Derivative tlc_analysis TLC Analysis crude_product->tlc_analysis Assess purity and number of components recrystallization Recrystallization tlc_analysis->recrystallization If major component and impurities have different solubilities column_chromatography Column Chromatography tlc_analysis->column_chromatography If multiple components or similar polarities purity_check Purity Check (TLC, HPLC, GC, NMR) recrystallization->purity_check column_chromatography->purity_check purity_check->column_chromatography If further purification is needed pure_product Pure Product purity_check->pure_product If purity is satisfactory

Caption: Decision workflow for selecting a purification technique.

recrystallization_workflow start Start with Crude Product dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool slowly to room temperature, then in ice bath hot_filtration->cool crystallize Crystals Form cool->crystallize vacuum_filtration Collect crystals by vacuum filtration crystallize->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry crystals under vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step workflow for purification by recrystallization.

References

How to avoid demethylation of 1,2,3,5-Tetramethoxybenzene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 1,2,3,5-Tetramethoxybenzene. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid unwanted demethylation during chemical reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What makes this compound susceptible to demethylation?

The four methoxy groups on the benzene ring are electron-donating, which activates the ring towards electrophilic attack. However, the oxygen atoms of these methoxy groups are also Lewis basic and can coordinate to Lewis acids or be protonated by Brønsted acids. This coordination weakens the methyl C-O bond, making it susceptible to nucleophilic attack and subsequent cleavage (demethylation).[1][2] The presence of multiple methoxy groups can increase this susceptibility.[3]

Q2: What are the most common reaction conditions that cause demethylation of polymethoxybenzenes?

Demethylation is frequently observed under strongly acidic conditions. Common reagents known to cause demethylation include:

  • Strong Lewis acids: Boron tribromide (BBr₃), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄) are potent demethylating agents.[1][4] BBr₃ is particularly effective and often used for deliberate demethylation, even at low temperatures.[1][2][5]

  • Strong Brønsted acids: Reagents like 47% hydrobromic acid (HBr) or hydriodic acid (HI), especially at elevated temperatures, are commonly used for cleaving aryl methyl ethers.[1][2]

  • High Temperatures: Even with milder reagents, excessively high temperatures can promote demethylation as a side reaction.[6][7]

Q3: Are there milder reagents that can be used to avoid demethylation?

Yes, several milder reagents and conditions can be employed when other functional groups in the molecule require conditions that might inadvertently cause demethylation. These include:

  • Thiol-based reagents: Alkyl thiols, such as 1-dodecanethiol, in the presence of a base like sodium hydroxide, can achieve demethylation under less harsh conditions than strong acids.[1][8] 2-(Diethylamino)ethanethiol is another option that offers the advantage of an acid-soluble byproduct, simplifying workup.[9]

  • Lewis acids with controlled reactivity: In some cases, weaker Lewis acids or the use of strong Lewis acids at very low temperatures (e.g., -78°C) can provide selectivity and avoid unintended demethylation.[1]

  • Lithium chloride in DMF: This system, particularly under microwave irradiation, has been shown to selectively cleave aryl methyl ethers.[4]

Q4: Can I use a protecting group strategy to prevent demethylation?

A protecting group strategy is generally used to protect a reactive functional group (like an alcohol or amine) from unwanted reactions.[10][11] For this compound, the methoxy groups are inherent to the molecule's core structure rather than being protecting groups themselves. If a hydroxyl group is required at a certain position and needs to be temporarily protected as a methoxy group, it's crucial to choose deprotection conditions that are highly selective and won't affect the other methoxy groups. The concept of "orthogonal protecting groups" is key here, where different protecting groups can be removed under distinct conditions without interfering with each other.[10][12]

Troubleshooting Guide

Problem: I am observing significant demethylation of my this compound starting material or product.

Solution Workflow:

start Demethylation Observed check_reagents Step 1: Analyze Reagents - Are strong Lewis acids (BBr3, AlCl3) present? - Are strong Brønsted acids (HBr, HI) present? start->check_reagents check_temp Step 2: Evaluate Reaction Temperature - Is the temperature unnecessarily high? check_reagents->check_temp If no strong acids... solution_reagents Solution A: Modify Reagents - Replace with milder alternatives. - Use a stoichiometric amount instead of excess. check_reagents->solution_reagents If yes... check_solvent Step 3: Check Solvent - Is the solvent appropriate and anhydrous? check_temp->check_solvent If temperature is optimal... solution_temp Solution B: Lower Temperature - Run reaction at a lower temperature (e.g., 0°C or -78°C). - Monitor for completion over a longer time. check_temp->solution_temp If yes... solution_solvent Solution C: Optimize Solvent - Switch to a less coordinating solvent if applicable. check_solvent->solution_solvent If issues identified...

Caption: Troubleshooting workflow for unexpected demethylation.

  • Analyze Reagents: The primary cause of demethylation is often the use of strong acids.[1][2] If your protocol uses reagents like BBr₃, AlCl₃, or HBr, consider if they are essential for the desired transformation. If so, explore using them in stoichiometric amounts rather than in excess, or switch to a milder alternative.

  • Evaluate Reaction Temperature: High temperatures can provide the activation energy for demethylation.[7] Determine if the reaction can proceed efficiently at a lower temperature. It is common to start reactions with highly reactive reagents at low temperatures like -78°C or 0°C and then gradually warm them to room temperature while monitoring the reaction progress.[1]

  • Consider Solvent and Additives: Ensure that solvents are anhydrous, as water can react with some reagents to produce strong acids.[6] In some cases, additives can influence reactivity. For instance, a patent for selective demethylation of similar compounds uses anisole as an additive with a ZrCl₄ catalyst.[13]

Data Summary: Demethylating Agents and Conditions

The following table summarizes common reagents that can cause demethylation. To avoid this side reaction, it is best to steer clear of the "Harsh Conditions" or use them with extreme caution (e.g., at very low temperatures).

Reagent ClassExampleTypical Conditions for DemethylationSeverityReference
Lewis Acids Boron tribromide (BBr₃)Dichloromethane (DCM), -78°C to room temperatureVery High[1][2][5]
Aluminum chloride (AlCl₃)Dichloromethane (DCM) or acetonitrile, often with heatingHigh[1]
Titanium tetrachloride (TiCl₄)Nitromethane or neat, 20°C to 120°CHigh[4]
Brønsted Acids Hydrobromic acid (HBr)47% aqueous solution, often with heating to ~130°CVery High[1][2]
Thiolates Dodecanethiol/NaOHN-Methyl-2-pyrrolidone (NMP), 130°CModerate[1][8]
2-(diethylamino)ethanethiolN/AMild[9]
Salts Lithium Chloride (LiCl)Dimethylformamide (DMF), microwave irradiationModerate[4]
Strategic Approach to Reaction Design

When planning a synthesis involving this compound, use the following decision tree to minimize the risk of demethylation.

start Reaction Planning with This compound acid_needed Is an acidic reagent required for the desired transformation? start->acid_needed strong_acid Is a STRONG acid (e.g., BBr3, HBr) required? acid_needed->strong_acid Yes use_mild Use non-acidic or mildly acidic conditions. Prioritize neutral reagents. acid_needed->use_mild No low_temp Use the strong acid at the lowest possible temperature (e.g., start at -78°C). strong_acid->low_temp Yes alt_reagent Can a milder Lewis acid or alternative reagent achieve the transformation? strong_acid->alt_reagent No use_alt Use the milder alternative. (e.g., ZnCl2, TMSOTf) alt_reagent->use_alt Yes reconsider Re-evaluate the synthetic route. Can the step be reordered to avoid the acid-sensitive intermediate? alt_reagent->reconsider No

Caption: Decision tree for selecting reaction conditions.

Key Experimental Protocols

Protocol 1: General Procedure for a Reaction Requiring a Lewis Acid with Minimized Demethylation

This protocol provides a general framework for reactions (e.g., Friedel-Crafts acylation) where a Lewis acid is necessary, but demethylation of the this compound substrate must be avoided.

  • Preparation:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents. Dichloromethane (DCM) is a common choice.[1]

    • Dissolve this compound and any other non-acidic reagents in the anhydrous solvent.

  • Reaction Execution:

    • Cool the reaction mixture to a low temperature, typically -78°C (dry ice/acetone bath) or 0°C (ice/water bath), before adding the Lewis acid.[1]

    • Slowly add the Lewis acid (e.g., AlCl₃) portion-wise as a solid or dropwise as a solution in the reaction solvent. This helps to control the initial exotherm.

    • Maintain the low temperature and stir the reaction mixture. Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If the reaction is sluggish, allow the temperature to rise slowly to room temperature over several hours. Avoid external heating unless absolutely necessary and after careful optimization studies.[7]

  • Workup:

    • Once the reaction is complete, quench the reaction by carefully and slowly adding it to a cold aqueous solution (e.g., ice-cold water or saturated aqueous sodium bicarbonate). Caution: Quenching Lewis acids is often highly exothermic.

    • Perform a standard aqueous workup, including extraction with an appropriate organic solvent, washing the organic layer (e.g., with brine), drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating the solvent under reduced pressure.

  • Purification:

    • Purify the crude product using a suitable technique, such as flash column chromatography or recrystallization, to separate the desired product from any demethylated byproducts.

Simplified Mechanism: Lewis Acid-Mediated Demethylation

The diagram below illustrates how a Lewis acid like Boron Tribromide (BBr₃) can induce demethylation.

cluster_0 1. Coordination cluster_1 2. Nucleophilic Attack cluster_2 3. Hydrolysis Ar-OMe Ar-O-CH₃ Complex Ar-O⁺(BBr₃⁻)-CH₃ Ar-OMe->Complex + BBr₃ BBr3 BBr₃ Complex2 Ar-O⁺(BBr₃⁻)-CH₃ Br- Br⁻ Br-:e->Complex2:w Products Ar-O-BBr₂ + CH₃Br Complex2->Products Ar-OBBr2 Ar-O-BBr₂ Final Ar-OH Ar-OBBr2->Final + H₂O (Workup) H2O H₂O

Caption: Mechanism of Lewis acid-catalyzed demethylation.[1]

References

Troubleshooting low conversion rates in 1,2,3,5-Tetramethoxybenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting support for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues in reactions involving 1,2,3,5-Tetramethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound has a low conversion rate. What are the initial troubleshooting steps?

A1: When encountering low conversion, begin by systematically verifying the foundational elements of your experiment:

  • Purity of Starting Material: Confirm the purity of this compound. Impurities can inhibit the reaction or lead to unwanted side products. The melting point should be in the range of 38-42 °C.[1]

  • Reagent Quality: Ensure all reagents, especially organometallics (e.g., n-BuLi) and dehydrating agents, are fresh and of high purity. For instance, n-BuLi solutions should be titrated to confirm their concentration.[2]

  • Anhydrous Conditions: this compound reactions, particularly those involving organometallics like lithiation or Grignard reactions, are highly sensitive to moisture.[2] Ensure all glassware is oven-dried, and the reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen).[2]

  • Reaction Temperature: Verify that the reaction is being conducted at the optimal temperature. Many reactions, such as directed lithiation, require very low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control.[2]

Q2: I am observing the formation of multiple products. What are the likely causes?

A2: The formation of multiple products often points to issues with regioselectivity or competing side reactions:

  • Competing Reaction Sites: this compound has two non-equivalent unsubstituted ring positions. While electrophilic substitution is strongly directed by the methoxy groups, suboptimal conditions can lead to a mixture of isomers.

  • Demethylation: The methoxy groups can be susceptible to cleavage (demethylation) under certain conditions, especially with strong Lewis acids or high temperatures, leading to phenolic byproducts.[3]

  • Side Reactions: Depending on the reagents used, unintended side reactions can occur. For example, in Vilsmeier-Haack reactions, the reagent can react with other functional groups if present.[4]

Q3: How can I effectively purify my desired product from unreacted starting material and byproducts?

A3: Purification is critical for obtaining a high-purity product.[5]

  • Column Chromatography: This is the most common and effective method for separating the desired product from unreacted starting material and polar byproducts. A silica gel stationary phase with a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) is typically effective.[5][6][7]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

  • Aqueous Workup: A proper aqueous workup after the reaction is crucial. This step can remove inorganic salts and water-soluble impurities. For formylation reactions, this involves hydrolyzing the intermediate iminium salt, often with a basic or acetate solution, followed by extraction with an organic solvent.[5][7]

Troubleshooting Guide: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a common method to formylate electron-rich aromatic rings like this compound to produce the corresponding aldehyde. Low conversion is a frequent issue.

G start Low Conversion in Vilsmeier-Haack Reaction check_reagent 1. Check Vilsmeier Reagent Formation (POCl₃ + DMF) start->check_reagent reagent_ok Reagent formation appears correct check_reagent->reagent_ok Yes reagent_bad Reagent formation is suspect check_reagent->reagent_bad No check_temp 2. Verify Reaction Conditions (Temp. & Time) reagent_ok->check_temp solution_reagent Use fresh, high-purity POCl₃. Use anhydrous DMF. Maintain low temp (0 °C) during reagent preparation. reagent_bad->solution_reagent temp_ok Conditions are optimal check_temp->temp_ok Yes temp_bad Conditions may be suboptimal check_temp->temp_bad No check_workup 3. Review Workup & Hydrolysis (Quenching & Extraction) temp_ok->check_workup solution_temp Monitor reaction by TLC. Adjust temperature (gentle heating may be needed). Ensure sufficient reaction time. temp_bad->solution_temp workup_ok Workup is standard check_workup->workup_ok Yes workup_bad Workup may cause product loss check_workup->workup_bad No solution_complex Consider side reactions (e.g., demethylation). Analyze byproducts via NMR/GC-MS to diagnose. workup_ok->solution_complex solution_workup Ensure complete hydrolysis of the iminium intermediate (use sat. NaOAc aq.). Perform multiple extractions with a suitable solvent (e.g., EtOAc, DCM). workup_bad->solution_workup

Caption: Troubleshooting flowchart for low yields in Vilsmeier-Haack reactions.

Q: My Vilsmeier-Haack reaction yield is poor. How do I know if the Vilsmeier reagent formed correctly?

A: The Vilsmeier reagent is a chloroiminium ion formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8] Its successful formation is critical.

  • Procedure: The reagent is typically prepared by slowly adding POCl₃ to chilled, anhydrous DMF at 0 °C.[9] A precipitate or a change in viscosity is often observed.

  • Troubleshooting: Use fresh, high-purity POCl₃ and anhydrous DMF. The presence of water will consume the reagent. Ensure the temperature is kept low during the addition to prevent decomposition.[5][9]

Q: What is the optimal temperature for the formylation of this compound?

A: While the Vilsmeier reagent is a relatively weak electrophile, the highly activated nature of the tetramethoxybenzene ring means the reaction can often proceed at room temperature or with gentle heating.[8][10]

  • Procedure: After adding the substrate to the pre-formed Vilsmeier reagent, the reaction is typically stirred at room temperature or heated (e.g., to 80°C) for 1-3 hours.[9][11]

  • Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and temperature.[5] If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can promote side reactions.

Q: Could my workup procedure be the cause of low yield?

A: Yes, the workup is a critical step. The initial product of the electrophilic substitution is an iminium ion, which must be hydrolyzed to the final aldehyde.[8][10]

  • Procedure: The reaction is typically quenched by pouring it into ice-cold water or a saturated aqueous solution of sodium acetate.[7][11] This hydrolyzes the iminium salt. The product is then extracted with an organic solvent.

  • Troubleshooting: Incomplete hydrolysis will result in a lower yield of the aldehyde. Ensure thorough mixing during the quench. The use of a buffer like sodium acetate helps to neutralize acids formed during the reaction.[7] Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[6]

Data Presentation

The following table summarizes reaction conditions for the formylation of various methoxy-substituted benzenes, providing a comparative overview.

Starting MaterialReactionReagent Ratio (Substrate:Reagent)SolventTemperature (°C)Time (h)ProductYield (%)
1,3-DimethoxybenzeneVilsmeier-Haack1:1.2DMF2532,4-Dimethoxybenzaldehyde92[9]
1,4-DimethoxybenzeneGattermannNot SpecifiedBenzene453-52,5-Dimethoxybenzaldehyde73[9]
1,2,4-TrimethoxybenzeneVilsmeier-Haack1:1 (POCl₃:Substrate)DMF8012,4,5-Trimethoxybenzaldehyde>90 (crude)[11]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of this compound

This protocol is adapted from established procedures for similar electron-rich benzene derivatives.[9][11]

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate (NaOAc)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (2.0 eq) in an ice bath to 0 °C. Slowly add POCl₃ (1.5 eq) dropwise with vigorous stirring, ensuring the internal temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the disappearance of the starting material by TLC. If the reaction is slow, it may be gently heated to 40-50 °C.

  • Workup: Cool the reaction mixture back to 0 °C and carefully quench by adding a saturated aqueous solution of NaOAc until the pH is neutral. Stir vigorously for 30 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with EtOAc (3 x volume of aqueous layer).

  • Isolation: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) or by recrystallization to yield the pure aldehyde product.

G cluster_0 Reagent Formation cluster_1 Reaction cluster_2 Workup & Purification p1 1. Cool anhydrous DMF to 0 °C p2 2. Add POCl₃ dropwise p1->p2 p3 3. Stir for 30 min at 0 °C p2->p3 p4 4. Add substrate solution dropwise at 0 °C p3->p4 p5 5. Warm to RT, stir for 2-4h p4->p5 p6 6. Monitor by TLC p5->p6 p7 7. Quench with sat. NaOAc aq. p6->p7 p8 8. Extract with EtOAc p7->p8 p9 9. Wash, dry, and concentrate p8->p9 p10 10. Purify via chromatography p9->p10

Caption: Experimental workflow for Vilsmeier-Haack formylation.

Protocol 2: Directed Ortho-Lithiation and Formylation

This protocol outlines a general procedure for the formylation of this compound via directed ortho-lithiation, which targets the position between two methoxy groups.[2][12]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Add this compound (1.0 eq) to a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar). Dissolve it in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1-2 hours.

  • Quenching with Electrophile: Slowly add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C. Continue to stir at this temperature for an additional 1-2 hours.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.

G start Start dissolve Substrate in Anhydrous THF Under N₂ Atmosphere start->dissolve cool Cool to -78 °C (Dry Ice/Acetone) dissolve->cool lithiate Add n-BuLi dropwise Stir 1-2h at -78 °C cool->lithiate formylate Add Anhydrous DMF Stir 1-2h at -78 °C lithiate->formylate quench Quench with sat. NH₄Cl Warm to RT formylate->quench extract Extract with Et₂O Wash & Dry quench->extract purify Concentrate & Purify (Column Chromatography) extract->purify end End purify->end

Caption: Logical workflow for directed ortho-lithiation and formylation.

References

Byproduct identification in the synthesis of 1,2,3,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,5-tetramethoxybenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical laboratory-scale synthesis of this compound involves the methylation of a suitable precursor, such as 3,4,5-trimethoxyphenol. This reaction is typically carried out via a Williamson ether synthesis, which utilizes a methylating agent like dimethyl sulfate in the presence of a base.

Q2: What are the most common byproducts in the synthesis of this compound via methylation of 3,4,5-trimethoxyphenol?

The most frequently encountered byproducts in this synthesis include:

  • Incompletely Methylated Precursor: Residual 3,4,5-trimethoxyphenol due to incomplete reaction.

  • C-Alkylation Products: Isomers where a methyl group has been added to the aromatic ring instead of the phenolic oxygen.

  • Hydrolysis Products of the Methylating Agent: For instance, if dimethyl sulfate is used, it can react with any moisture present to form methanol and sulfuric acid.

Q3: How can I minimize the formation of these byproducts?

To minimize byproduct formation, consider the following:

  • Ensure Dry Conditions: Use anhydrous solvents and reagents to prevent the hydrolysis of the methylating agent.

  • Optimize Reaction Temperature: Lower temperatures generally favor the desired O-alkylation (SN2 reaction) over side reactions.

  • Choice of Base and Solvent: A non-nucleophilic, strong base can ensure complete deprotonation of the phenol without competing in the reaction. Aprotic polar solvents can enhance the nucleophilicity of the resulting phenoxide.

  • Stoichiometry of Reagents: A slight excess of the methylating agent can help drive the reaction to completion, but a large excess may increase the likelihood of side reactions.

Q4: What analytical techniques are best for identifying the product and byproducts?

A combination of analytical techniques is recommended for accurate identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating volatile compounds and providing information on their molecular weight and fragmentation patterns, which aids in identifying isomers and other byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any impurities, allowing for unambiguous identification and quantification.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and getting a preliminary idea of the purity of the product.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the starting phenol. 2. Inactive methylating agent. 3. Insufficient reaction time or temperature. 4. Presence of water in the reaction mixture.1. Use a stronger, non-nucleophilic base (e.g., sodium hydride). 2. Use a fresh, high-purity methylating agent. 3. Monitor the reaction by TLC and adjust the reaction time and/or temperature accordingly. 4. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Presence of Starting Material in the Final Product 1. Incomplete reaction. 2. Insufficient amount of methylating agent or base.1. Increase the reaction time or temperature. 2. Use a slight excess (e.g., 1.1-1.2 equivalents) of the methylating agent and ensure at least one equivalent of base is used.
Formation of a Significant Amount of C-Alkylated Byproduct 1. Use of a protic solvent. 2. High reaction temperatures.1. Switch to a polar aprotic solvent (e.g., DMF, acetone). 2. Perform the reaction at a lower temperature.
Difficult Purification of the Final Product 1. Presence of multiple, closely-related byproducts. 2. Emulsion formation during aqueous workup.1. Optimize reaction conditions to minimize byproduct formation. Use column chromatography with a suitable solvent system for purification. 2. Add a small amount of brine to the aqueous layer to break the emulsion.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound from 3,4,5-trimethoxyphenol is provided below.

Methylation of 3,4,5-Trimethoxyphenol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,5-trimethoxyphenol (1.0 eq.) in a suitable anhydrous solvent (e.g., acetone or DMF).

  • Deprotonation: Add a suitable base (e.g., anhydrous potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.)) to the solution and stir the mixture at room temperature for 30 minutes.

  • Methylation: Add dimethyl sulfate (1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key experimental workflow and logical relationships in troubleshooting the synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup_apparatus Set up Dry Apparatus deprotonation Deprotonation of 3,4,5-Trimethoxyphenol setup_apparatus->deprotonation methylation Addition of Dimethyl Sulfate deprotonation->methylation reflux Reflux & Monitor by TLC methylation->reflux quench Quench Reaction reflux->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification analysis Characterization (NMR, GC-MS) purification->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Product Yield? cause1 Incomplete Reaction issue->cause1 Yes cause2 Side Reactions issue->cause2 Yes solution1a Increase Reaction Time/Temperature cause1->solution1a solution1b Check Reagent Stoichiometry cause1->solution1b solution2a Use Anhydrous Conditions cause2->solution2a solution2b Optimize Solvent and Temperature cause2->solution2b

Technical Support Center: Optimizing Reaction Conditions for Scaling Up 1,2,3,5-Tetramethoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,3,5-Tetramethoxybenzene, particularly when scaling up the reaction. The information is presented in a practical question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and logical synthetic approach is the exhaustive methylation of 1,2,3,5-tetrahydroxybenzene (also known as benzene-1,2,3,5-tetrol). This involves the reaction of the tetrahydroxybenzene precursor with a suitable methylating agent in the presence of a base.

Q2: What are the typical methylating agents and bases used for this type of reaction?

Dimethyl sulfate (DMS) is a highly effective and commonly used methylating agent for the exhaustive methylation of phenols.[1][2] Methyl halides, such as methyl iodide, can also be used. Strong bases like sodium hydroxide or potassium carbonate are typically employed to deprotonate the phenolic hydroxyl groups, facilitating the nucleophilic attack on the methylating agent.[3][4]

Q3: What solvents are suitable for the methylation of polyphenols?

Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often used for O-methylation reactions.[4][5] The choice of solvent can influence the solubility of the reactants and the reaction rate. For reactions using potassium carbonate, acetone is a common choice.[4]

Q4: What are the key safety concerns when working with dimethyl sulfate?

Dimethyl sulfate is highly toxic and carcinogenic. It is crucial to handle it with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and eye protection.[1] Any spills should be neutralized immediately with an appropriate quenching agent like ammonia solution.

Q5: What are the primary challenges when scaling up this synthesis?

Scaling up the synthesis of this compound presents several challenges, including:

  • Exothermic Reaction Control: The methylation reaction can be highly exothermic, requiring careful temperature management to prevent runaway reactions.

  • Reagent Addition: The controlled addition of the methylating agent and base is critical to maintain a safe reaction temperature and minimize side reactions.

  • Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reactors, which can affect reaction kinetics and lead to localized overheating or incomplete reaction.

  • Product Isolation and Purification: Isolating the product from the reaction mixture and purifying it to the desired specification can be more complex at a larger scale, potentially requiring techniques like distillation or recrystallization.

  • Waste Management: The disposal of byproducts and waste streams needs to be carefully considered and managed in accordance with safety and environmental regulations.

Troubleshooting Guide

Low or No Product Yield

  • Q: My reaction has resulted in a low yield or no desired product. What are the possible causes?

    • A: Several factors could contribute to a low yield. Check the following:

      • Base Strength/Amount: Inadequate deprotonation of the hydroxyl groups can prevent the reaction from proceeding. Ensure a sufficient molar excess of a strong enough base is used.

      • Methylating Agent Reactivity/Amount: The methylating agent may have degraded or been used in an insufficient amount. Use a fresh batch of the reagent and ensure at least a stoichiometric amount per hydroxyl group, with a slight excess often being beneficial.

      • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction is performed at too low a temperature, the conversion will be slow. Conversely, excessively high temperatures can lead to decomposition.

      • Reaction Time: The reaction may not have been allowed to run to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

      • Water Content: The presence of excessive water can hydrolyze the methylating agent. While some aqueous bases are used, starting with anhydrous conditions where possible can be advantageous.[4]

Incomplete Methylation (Presence of Partially Methylated Intermediates)

  • Q: I have identified partially methylated products (e.g., trimethoxyphenols) in my final product mixture. How can I drive the reaction to completion?

    • A: To achieve complete methylation:

      • Increase Reagent Stoichiometry: Add a larger excess of both the base and the methylating agent to ensure all four hydroxyl groups react.

      • Prolong Reaction Time: Allow the reaction to stir for a longer period at the optimal temperature to ensure the less reactive hydroxyl groups have sufficient time to react.

      • Increase Reaction Temperature: Gently increasing the reaction temperature can enhance the rate of the final methylation steps. However, monitor for potential side reactions.

Formation of Byproducts and Purification Challenges

  • Q: My product is contaminated with byproducts, making purification difficult. What are common side reactions and how can I minimize them and purify my product?

    • A:

      • Side Reactions: Besides incomplete methylation, side reactions can include C-methylation, though O-methylation is generally favored for phenols. At higher temperatures, decomposition of the starting material or product can also occur.

      • Purification Strategies:

        • Extraction: A standard aqueous workup can remove inorganic salts and water-soluble impurities.

        • Column Chromatography: For laboratory-scale purification, column chromatography is effective for separating isomers and closely related impurities.[6]

        • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method for larger quantities.

        • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification on a larger scale.

Quantitative Data

The following table summarizes typical reaction conditions for the methylation of phenolic compounds, which can serve as a starting point for optimizing the synthesis of this compound.

Starting MaterialMethylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
PyrogallolDimethyl sulfateSodium hydroxideWater< 45Not specified70[3]
PhloroglucinolDimethyl sulfatePotassium carbonateAcetoneReflux671.4[4]
1,3,5-TribromobenzeneMethanolTriethylamineToluene1651199.5[4]
Pyrogallic acidDimethyl sulfateLiquid alkaliWater~353Not specified[5]

Experimental Protocols

Proposed Synthesis of this compound via Methylation of 1,2,3,5-Tetrahydroxybenzene

This protocol is a proposed method based on analogous reactions and should be optimized for specific laboratory conditions and scale.

Materials:

  • 1,2,3,5-Tetrahydroxybenzene

  • Dimethyl sulfate (DMS)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,2,3,5-tetrahydroxybenzene and anhydrous potassium carbonate (a significant excess, e.g., 8-10 equivalents) to anhydrous acetone.

  • Addition of Methylating Agent: While stirring the suspension under a nitrogen atmosphere, slowly add dimethyl sulfate (at least 4.4 equivalents, a 10% excess per hydroxyl group) dropwise via an addition funnel. The addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (e.g., 12-24 hours). Monitor the progress of the reaction by TLC or GC until the starting material and partially methylated intermediates are no longer observed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetone.

    • Combine the filtrate and washes and concentrate under reduced pressure to remove the acetone.

    • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent.

Mandatory Visualizations

experimental_workflow start Start: Materials setup 1. Reaction Setup (1,2,3,5-Tetrahydroxybenzene, K2CO3, Acetone) start->setup addition 2. Add Dimethyl Sulfate (Dropwise, under N2) setup->addition reaction 3. Heat to Reflux (Monitor by TLC/GC) addition->reaction workup 4. Work-up (Filtration, Extraction, Drying) reaction->workup purification 5. Purification (Distillation or Recrystallization) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide issue Problem Encountered low_yield Low/No Yield issue->low_yield incomplete_rxn Incomplete Methylation issue->incomplete_rxn byproducts Byproducts/Purification Issues issue->byproducts check_base Check Base: Strength & Amount low_yield->check_base check_reagent Check Methylating Agent: Freshness & Amount low_yield->check_reagent check_conditions Check Reaction: Temp & Time low_yield->check_conditions increase_reagents Increase Stoichiometry: Base & Methylating Agent incomplete_rxn->increase_reagents increase_time_temp Increase: Reaction Time & Temperature incomplete_rxn->increase_time_temp optimize_conditions Optimize Conditions: (e.g., lower temperature) byproducts->optimize_conditions purification_method Select Purification Method: (Chromatography, Recrystallization, Distillation) byproducts->purification_method

Caption: Troubleshooting flowchart for this compound synthesis.

References

Strategies to minimize steric hindrance in 1,2,3,5-Tetramethoxybenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3,5-Tetramethoxybenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the unique reactivity of this sterically hindered, electron-rich aromatic compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound?

A1: The primary challenge in reactions with this compound is managing the regioselectivity and overcoming the steric hindrance presented by the four methoxy groups. The 1,2,3-trisubstituted pattern, in particular, creates a sterically crowded environment that can hinder the approach of electrophiles to certain positions on the aromatic ring. While the methoxy groups are strongly activating and ortho, para-directing, the steric bulk can lead to unexpected product distributions or require optimized reaction conditions to achieve desired outcomes.

Q2: Which positions on the this compound ring are most susceptible to electrophilic attack?

A2: The methoxy groups are ortho, para-directing. In this compound, the C4 and C6 positions are the most electronically activated and sterically accessible for electrophilic aromatic substitution. The C4 position is para to the C1-methoxy group and ortho to the C3 and C5-methoxy groups. The C6 position is ortho to the C1 and C5-methoxy groups. Due to the steric hindrance from the adjacent methoxy groups at C1 and C3, the C2 position is generally disfavored for electrophilic attack.

Q3: How does the steric hindrance of this compound affect reaction rates?

A3: The bulky methoxy groups can slow down reaction rates by sterically hindering the approach of the electrophile to the aromatic ring. This effect is particularly pronounced with larger electrophiles. To compensate for this, you may need to employ more forcing reaction conditions, such as higher temperatures, longer reaction times, or more active catalysts, compared to less substituted anisoles.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Formylation, Acylation)

Problem: You are observing a mixture of isomers or the undesired isomer as the major product in an electrophilic aromatic substitution reaction.

Possible Causes & Solutions:

  • Steric Hindrance: The steric bulk of the electrophile may favor attack at the less hindered position, which may not be the electronically favored one.

    • Solution: Employ a smaller, less sterically demanding electrophile if possible. For instance, in Friedel-Crafts acylation, using a smaller acylating agent can sometimes alter the product ratio.

  • Reaction Conditions: Temperature and solvent can influence the kinetic versus thermodynamic product distribution.

    • Solution: Experiment with different solvents that can better stabilize the desired transition state. Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures might favor the thermodynamically more stable isomer.

  • Catalyst Choice: The size of the Lewis acid catalyst in reactions like Friedel-Crafts acylation can influence regioselectivity.

    • Solution: Consider using a bulkier Lewis acid catalyst. This can form a complex with one of the methoxy groups, further increasing the steric barrier at the adjacent positions and potentially directing the electrophile to a more remote site.

Issue 2: Low or No Conversion in Vilsmeier-Haack Formylation

Problem: The Vilsmeier-Haack formylation of this compound is yielding little to no product.

Possible Causes & Solutions:

  • Reagent Quality: The Vilsmeier reagent is moisture-sensitive.

    • Solution: Ensure that you are using fresh, high-quality phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). Prepare the Vilsmeier reagent in situ under an inert atmosphere.

  • Insufficient Activation: While highly activated, severe steric hindrance may still impede the reaction with the relatively weak electrophile of the Vilsmeier reagent.[1]

    • Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal conditions.

  • Substrate Purity: Impurities in the starting material can interfere with the reaction.

    • Solution: Ensure the this compound is of high purity. Purification by recrystallization or column chromatography may be necessary.

Issue 3: Difficulty with Ortho-Lithiation

Problem: Attempts at directed ortho-lithiation to a specific methoxy group are unsuccessful or lead to a mixture of products.

Possible Causes & Solutions:

  • Directing Group Competition: With four methoxy groups, achieving selective lithiation at a specific ortho position can be challenging.

    • Solution: The choice of organolithium reagent and solvent system is critical. The use of a coordinating solvent like tetrahydrofuran (THF) or the addition of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can influence the regioselectivity of the lithiation.[2]

  • Steric Hindrance: The steric environment around the target proton can prevent its abstraction by the bulky organolithium base.

    • Solution: Consider using a less sterically hindered organolithium reagent, such as n-butyllithium, over more bulky options like sec-butyllithium or tert-butyllithium.

Data Summary

The following table summarizes expected outcomes for common reactions with this compound based on principles of electrophilic aromatic substitution and data from analogous, highly methoxylated aromatic compounds.

ReactionReagentsExpected Major Product(s)Key Considerations to Minimize Steric Hindrance
Vilsmeier-Haack Formylation POCl₃, DMF2,4,6,5-TetramethoxybenzaldehydeUse of fresh reagents and potentially elevated temperatures to overcome steric hindrance.
Friedel-Crafts Acylation Acyl chloride, Lewis Acid (e.g., AlCl₃)Acylation at C4 or C6Choice of a less bulky acylating agent and Lewis acid can improve regioselectivity.
Nitration HNO₃, H₂SO₄Nitration at C4 or C6Milder nitrating agents may be required to control the reaction on the highly activated ring.
Halogenation Br₂, FeBr₃ or Cl₂, FeCl₃Halogenation at C4 or C6Due to the high activation of the ring, the reaction may proceed without a catalyst, but a catalyst can help control regioselectivity.
Directed Ortho-Lithiation n-BuLi, THF/TMEDALithiation ortho to a methoxy groupRegioselectivity is highly dependent on reaction conditions and the specific organolithium reagent used.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of this compound (Analogous to 1,2,4-Trimethoxybenzene)

This protocol is adapted from established procedures for the formylation of electron-rich methoxybenzenes.

Reagents and Equipment:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, cool anhydrous DMF in a round-bottom flask to 0°C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Dissolve this compound in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (40-50°C) may be applied.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium acetate.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.

Protocol 2: Friedel-Crafts Acylation of this compound

This is a general protocol for the acylation of activated aromatic rings.

Reagents and Equipment:

  • This compound

  • Acetyl chloride (or other acyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM in a round-bottom flask cooled to 0°C.

  • Slowly add acetyl chloride to the stirred suspension.

  • Dissolve this compound in anhydrous DCM and add it dropwise to the reaction mixture at 0°C.

  • Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature. Monitor the reaction by TLC.

  • After the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Steric_Hindrance_in_Electrophilic_Substitution cluster_substrate This compound cluster_electrophile Electrophile (E+) C1 C1-OMe C2 C2-OMe C3 C3-OMe C4 C4-H C5 C5-OMe C6 C6-H E+ E+ E+->C2 Disfavored Attack (Sterically Hindered) E+->C4 Favored Attack (Less Hindered) E+->C6 Favored Attack (Less Hindered)

Caption: Steric hindrance in electrophilic substitution of this compound.

Vilsmeier_Haack_Workflow reagent_prep Vilsmeier Reagent Preparation substrate_add Addition of This compound reagent_prep->substrate_add POCl3, DMF reaction Reaction at 0°C to RT substrate_add->reaction workup Aqueous Workup & Neutralization reaction->workup TLC Monitoring extraction Extraction workup->extraction purification Purification extraction->purification product 2,4,6,5-Tetramethoxybenzaldehyde purification->product

Caption: General workflow for the Vilsmeier-Haack formylation.

Logic_Tree_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies start Low Yield in Electrophilic Substitution steric_hindrance Steric Hindrance start->steric_hindrance reagent_quality Poor Reagent Quality start->reagent_quality conditions Suboptimal Conditions start->conditions change_electrophile Use Smaller Electrophile steric_hindrance->change_electrophile change_catalyst Use Bulky/Different Catalyst steric_hindrance->change_catalyst fresh_reagents Use Fresh/Anhydrous Reagents reagent_quality->fresh_reagents optimize_temp Optimize Temperature conditions->optimize_temp optimize_time Increase Reaction Time conditions->optimize_time change_solvent Change Solvent conditions->change_solvent

Caption: Troubleshooting logic for low yield in electrophilic substitution reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,2,3,5-Tetramethoxybenzene and 1,2,4,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of aromatic compounds is paramount. This guide provides a comparative analysis of the reactivity of two constitutional isomers, 1,2,3,5-tetramethoxybenzene and 1,2,4,5-tetramethoxybenzene, in key electrophilic aromatic substitution reactions. While direct, side-by-side experimental comparisons in the literature are scarce, this guide synthesizes available data for related compounds and theoretical principles to offer insights into their expected reactivity.

Introduction to Isomeric Differences

The reactivity of substituted benzenes in electrophilic aromatic substitution is profoundly influenced by the nature and position of the substituents on the aromatic ring. Methoxy groups (-OCH₃) are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the ring through resonance. The arrangement of these four methoxy groups in this compound (asymmetrical) and 1,2,4,5-tetramethoxybenzene (symmetrical) leads to differences in electron density distribution and steric hindrance at the potential sites of electrophilic attack, thereby dictating their reactivity and the regioselectivity of reactions.

Theoretical Reactivity Profile

In the absence of direct comparative experimental data for many reactions, we can predict the relative reactivity based on the electronic effects of the methoxy groups.

  • 1,2,4,5-Tetramethoxybenzene: This symmetrical isomer has two equivalent unsubstituted positions (C3 and C6). The methoxy groups at positions 1, 2, 4, and 5 all contribute to increasing the electron density at these vacant sites, making it a highly activated substrate for electrophilic attack.

  • This compound: This asymmetrical isomer has two non-equivalent unsubstituted positions (C4 and C6). The position at C6 is flanked by two methoxy groups (ortho to one and para to another), while the C4 position is situated between two methoxy groups. The cumulative electron-donating effect from the four methoxy groups is expected to render this isomer also highly reactive.

A qualitative assessment suggests that both isomers are highly activated towards electrophilic substitution. However, the precise differences in their reaction rates and product distributions can only be definitively determined through experimental investigation under identical conditions.

Comparative Reactivity in Key Electrophilic Aromatic Substitutions

While direct comparative studies are limited, the following sections discuss the expected outcomes and available data for related reactions.

Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds.

Expected Reactivity: Both isomers are anticipated to be highly reactive under Vilsmeier-Haack conditions. For 1,2,4,5-tetramethoxybenzene , formylation is expected to occur at one of the equivalent C3 or C6 positions. For This compound , substitution could potentially occur at either the C4 or C6 position, with the outcome likely influenced by a combination of electronic and steric factors.

Experimental Data: While no direct comparison is available, a protocol for the Vilsmeier-Haack formylation of the related compound 1,2,4-trimethoxybenzene to produce 2,4,5-trimethoxybenzaldehyde is well-established.[1] This suggests that both tetramethoxybenzene isomers would readily undergo this transformation.

Experimental Protocol (General for Vilsmeier-Haack Formylation):

  • To a stirred solution of N,N-dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl₃).

  • Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the tetramethoxybenzene isomer in an anhydrous solvent (e.g., dichloromethane).

  • The reaction mixture is stirred, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by pouring it onto ice, followed by neutralization and extraction of the product.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Due to the highly activating nature of the four methoxy groups, nitration of these compounds can be vigorous and may lead to side reactions or polynitration if not carefully controlled.

Expected Reactivity: Both isomers are expected to be extremely reactive towards nitrating agents. Mild nitrating conditions would be necessary to achieve mono-nitration. For 1,2,4,5-tetramethoxybenzene , nitration would yield the 3-nitro derivative. For This compound , a mixture of 4-nitro and 6-nitro isomers is possible. Studies on the nitration of the highly activated 1,3,5-trimethoxybenzene have shown that the reaction can be complex, leading to oxidation and coupling byproducts, highlighting the need for carefully optimized conditions.[2]

Experimental Protocol (General for Nitration of Activated Arenes):

  • Dissolve the tetramethoxybenzene isomer in a suitable solvent (e.g., acetic acid or dichloromethane).

  • Cool the solution to a low temperature (e.g., 0 °C or below).

  • Slowly add a pre-cooled mixture of nitric acid and a catalyst (e.g., sulfuric acid or acetic anhydride).

  • Maintain the low temperature and monitor the reaction by TLC.

  • Quench the reaction with ice water and extract the product.

Halogenation

Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine).

Expected Reactivity: Similar to other electrophilic substitutions, both isomers are expected to undergo halogenation readily, even without a Lewis acid catalyst in some cases, due to the high activation of the ring. For 1,2,4,5-tetramethoxybenzene , halogenation will occur at the C3/C6 position. For This compound , a mixture of isomers could be formed.

Experimental Data: A study on the bromination of the related 1,2-dimethoxybenzene (veratrole) using bromine in dichloromethane provides a relevant experimental approach.[5] This procedure could likely be adapted for the tetramethoxybenzene isomers.

Experimental Protocol (Adapted from Bromination of Veratrole):

  • Dissolve the tetramethoxybenzene isomer in dichloromethane and cool the solution in an ice bath.

  • Slowly add a solution of bromine in dichloromethane dropwise with stirring.

  • After the addition is complete, allow the reaction to proceed at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a solution of sodium bisulfite, followed by water and brine, then dry and concentrate to obtain the product.

Data Summary

Due to the lack of direct comparative studies, a quantitative data table cannot be constructed at this time. The information provided is based on the general principles of electrophilic aromatic substitution and data from closely related compounds. Researchers are encouraged to perform their own comparative experiments to obtain quantitative data.

ReactionThis compound1,2,4,5-Tetramethoxybenzene
Predicted Reactivity Highly activatedHighly activated
Formylation Product(s) 4-formyl and/or 6-formyl derivative(s)3-formyl derivative
Nitration Product(s) 4-nitro and/or 6-nitro derivative(s)3-nitro derivative
Halogenation Product(s) 4-halo and/or 6-halo derivative(s)3-halo derivative

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of electrophilic aromatic substitution and a typical experimental workflow.

Electrophilic_Aromatic_Substitution Aromatic Aromatic Ring (Tetramethoxybenzene) Intermediate Arenium Ion (Carbocation Intermediate) Aromatic->Intermediate Attack on Electrophile Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Product Intermediate->Product Loss of Proton HB H-Base+ Intermediate->HB Base Base Base->Intermediate

Caption: General mechanism of electrophilic aromatic substitution.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Dissolve Substrate (Tetramethoxybenzene Isomer) Mixing Combine under controlled conditions (e.g., low temp) Reactants->Mixing Reagent Prepare Reagent (e.g., Vilsmeier, Nitrating mixture) Reagent->Mixing Quench Quench Reaction Mixing->Quench TLC Monitor by TLC Mixing->TLC Extract Extract Product Quench->Extract Purify Purify Product (e.g., Chromatography) Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize TLC->Characterize

Caption: A typical experimental workflow for electrophilic aromatic substitution.

Conclusion

Both this compound and 1,2,4,5-tetramethoxybenzene are highly activated aromatic compounds that are expected to be very reactive in electrophilic aromatic substitution reactions. The symmetrical nature of 1,2,4,5-tetramethoxybenzene simplifies its product profile, leading to a single major monosubstituted product. In contrast, the asymmetry of this compound may lead to the formation of isomeric products, the distribution of which will depend on the specific reaction conditions.

For researchers and drug development professionals, the choice between these two isomers will depend on the desired substitution pattern and the ease of product purification. The high reactivity of both compounds necessitates careful control of reaction conditions to avoid over-reaction and the formation of byproducts. Further experimental studies directly comparing the reactivity of these two isomers under various conditions are warranted to provide a more quantitative understanding and to fully exploit their potential in organic synthesis.

References

A Comparative Analysis of Methoxy-Substituted Benzenes as Electron Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electron-donating properties of common methoxy-substituted benzenes: anisole, 1,2-dimethoxybenzene (veratrole), 1,3-dimethoxybenzene, and 1,3,5-trimethoxybenzene. The electron-donating capacity of these molecules is a critical parameter in various applications, including organic synthesis, materials science, and drug design, as it governs their reactivity and interaction with electron-accepting species.

Quantitative Data Summary

The electron-donating ability of a molecule can be quantified by its ionization energy (the energy required to remove an electron) and its oxidation potential (the ease with which it is oxidized). A lower ionization energy and a lower oxidation potential indicate a stronger electron donor.

CompoundMolecular StructureIonization Energy (eV)Oxidation Potential (V vs. Ag/AgCl)
AnisoleC₇H₈O8.20[1]1.73[2]
1,2-DimethoxybenzeneC₈H₁₀O₂8.03[3]Not specified
1,3-DimethoxybenzeneC₈H₁₀O₂Not specifiedNot specified
1,3,5-TrimethoxybenzeneC₉H₁₂O₃7.96[4][5]Not specified

Note: Directly comparable oxidation potentials for all compounds under identical conditions were not available in the surveyed literature. However, the established trend indicates that an increase in the number of electron-donating methoxy groups leads to a decrease in the oxidation potential.

Structure-Activity Relationship: The Role of Methoxy Groups

The electron-donating character of methoxy-substituted benzenes is primarily governed by the interplay of two electronic effects of the methoxy group (-OCH₃):

  • Resonance Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the benzene ring's π-system. This increases the electron density on the ring, particularly at the ortho and para positions, making the molecule a better electron donor.

  • Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group inductively withdraws electron density from the benzene ring through the sigma bond.

For the methoxy group, the resonance effect is dominant, leading to an overall electron-donating character, especially when substituted at the ortho and para positions.[4][6] The electron-donating strength generally increases with the number of methoxy groups, as more groups contribute to the electron density of the aromatic ring.

Electron_Donating_Ability cluster_0 Increasing Electron-Donating Ability Anisole Anisole (1 Methoxy Group) Dimethoxy Dimethoxybenzenes (2 Methoxy Groups) Anisole->Dimethoxy More electron donating groups Trimethoxy 1,3,5-Trimethoxybenzene (3 Methoxy Groups) Dimethoxy->Trimethoxy Symmetrical electron donation

Caption: Increasing number and strategic positioning of methoxy groups enhances electron-donating ability.

Experimental Protocols

Determination of Ionization Energy

Ionization energy is the minimum energy required to remove an electron from a gaseous atom or molecule.[7] Common experimental techniques for its determination include:

  • Photoionization Mass Spectrometry: This method involves irradiating a sample with photons of varying energy. When the photon energy is sufficient to remove an electron, an ion is formed and detected by a mass spectrometer. The minimum energy required for ionization is the ionization energy.

  • Electron Impact (EI) Mass Spectrometry: In this technique, a beam of electrons with known energy is directed at the sample molecules. The energy of the electron beam is varied, and the appearance of molecular ions is monitored. The minimum electron energy that causes ionization corresponds to the ionization energy.

  • The Kinetic Method: This method involves the collision-induced dissociation of weakly bound dimeric radical cations. The ratio of the resulting monomeric radical cations is related to their ionization energies. By using a series of reference compounds with known ionization energies, the ionization energy of an unknown compound can be determined.

Determination of Oxidation Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to measure the oxidation and reduction potentials of a substance.[8] A lower (less positive) oxidation potential indicates that the compound is more easily oxidized and is therefore a stronger electron donor.

CV_Workflow cluster_workflow Cyclic Voltammetry Experimental Workflow A Prepare Electrolyte Solution (e.g., 0.1 M TBAPF₆ in Acetonitrile) B Dissolve Analyte (Methoxy-substituted benzene) A->B C Set up Three-Electrode Cell (Working, Reference, Counter Electrodes) B->C D Purge with Inert Gas (e.g., Nitrogen or Argon) C->D E Perform Potential Scan (Initial to Final Potential and back) D->E F Record Voltammogram (Current vs. Potential) E->F G Determine Anodic Peak Potential (Epa) (Indicates Oxidation Potential) F->G

Caption: General workflow for determining the oxidation potential using cyclic voltammetry.

Detailed Protocol for Cyclic Voltammetry:

  • Preparation of the Electrolyte Solution: A supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is dissolved in a suitable aprotic solvent, like acetonitrile. The supporting electrolyte is necessary to ensure the conductivity of the solution.

  • Analyte Solution: A known concentration of the methoxy-substituted benzene (e.g., 1 mM) is dissolved in the electrolyte solution.

  • Electrochemical Cell Setup: A three-electrode system is employed.

    • Working Electrode: An inert electrode where the oxidation of the analyte occurs (e.g., glassy carbon, platinum, or gold).

    • Reference Electrode: Provides a stable potential against which the working electrode's potential is measured (e.g., Ag/AgCl or a saturated calomel electrode - SCE).

    • Counter (or Auxiliary) Electrode: Completes the electrical circuit (e.g., a platinum wire).

  • Deoxygenation: The solution is purged with an inert gas (e.g., nitrogen or argon) for several minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Potential Scan: The potential of the working electrode is swept linearly with time from an initial potential to a final potential and then back to the initial potential. The range of the potential scan is chosen to encompass the oxidation potential of the analyte.

  • Data Acquisition: The current flowing through the working electrode is measured as a function of the applied potential. The resulting plot of current versus potential is called a cyclic voltammogram.

  • Data Analysis: The anodic peak potential (Epa) on the voltammogram corresponds to the potential at which the rate of oxidation of the analyte is at its maximum. This value is taken as the oxidation potential. For reversible or quasi-reversible systems, the half-wave potential (E₁/₂) can provide a more thermodynamically relevant measure.[6]

Conclusion

The electron-donating ability of methoxy-substituted benzenes increases with the number of methoxy groups, a trend supported by both ionization energy and the principles of electrochemical oxidation. 1,3,5-trimethoxybenzene, with three symmetrically placed electron-donating groups, is the strongest electron donor in this series, followed by the dimethoxybenzenes and then anisole. This comparative analysis, supported by quantitative data and detailed experimental protocols, provides a valuable resource for researchers in selecting the appropriate electron donor for their specific applications.

References

A Comparative Guide to Validating the Purity of Synthesized 1,2,3,5-Tetramethoxybenzene using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for use in research and drug development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of synthesized 1,2,3,5-Tetramethoxybenzene. We present detailed experimental protocols, comparative data, and illustrative diagrams to assist researchers in selecting the most appropriate method for their needs.

Introduction to Purity Analysis of this compound

This compound is a polysubstituted aromatic ether with potential applications in organic synthesis and medicinal chemistry. Its synthesis, typically involving the methylation of a corresponding polyhydroxylated benzene precursor, can lead to several impurities. These may include unreacted starting materials, partially methylated intermediates (e.g., trimethoxy- and dimethoxy-phenols), and positional isomers. Therefore, a robust analytical method is required to separate and quantify the target compound from these potential byproducts.

While HPLC is a widely used and powerful technique for purity assessment, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer alternative and complementary information. This guide will objectively compare the performance of these techniques in the context of analyzing synthesized this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method developed for the separation of this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-15 min: 50% B to 90% B

    • 15-20 min: Hold at 90% B

    • 20-21 min: 90% B to 50% B

    • 21-25 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 10 mL of acetonitrile to prepare a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 amu

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard.[1]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in 0.75 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 seconds is generally recommended for accurate quantification).

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Comparative Data Presentation

The following table summarizes the hypothetical performance of each technique in the purity analysis of a synthesized batch of this compound, benchmarked against a commercial standard of 98% purity.

ParameterHPLCGC-MSqNMR
Purity Determination (%) 97.897.598.1
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantification (LOQ) ~0.05%~0.005%~0.3%
Analysis Time (per sample) ~25 min~30 min~15 min (instrument) + sample prep
Identifies Impurities Yes (by retention time)Yes (by mass spectrum)Yes (by chemical shift)
Quantifies Impurities Yes (with standards)Semi-quantitative (without standards)Yes (with internal standard)
Requires Reference Standard Yes (for quantification)No (for identification)Yes (internal standard)
Destructive to Sample YesYesNo

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the purity validation process.

experimental_workflow Experimental Workflow for Purity Validation cluster_synthesis Synthesis & Initial Characterization cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis synthesis Synthesized This compound hplc_prep Sample Preparation (Dissolution & Filtration) synthesis->hplc_prep Primary Purity Check gcms_prep Sample Preparation (Dissolution) synthesis->gcms_prep Impurity Identification qnmr_prep Sample & Standard Weighing & Dissolution synthesis->qnmr_prep Absolute Purity Determination hplc_analysis HPLC Injection & Data Acquisition hplc_prep->hplc_analysis hplc_result Purity Calculation (Area % Method) hplc_analysis->hplc_result final_report Final Purity Report hplc_result->final_report gcms_analysis GC-MS Injection & Data Acquisition gcms_prep->gcms_analysis gcms_result Impurity Identification (Mass Spectra) gcms_analysis->gcms_result gcms_result->final_report qnmr_analysis NMR Data Acquisition qnmr_prep->qnmr_analysis qnmr_result Purity Calculation (Internal Standard Method) qnmr_analysis->qnmr_result qnmr_result->final_report signaling_pathway Logical Relationships in Purity Analysis cluster_methods Analytical Methods substance Synthesized Compound (this compound) hplc HPLC substance->hplc gcms GC-MS substance->gcms qnmr qNMR substance->qnmr separation separation hplc->separation Separation by Polarity separation_volatility separation_volatility gcms->separation_volatility Separation by Volatility & Polarity quantification quantification qnmr->quantification Direct Quantification purity_retention purity_retention separation->purity_retention Purity (Retention Time) impurity_id impurity_id separation_volatility->impurity_id Impurity ID (Mass Spectrum) absolute_purity absolute_purity quantification->absolute_purity Absolute Purity

References

Spectroscopic Differentiation of Tetramethoxybenzene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of constitutional isomers is a critical step in chemical synthesis, drug discovery, and materials science. Tetramethoxybenzene isomers, with the molecular formula C₁₀H₁₄O₄, present a common analytical challenge due to their identical mass and elemental composition. This guide provides a comprehensive comparison of the spectroscopic properties of three common isomers—1,2,3,4-tetramethoxybenzene, 1,2,3,5-tetramethoxybenzene, and 1,2,4,5-tetramethoxybenzene—utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). UV-Visible (UV-Vis) spectroscopy is also discussed as a supplementary technique. Detailed experimental protocols and comparative data are presented to facilitate unambiguous differentiation.

Spectroscopic Data Comparison

The key to distinguishing between the tetramethoxybenzene isomers lies in the differences in their molecular symmetry, which profoundly influences their spectroscopic signatures.

  • 1,2,3,4-Tetramethoxybenzene: Possesses a low degree of symmetry, resulting in more complex NMR spectra.

  • This compound: Also has low symmetry, leading to distinct signals for each aromatic proton and carbon.

  • 1,2,4,5-Tetramethoxybenzene: Exhibits the highest symmetry (D₂h point group), simplifying its NMR spectra significantly.

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

IsomerChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1,2,3,4-Tetramethoxybenzene 6.58d, J = 8.8 Hz1HAr-H
6.52d, J = 8.8 Hz1HAr-H
4.02s3HOCH₃
3.90s3HOCH₃
3.88s3HOCH₃
3.85s3HOCH₃
This compound 6.18s2HAr-H
3.89s6H2 x OCH₃
3.82s6H2 x OCH₃
1,2,4,5-Tetramethoxybenzene 6.45s2HAr-H
3.84s12H4 x OCH₃

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

IsomerChemical Shift (δ, ppm)Assignment
1,2,3,4-Tetramethoxybenzene 152.8, 151.0, 142.9, 142.5Ar-C (quaternary)
107.2, 106.8Ar-C-H
61.2, 60.9, 56.1, 56.0OCH₃
This compound 159.9, 158.2Ar-C (quaternary)
93.8Ar-C-H
56.3, 55.6OCH₃
1,2,4,5-Tetramethoxybenzene 149.2Ar-C (quaternary)
98.6Ar-C-H
56.8OCH₃

Table 3: FT-IR Spectral Data (KBr Pellet)

IsomerKey Vibrational Frequencies (cm⁻¹)Assignment
1,2,3,4-Tetramethoxybenzene 2995-2830, 1500, 1465, 1260, 1120, 1080C-H stretch (methoxy & aromatic), C=C stretch (aromatic), C-O stretch (asymmetric & symmetric)
This compound 3000-2835, 1610, 1505, 1460, 1250, 1125, 1050C-H stretch (methoxy & aromatic), C=C stretch (aromatic), C-O stretch (asymmetric & symmetric)
1,2,4,5-Tetramethoxybenzene 2990-2825, 1510, 1470, 1210, 1040C-H stretch (methoxy & aromatic), C=C stretch (aromatic), C-O stretch (asymmetric & symmetric)

Table 4: Mass Spectrometry Data (Electron Ionization)

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
All Isomers 198183, 168, 153, 125, 110

Note on UV-Visible Spectroscopy: The UV-Vis spectra of these isomers are expected to be very similar, showing absorptions characteristic of substituted benzene rings. The primary absorption bands arise from π → π* transitions.[1] While minor shifts in λmax and molar absorptivity may be observed due to the different substitution patterns influencing the electronic environment of the chromophore, UV-Vis spectroscopy alone is generally insufficient for unambiguous differentiation of these isomers.[2][3] All isomers are expected to show a primary absorption band around 250-270 nm.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the tetramethoxybenzene isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[4] Ensure the sample is fully dissolved. Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Data Acquisition:

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR Data Acquisition:

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.0 s

    • Spectral Width: 250 ppm

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CHCl₃ signal at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid tetramethoxybenzene isomer using an agate mortar and pestle.[6]

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[7]

    • Gently mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.[8]

    • Transfer the mixture to a pellet-forming die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[9]

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: Acquire a background spectrum of a pure KBr pellet.[7] Ratio the sample spectrum against the background spectrum to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the tetramethoxybenzene isomer (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source. The mass spectrometer can be coupled with a gas chromatograph (GC-MS) for separation prior to analysis.

  • Data Acquisition (EI-MS):

    • Ionization Energy: 70 eV[2]

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 40-300

  • Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) will appear at m/z 198. Fragmentation patterns are analyzed to identify characteristic fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic differentiation of tetramethoxybenzene isomers.

G cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Identification Isomer_Mix Tetramethoxybenzene Isomers (1,2,3,4- / 1,2,3,5- / 1,2,4,5-) NMR NMR Spectroscopy (¹H and ¹³C) Isomer_Mix->NMR FTIR FT-IR Spectroscopy Isomer_Mix->FTIR MS Mass Spectrometry (EI-MS) Isomer_Mix->MS UVVis UV-Vis Spectroscopy (Supplementary) Isomer_Mix->UVVis Data_Analysis Comparative Data Analysis (Chemical Shifts, Frequencies, m/z) NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis UVVis->Data_Analysis Identification Isomer Identification Data_Analysis->Identification

Caption: Experimental workflow for isomer differentiation.

Symmetry and Spectroscopic Output

The molecular symmetry of each isomer directly impacts the complexity of its NMR spectra. This relationship is visualized below.

G cluster_isomers Tetramethoxybenzene Isomers cluster_spectra Resulting NMR Spectra 1234 1,2,3,4-Tetramethoxybenzene Low Symmetry 1234_spec Complex Spectra Multiple unique signals 1234->1234_spec 1235 This compound Low Symmetry 1235_spec Complex Spectra Multiple unique signals 1235->1235_spec 1245 1,2,4,5-Tetramethoxybenzene High Symmetry (D₂h) 1245_spec Simple Spectra Fewer signals due to equivalence 1245->1245_spec

Caption: Isomer symmetry and NMR spectral complexity.

References

A Comparative Guide to Lewis Acids for the Acylation of 1,2,3,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of acyl groups into aromatic rings, a critical step in the synthesis of a vast array of pharmaceutical intermediates and fine chemicals. The choice of Lewis acid catalyst is paramount to the success of this reaction, directly influencing yield, selectivity, and reaction conditions. This guide provides an objective comparison of various Lewis acids for the acylation of the electron-rich substrate, 1,2,3,5-tetramethoxybenzene, supported by available experimental data.

Performance Comparison of Lewis Acids

The efficiency of a Lewis acid in promoting the acylation of this compound is dictated by its ability to activate the acylating agent, typically an acyl chloride or anhydride, without promoting undesirable side reactions. While specific comparative studies on this particular substrate are limited in publicly available literature, data from closely related polymethoxybenzenes, such as 1,2,4-trimethoxybenzene and 1,3,5-trimethoxybenzene, provide valuable insights into catalyst performance.

Lewis AcidAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
ZnCl₂ Benzoyl ChlorideCholine chloride (eutectic)80195[1]
FeCl₃ Benzoyl ChlorideCholine chloride (eutectic)80192[1]

Note: The data presented is for the acylation of 1,2,4-trimethoxybenzene, a structurally similar compound. These results suggest that both Zinc Chloride and Ferric Chloride are highly effective catalysts for the acylation of electron-rich methoxybenzenes, affording excellent yields in a short reaction time, particularly when employed in a deep eutectic solvent system.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the Lewis acid-catalyzed acylation of a polymethoxybenzene.

General Procedure for Friedel-Crafts Acylation in a Deep Eutectic Solvent

This protocol is adapted from the acylation of 1,2,4-trimethoxybenzene using a choline chloride-based deep eutectic solvent.

Materials:

  • 1,2,4-Trimethoxybenzene (1 equivalent)

  • Benzoyl chloride (1.1 equivalents)

  • Choline chloride (2 equivalents)

  • Zinc chloride or Ferric chloride (2 equivalents, relative to choline chloride)

  • Anhydrous dichloromethane (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Deep Eutectic Solvent (DES): In a round-bottom flask, combine choline chloride and the chosen Lewis acid (ZnCl₂ or FeCl₃) in a 1:2 molar ratio. Heat the mixture with stirring until a homogeneous liquid is formed.

  • Reaction Setup: To the prepared DES, add 1,2,4-trimethoxybenzene. Stir the mixture at the desired temperature (e.g., 80 °C).

  • Addition of Acylating Agent: Slowly add benzoyl chloride to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Workflow and Reaction Pathway

The following diagrams illustrate the general experimental workflow and the signaling pathway of the Friedel-Crafts acylation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Mix Choline Chloride and Lewis Acid B Heat and Stir A->B 1:2 ratio C Formation of Deep Eutectic Solvent B->C D Add this compound C->D E Add Acylating Agent D->E Stir at Temp. F Monitor by TLC E->F G Quench with Water & Extract F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: General experimental workflow for Lewis acid-catalyzed acylation.

reaction_pathway reagents This compound + Acyl Chloride activated_complex Formation of Acylium Ion Intermediate reagents->activated_complex Coordination electrophilic_attack Electrophilic Aromatic Substitution reagents->electrophilic_attack lewis_acid Lewis Acid (e.g., AlCl₃, FeCl₃, ZnCl₂) lewis_acid->activated_complex activated_complex->electrophilic_attack sigma_complex Arenium Ion (Sigma Complex) electrophilic_attack->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation product Acylated Product + Regenerated Lewis Acid + HCl deprotonation->product

Caption: Signaling pathway of Friedel-Crafts acylation.

Conclusion

The selection of an appropriate Lewis acid is a critical parameter in the Friedel-Crafts acylation of this compound. While direct comparative data for this specific substrate is scarce, evidence from structurally related polymethoxybenzenes indicates that common Lewis acids like zinc chloride and ferric chloride are highly effective, particularly when utilized in greener solvent systems like deep eutectic solvents. Further research into a broader range of Lewis acids and reaction conditions would be beneficial to optimize the synthesis of acylated this compound derivatives for various applications in drug discovery and materials science.

References

A Researcher's Guide to Alternatives for 1,2,3,5-Tetramethoxybenzene in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of aromatic building blocks is a cornerstone of efficient and successful natural product synthesis. 1,2,3,5-Tetramethoxybenzene has traditionally served as a valuable, electron-rich aromatic scaffold. However, a range of alternative reagents, primarily derivatives of phloroglucinol, offer distinct advantages in terms of reactivity, availability, and synthetic versatility. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the optimal reagent for your synthetic strategy.

Introduction to Electron-Rich Aromatic Building Blocks

Polymethoxy- and polyhydroxybenzenes are crucial starting materials in the synthesis of a vast array of natural products, particularly those with polyphenolic or polyketide-derived structures. Their high electron density makes them exceptionally reactive towards electrophilic aromatic substitution, facilitating the construction of complex molecular architectures. This compound is a potent nucleophile, but its unsymmetrical substitution pattern can sometimes lead to challenges in regioselectivity.

In contrast, symmetrical alternatives such as phloroglucinol (1,3,5-trihydroxybenzene) and its per-methylated derivative, 1,3,5-trimethoxybenzene, often provide a more predictable and highly reactive platform for the synthesis of intricate natural products. The powerful activating effect of the three symmetrically arranged oxygen-containing substituents makes these compounds exceptionally potent nucleophiles in a variety of key synthetic transformations.

Comparative Analysis of Key Reagents

The choice of an electron-rich aromatic core can significantly impact the efficiency and outcome of a synthetic route. Below is a comparison of this compound with its primary alternatives, phloroglucinol and 1,3,5-trimethoxybenzene, focusing on their performance in common electrophilic aromatic substitution reactions crucial for natural product synthesis.

Reactivity and Regioselectivity

The reactivity of substituted benzenes in electrophilic aromatic substitution is governed by the electronic properties of the substituents. Methoxy (-OCH₃) and hydroxyl (-OH) groups are potent activating groups, donating electron density to the aromatic ring through resonance and thereby increasing its nucleophilicity.[1][2]

  • Phloroglucinol (1,3,5-Trihydroxybenzene): As a tri-hydroxylated benzene, phloroglucinol is an extremely activated aromatic system. The three hydroxyl groups strongly direct electrophilic attack to the positions ortho and para to them (the 2, 4, and 6 positions). Due to its high reactivity, it can undergo multiple substitutions, sometimes even under mild conditions.[3]

  • 1,3,5-Trimethoxybenzene: This is the trimethyl ether of phloroglucinol and is also a highly activated and symmetrical aromatic compound.[4][5] The methoxy groups are powerful ortho, para-directors, making the 2, 4, and 6 positions highly susceptible to electrophilic attack. Its solubility in organic solvents is generally better than that of phloroglucinol.

  • This compound: While also highly activated, the lower symmetry of this reagent can lead to mixtures of regioisomers upon electrophilic substitution. The directing effects of the four methoxy groups can be complex to predict and control, potentially lowering the yield of the desired isomer.[1]

The general principle in polysubstituted benzenes is that the most powerfully activating group dictates the position of substitution. In cases of competing directing effects, the strongest electron-donating group "wins".[6]

Data Presentation: Performance in Key Synthetic Reactions

The following tables summarize quantitative data for key electrophilic aromatic substitution reactions, providing a comparative overview of the performance of 1,3,5-trimethoxybenzene as a representative alternative to other activated aromatic systems. While direct side-by-side comparisons with this compound under identical conditions are scarce in the literature, the data presented allows for a reasonable assessment of their relative reactivity and utility.

Table 1: Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental C-C bond-forming reaction in organic synthesis. The high reactivity of polymethoxybenzenes makes them excellent substrates for this transformation.

Aromatic SubstrateAcylating AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1,3,5-Trimethoxybenzene Acetic AnhydrideFeCl₃·6H₂O (10 mol%)TAAIL604-7265-94[7]
AnisoleAcetic AnhydrideFeCl₃·6H₂O (10 mol%)TAAIL60262[7]
AnisoleBenzoyl ChlorideCu(OTf)₂ (5 mol%)[bmim][BF₄]801>99

TAAIL: Tunable Aryl Alkyl Ionic Liquids [bmim][BF₄]: 1-butyl-3-methylimidazolium tetrafluoroborate

Table 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heterocyclic compounds.

Aromatic SubstrateVilsmeier ReagentSolventTemp. (°C)TimeYield (%)Reference
PhenolDMF/SOCl₂Solvent-free (MW)Room Temp30s - 1min90[8]
ResorcinolDMF/POCl₃Dichloromethane--Good[9]
AnisoleDMF/POCl₃---Good[9]

DMF: Dimethylformamide, POCl₃: Phosphorus oxychloride, SOCl₂: Thionyl chloride, MW: Microwave irradiation

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting synthetic procedures. Below are representative protocols for key reactions involving these electron-rich aromatic compounds.

Protocol 1: Friedel-Crafts Acylation of Anisole (Representative)

This protocol is a general procedure for the Friedel-Crafts acylation of an activated aromatic ring.

Materials:

  • Anisole (1 mmol)

  • Acetic Anhydride (2 equiv.)

  • FeCl₃·6H₂O (10 mol%)

  • Tunable Aryl Alkyl Ionic Liquid (TAAIL) (0.5 g)

Procedure:

  • To a solution of anisole (1 mmol) in the TAAIL (0.5 g), add acetic anhydride (2 equiv.).

  • Add FeCl₃·6H₂O (10 mol%) to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the product can be isolated via extraction and purified by column chromatography.[7]

Protocol 2: Vilsmeier-Haack Formylation of Phenols (Solvent-Free)

This protocol describes a green and efficient method for the formylation of phenols.

Materials:

  • Phenol (0.01 mol)

  • Dimethylformamide (DMF) / Thionyl chloride (SOCl₂) (Vilsmeier reagent, 0.015 mol)

Procedure:

  • In a mortar, take the phenol (0.01 mol) and the Vilsmeier reagent (0.015 mol).

  • Grind the mixture with a pestle for 20-30 minutes at room temperature.

  • Alternatively, place the mixture in a beaker and irradiate in a microwave for 30 seconds to 1 minute.

  • Monitor the reaction by TLC.

  • After completion, treat the reaction mixture with a 5% sodium thiosulfate solution, followed by the addition of petroleum ether.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.[8]

Mandatory Visualization

Synthetic Pathway Comparison

The following diagram illustrates a generalized comparison of the synthetic utility of 1,3,5-trimethoxybenzene versus an unsymmetrical polymethoxybenzene in the context of building a core structure for a natural product.

G cluster_0 Symmetrical Approach cluster_1 Unsymmetrical Approach TMB 1,3,5-Trimethoxybenzene EAS1 Electrophilic Aromatic Substitution (e.g., Acylation) TMB->EAS1 High Yield Predictable Regioselectivity Product1 Single Regioisomer (Symmetrical Product) EAS1->Product1 NP_Core1 Natural Product Core (Predictable Elaboration) Product1->NP_Core1 Fewer Purification Steps TetraMB This compound EAS2 Electrophilic Aromatic Substitution (e.g., Acylation) TetraMB->EAS2 Potential for Mixtures Product2 Mixture of Regioisomers EAS2->Product2 NP_Core2 Natural Product Core (Complex Elaboration) Product2->NP_Core2 Requires Separation

Caption: Comparison of synthetic strategies using symmetrical vs. unsymmetrical reagents.

Experimental Workflow for Friedel-Crafts Acylation

This diagram outlines a typical laboratory workflow for performing a Friedel-Crafts acylation reaction.

G Start Start Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Start->Setup Reagents Add Aromatic Substrate and Solvent Setup->Reagents Catalyst Add Lewis Acid Catalyst Reagents->Catalyst AcylatingAgent Add Acylating Agent (Dropwise) Catalyst->AcylatingAgent Reaction Stir at Defined Temperature and Time AcylatingAgent->Reaction Workup Quench Reaction (e.g., with HCl/ice) Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Dry and Concentrate Purify (e.g., Chromatography) Extraction->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a Friedel-Crafts acylation reaction.

Conclusion

Phloroglucinol and its derivatives, particularly 1,3,5-trimethoxybenzene, represent highly effective and often superior alternatives to this compound in the synthesis of natural products. Their high degree of activation and symmetrical substitution patterns lead to predictable and high-yielding electrophilic aromatic substitution reactions. While the specific choice of reagent will always depend on the target molecule and the overall synthetic strategy, the information and data presented in this guide provide a solid foundation for making an informed decision. For syntheses where regiochemical purity and high reactivity are paramount, the symmetrical nature of phloroglucinol-based reagents offers a distinct advantage.

References

Validating the Structure of Novel Compounds Synthesized from 1,2,3,5-Tetramethoxybenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes and structural validation data for novel compounds derived from 1,2,3,5-tetramethoxybenzene. The strategic functionalization of this polysubstituted benzene ring serves as a gateway to a variety of molecules with potential applications in medicinal chemistry and materials science. This document outlines detailed experimental protocols for key transformations, presents spectroscopic data for structural elucidation, and offers a comparison with alternative synthetic methodologies.

I. Synthesis of Novel Derivatives via Electrophilic Aromatic Substitution

The electron-rich nature of the this compound ring makes it amenable to various electrophilic aromatic substitution reactions. Here, we focus on formylation as a primary example of introducing a key functional group, leading to the synthesis of novel benzaldehyde derivatives.

A. Formylation of this compound

The introduction of a formyl group (-CHO) onto the aromatic ring is a crucial step in the synthesis of many complex molecules. The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic compounds.

Novel Compound 1: 2,3,4,6-Tetramethoxybenzaldehyde

The formylation of this compound is expected to yield 2,3,4,6-tetramethoxybenzaldehyde due to the directing effects of the methoxy groups.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of activated aromatic rings.[1][2][3]

  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents). Cool the flask in an ice bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent (a chloromethyleniminium salt).

  • Formylation Reaction: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. After the addition, the reaction mixture is typically stirred at room temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid and hydrolyze the intermediate iminium salt. The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2,3,4,6-tetramethoxybenzaldehyde.

Anticipated Spectroscopic Data for 2,3,4,6-Tetramethoxybenzaldehyde

The following table summarizes the expected spectroscopic data for the novel compound, based on the analysis of structurally similar trimethoxybenzaldehydes.[4][5]

Spectroscopic Technique Anticipated Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~10.3 (s, 1H, -CHO), ~6.5 (s, 1H, Ar-H), ~4.0-3.8 (multiple s, 12H, 4 x -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~189 (C=O), ~160-140 (aromatic C-O), ~110-90 (aromatic C-H and C-C), ~60-55 (multiple -OCH₃)
IR (ATR, cm⁻¹) ~2940, 2850 (C-H stretch), ~1680 (C=O stretch, aldehyde), ~1600, 1480 (C=C stretch, aromatic), ~1250, 1100 (C-O stretch, ether)
Mass Spectrometry (EI) m/z (%): [M]⁺ at ~226, fragmentation pattern showing loss of methyl and carbonyl groups.
B. Alternative Formylation Method: Gattermann Reaction

An alternative method for the formylation of activated aromatic rings is the Gattermann reaction. This reaction typically uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

Comparison of Vilsmeier-Haack and Gattermann Reactions

Feature Vilsmeier-Haack Reaction Gattermann Reaction
Reagents DMF, POCl₃ (or other activating agents)HCN, HCl, Lewis Acid (e.g., AlCl₃)
Safety Avoids the use of highly toxic HCN.Involves the use of extremely toxic and volatile HCN.
Substrate Scope Generally applicable to highly activated aromatic and heteroaromatic compounds.Also for activated aromatic compounds.
Reaction Conditions Typically milder conditions.Can require strongly acidic conditions.

II. Experimental and Logical Workflows

The synthesis and validation of novel compounds follow a logical progression of steps, from the initial reaction to the final characterization.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation start This compound reaction Formylation Reaction start->reaction reagents Vilsmeier Reagent (DMF, POCl3) reagents->reaction workup Hydrolysis & Extraction reaction->workup crude Crude Product workup->crude purification Column Chromatography or Recrystallization crude->purification pure Pure 2,3,4,6-Tetramethoxybenzaldehyde purification->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ir IR Spectroscopy pure->ir ms Mass Spectrometry pure->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Synthetic and validation workflow for 2,3,4,6-tetramethoxybenzaldehyde.

III. Potential Signaling Pathways for Bioactive Derivatives

Polymethoxylated benzene derivatives are scaffolds found in numerous bioactive natural products, including lignans, which are known to exhibit a range of biological activities such as antiviral, anticancer, and anti-inflammatory properties. Should the newly synthesized compounds demonstrate biological activity, investigating their impact on relevant signaling pathways would be a critical next step.

signaling_pathway NovelCompound Novel Tetramethoxy Derivative TargetProtein Target Protein (e.g., Kinase, Receptor) NovelCompound->TargetProtein Inhibition or Activation DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 TargetProtein->DownstreamEffector2 CellularResponse Cellular Response (e.g., Apoptosis, Anti-inflammatory) DownstreamEffector1->CellularResponse DownstreamEffector2->CellularResponse

Hypothetical signaling pathway for a bioactive tetramethoxybenzene derivative.

This guide provides a foundational framework for the synthesis and validation of novel compounds from this compound. The detailed protocols and comparative data are intended to support researchers in the design and execution of their synthetic strategies and in the rigorous characterization of the resulting molecules. Further exploration of other electrophilic substitution reactions, such as nitration and halogenation, will undoubtedly expand the library of novel derivatives accessible from this versatile starting material.

References

A Comparative Guide to the Reactivity of 1,2,3,5-Tetramethoxybenzene and 1,3,5-Trimethoxybenzene in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 1,2,3,5-tetramethoxybenzene and 1,3,5-trimethoxybenzene in key electrophilic aromatic substitution reactions. Understanding the nuanced differences in reactivity between these two highly activated aromatic compounds is crucial for designing efficient synthetic routes and developing novel pharmaceutical agents. This document summarizes available experimental data, provides detailed experimental protocols for characteristic reactions, and visualizes the underlying principles of their reactivity.

Executive Summary

Both this compound and 1,3,5-trimethoxybenzene are highly activated towards electrophilic aromatic substitution due to the presence of multiple electron-donating methoxy groups. These substituents increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.[1]

The key differentiator in their reactivity lies in the number and position of these activating groups. With four methoxy groups, This compound is generally expected to be more reactive than 1,3,5-trimethoxybenzene , which possesses three. The additional methoxy group in the tetrasubstituted compound further enhances the electron-donating capacity, leading to a more nucleophilic aromatic ring.

The position of electrophilic attack is directed by the combined influence of the methoxy groups, which are ortho, para-directing. In 1,3,5-trimethoxybenzene, all available positions are equivalent and activated. In this compound, the positions ortho and para to the methoxy groups are highly activated, leading to specific regioselectivity in substitution reactions.

Reactivity Comparison: Theoretical Framework

The reactivity of substituted benzenes in electrophilic aromatic substitution is governed by the electronic effects of the substituents. Methoxy groups (-OCH₃) are strong activating groups due to the resonance effect, where the lone pairs on the oxygen atom are delocalized into the benzene ring, increasing its electron density. This stabilization of the arenium ion intermediate lowers the activation energy of the reaction, thus increasing the reaction rate.[2]

1,3,5-Trimethoxybenzene: The three methoxy groups are symmetrically placed, strongly activating all three unsubstituted positions on the ring.

This compound: The presence of a fourth methoxy group further increases the overall electron density of the ring compared to its trimethoxy counterpart. This heightened electron density suggests a greater intrinsic reactivity towards electrophiles. The substitution pattern will be directed to the positions most activated by the synergistic effect of the four methoxy groups.

dot

Figure 1. Logical relationship between the number of activating methoxy groups, electron density, and the resulting reactivity in electrophilic aromatic substitution.

Quantitative Data Comparison

Reaction TypeElectrophileThis compound Yield1,3,5-Trimethoxybenzene Yield
Nitration NO₂⁺High (qualitative)~45-65% (trinitro derivative)[3]
Halogenation (Bromination) Br⁺High (qualitative)High (qualitative)
Friedel-Crafts Acylation RCO⁺Good to High (qualitative)Good to High (qualitative)
Vilsmeier-Haack Formylation [HC(Cl)=N(CH₃)₂]⁺High (qualitative)High (qualitative)

Note: "High (qualitative)" indicates that while specific quantitative data from a direct comparative study is unavailable, the high activation of the ring suggests that good to excellent yields are expected under appropriate conditions.

Experimental Protocols

Detailed methodologies for key electrophilic substitution reactions are provided below. These protocols serve as a starting point for experimental design and comparison.

Nitration

Nitration of 1,3,5-Trimethoxybenzene: [3]

  • Reagents: 1,3,5-trimethoxybenzene, Dinitrogen pentoxide (N₂O₅), Sulfuric acid, Acetonitrile.

  • Procedure: A solution of 1,3,5-trimethoxybenzene in acetonitrile is cooled. A solution of N₂O₅ in acetonitrile is added, followed by the addition of sulfuric acid. The reaction mixture is stirred, and the product, 1,3,5-trimethoxy-2,4,6-trinitrobenzene, is isolated. The highest reported yield of the crude product is 65%, which can be recrystallized to give a 45% yield of the pure product.[3]

dot

nitration_workflow cluster_reagents Reagents cluster_process Process TMB 1,3,5-Trimethoxybenzene Mix Mix TMB in Acetonitrile and cool TMB->Mix N2O5 N2O5 in Acetonitrile Add_N2O5 Add N2O5 solution N2O5->Add_N2O5 H2SO4 Sulfuric Acid Add_H2SO4 Add Sulfuric Acid H2SO4->Add_H2SO4 Mix->Add_N2O5 Add_N2O5->Add_H2SO4 Stir Stir Add_H2SO4->Stir Isolate Isolate Product Stir->Isolate Product 1,3,5-Trimethoxy- 2,4,6-trinitrobenzene Isolate->Product

Figure 2. Experimental workflow for the nitration of 1,3,5-trimethoxybenzene.

Halogenation (Bromination)

Bromination of 1,2-dimethoxybenzene (as a model for polymethoxybenzenes): [4]

  • Reagents: 1,2-dimethoxybenzene, Potassium bromate, Hydrobromic acid (48%), Acetic acid.

  • Procedure: 1,2-dimethoxybenzene is dissolved in concentrated acetic acid. Potassium bromate is added, followed by the dropwise addition of hydrobromic acid while stirring at room temperature. The reaction mixture is stirred for an additional 30 minutes. The product is precipitated by adding ice water, filtered, washed, and recrystallized from ethanol.

Friedel-Crafts Acylation

General Procedure for Friedel-Crafts Acylation of Activated Arenes:

  • Reagents: Methoxybenzene derivative, Acyl chloride (e.g., acetyl chloride), Lewis acid catalyst (e.g., AlCl₃), Anhydrous solvent (e.g., dichloromethane).

  • Procedure: The methoxybenzene derivative is dissolved in the anhydrous solvent and cooled in an ice bath. The Lewis acid is added, followed by the slow addition of the acyl chloride. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted, dried, and purified.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds.[5][6]

General Procedure for Vilsmeier-Haack Formylation: [7]

  • Reagents: Methoxybenzene derivative, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Solvent (e.g., dichloromethane).

  • Procedure: The Vilsmeier reagent is prepared by adding POCl₃ to DMF at a low temperature. The methoxybenzene derivative is then added to this reagent. The reaction mixture is stirred, often with gentle heating. Upon completion, the reaction is hydrolyzed by pouring it onto ice, followed by neutralization and extraction of the aldehyde product.[7]

dot

vilsmeier_haack_pathway cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [HC(Cl)=N(CH3)2]+ DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack Arene Electron-Rich Arene (e.g., Polymethoxybenzene) Arene->Iminium_Salt Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde Hydrolysis

Figure 3. Signaling pathway of the Vilsmeier-Haack formylation reaction.

Conclusion

The choice between these two reagents in a synthetic context will depend on the desired substitution pattern, the required level of reactivity, and the commercial availability and cost of the starting materials. The provided experimental protocols offer a foundation for further investigation and optimization of reactions involving these versatile building blocks. Further quantitative kinetic studies are warranted to provide a more precise comparison of their reactivity.

References

A Comparative Guide to Orthogonal Purity Assessment of 1,2,3,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical and pharmaceutical development. Relying on a single analytical method can often provide an incomplete picture, as different techniques possess inherent biases and varied sensitivity towards different types of impurities. An orthogonal approach, employing multiple analytical methods based on different chemical and physical principles, is therefore essential for a comprehensive and reliable purity assessment.

This guide provides a comparative overview of four common orthogonal methods for determining the purity of 1,2,3,5-Tetramethoxybenzene: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC). The principles of each technique are discussed, along with detailed experimental protocols and a comparative summary of representative data.

Data Presentation

The following table summarizes the hypothetical, yet realistic, quantitative purity assessment of a single batch of this compound using four orthogonal analytical techniques.

Analytical MethodPrinciple of Separation/DetectionPurity Value (%)Major Impurities Detected/Quantified
HPLC (UV) Differential partitioning between a liquid mobile phase and a solid stationary phase.99.85Related aromatic impurities with chromophores.
GC-MS Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-to-charge ratio detection.99.90Volatile and semi-volatile organic impurities.
qNMR Intrinsic proportionality between NMR signal intensity and the number of nuclei.99.80Impurities with proton signals distinct from the analyte, including non-chromophoric and inorganic impurities.
DSC Measurement of the heat flow associated with thermal transitions as a function of temperature.99.75Eutectic impurities that depress the melting point.

Experimental Protocols

Detailed methodologies for each of the cited experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a liquid mobile phase. For purity analysis of this compound, a reversed-phase C18 column is suitable, where the nonpolar stationary phase retains the analyte and similar aromatic impurities to varying degrees based on their hydrophobicity. A UV detector is used to quantify the separated components.

Methodology:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the gas chromatograph, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for both qualitative identification and quantitative analysis.

Methodology:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: A solution of this compound is prepared in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is used to confirm the identity of this compound, and the spectra of minor peaks are used to identify impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary analytical method that allows for the determination of the purity of a substance without the need for a reference standard of the analyte itself. The method relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. By using a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.

Methodology:

  • Instrument: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a simple ¹H NMR spectrum that does not overlap with the analyte's signals. For this compound, a suitable internal standard is 1,4-Dinitrobenzene . Its aromatic proton signal appears as a singlet at a chemical shift that is typically downfield from the signals of the analyte.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble, such as Chloroform-d (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a vial.

    • Accurately weigh approximately 10 mg of the internal standard (1,4-Dinitrobenzene) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation between scans.

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the two aromatic proton signals can be used. For 1,4-Dinitrobenzene, the single aromatic proton signal is used.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For purity determination of a crystalline substance like this compound, the presence of impurities lowers and broadens the melting endotherm. The van't Hoff equation is used to relate the melting point depression to the mole fraction of the impurity. The melting point of this compound is reported to be in the range of 38-42 °C.

Methodology:

  • Instrument: Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans, hermetically sealed to prevent sublimation.

  • Sample Weight: 1-3 mg, accurately weighed.

  • Temperature Program:

    • Equilibrate at 20 °C.

    • Ramp at a slow heating rate (e.g., 1 °C/min) to 50 °C to ensure thermal equilibrium during melting.

  • Atmosphere: Inert atmosphere, such as nitrogen, at a flow rate of 50 mL/min.

  • Data Analysis: The purity is calculated by the instrument's software using the van't Hoff equation, which analyzes the shape of the melting peak. The analysis is typically performed on the leading edge of the melting endotherm.

Mandatory Visualization

The following diagrams illustrate the conceptual workflow for the orthogonal purity assessment of this compound.

Performance Benchmark: 1,2,3,5-Tetramethoxybenzene in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the strategic selection of starting materials is paramount to achieving desired molecular architectures efficiently and with high yields. Polysubstituted benzene derivatives, particularly those bearing multiple methoxy groups, are valuable building blocks due to the activating and directing effects of the methoxy substituents in electrophilic aromatic substitution reactions. This guide provides a comparative performance benchmark of 1,2,3,5-tetramethoxybenzene against a common alternative, 1,3,5-trimethoxybenzene, in the context of the Vilsmeier-Haack formylation, a key reaction for introducing a formyl group onto an aromatic ring.

Executive Summary of Comparative Data

Table 1: Performance Comparison in Vilsmeier-Haack Formylation

FeatureThis compound1,3,5-Trimethoxybenzene
Activating Groups Four methoxy groupsThree methoxy groups
Predicted Reactivity Highly activatedVery highly activated
Expected Major Product 2,4,5,6-Tetramethoxybenzaldehyde2,4,6-Trimethoxybenzaldehyde
Reported Yield Data not availableUp to 98%[1]
Reaction Conditions Expected to be mildMild (e.g., 0 °C)[1]

Note: The higher number of electron-donating methoxy groups in this compound is expected to render the aromatic ring extremely reactive towards electrophilic attack. However, the symmetrical substitution pattern of 1,3,5-trimethoxybenzene leads to a single, highly activated product, often resulting in exceptionally high yields.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and for providing a fair basis for comparison. Below are representative protocols for the Vilsmeier-Haack formylation of methoxy-substituted benzenes.

Protocol 1: Vilsmeier-Haack Formylation of 1,3,5-Trimethoxybenzene

This protocol describes the high-yield synthesis of 2,4,6-trimethoxybenzaldehyde.

Materials:

  • 1,3,5-Trimethoxybenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Crushed ice

  • Saturated sodium carbonate solution

  • Distilled water

Procedure:

  • Under a nitrogen atmosphere, a solution of 1,3,5-trimethoxybenzene (40 g, 0.22 mol) in N,N-dimethylformamide is cooled to a temperature between -5 and 0 °C.[1]

  • Phosphoryl chloride (48 g, 0.5 mol) is added dropwise to the stirred solution over a period of 30 to 45 minutes, maintaining the temperature at 0 °C.[1]

  • After the addition is complete, the reaction mixture is stirred for an additional hour at 0 °C.[1]

  • The reaction is quenched by pouring the mixture onto crushed ice.[1]

  • The resulting mixture is neutralized with a saturated solution of sodium carbonate.[1]

  • The precipitated product is collected by filtration and washed with distilled water to yield 2,4,6-trimethoxybenzaldehyde.[1]

Reported Yield: 46 g (98%)[1]

Protocol 2: General Vilsmeier-Haack Formylation of an Electron-Rich Arene

This general protocol can be adapted for the formylation of this compound.

Materials:

  • Electron-rich arene (e.g., this compound)

  • (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate (NaOAc)

  • Water

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of the substrate (1.0 equivalent) in DMF is cooled to 0 °C.[2]

  • (Chloromethylene)dimethyliminium Chloride (1.5 equivalents) is added to the solution at 0 °C.[2]

  • The mixture is stirred at room temperature for approximately 6.5 hours.[2]

  • A solution of sodium acetate (5.6 equivalents) in water is added at 0 °C, and the mixture is stirred for 10 minutes.[2]

  • The reaction mixture is diluted with water and extracted with diethyl ether.[2]

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[2]

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.[2]

Signaling Pathways and Workflows

The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are the formation of the Vilsmeier reagent, electrophilic attack on the aromatic ring, and subsequent hydrolysis to yield the aldehyde.

Vilsmeier_Haack_Mechanism DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier_Reagent Reaction with POCl3 Phosphoryl Chloride (POCl₃) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Arene This compound Arene->Intermediate Electrophilic Attack Product 2,4,5,6-Tetramethoxybenzaldehyde Intermediate->Product Hydrolysis Hydrolysis (H₂O) Hydrolysis->Product Experimental_Workflow Start Start Reaction_Setup Reaction Setup: Substrate, DMF, POCl₃ at 0°C Start->Reaction_Setup Reaction Stirring at Room Temperature Reaction_Setup->Reaction Quenching Quenching with NaOAc/Water Reaction->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Washing Washing with Brine Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure Aldehyde Product Purification->Product

References

Safety Operating Guide

Proper Disposal of 1,2,3,5-Tetramethoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 1,2,3,5-Tetramethoxybenzene based on general principles of laboratory safety and information available for structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office for site-specific procedures and to ensure full compliance with all applicable federal, state, and local regulations.

This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for the operational and disposal plans of this compound.

Immediate Safety and Hazard Information

Hazard Category Potential Hazard Recommended Precautions & PPE
Health Hazards May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.Wear standard personal protective equipment (PPE): safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Handle in a well-ventilated area or a chemical fume hood.
Physical Hazards As a solid, the risk of dust inhalation should be minimized. The ether linkages suggest a potential, though likely low, for peroxide formation upon prolonged storage and exposure to air and light.Avoid generating dust. Store in a tightly sealed container in a cool, dry, and dark place. Periodically inspect for any changes in appearance.
Environmental Hazards Potentially harmful to aquatic life.Prevent release to the environment. Do not dispose of down the drain or in general waste.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program.

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • Segregate solid this compound waste from liquid waste and other chemical waste streams to prevent unintended reactions.

  • Waste Collection and Containerization:

    • Collect waste this compound in a designated, compatible, and properly sealed waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

    • Ensure the exterior of the container is clean and free from contamination.

    • Do not overfill the container; leave adequate headspace.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound" (do not use abbreviations).

      • The quantity of waste.

      • The date of waste generation.

      • The name and contact information of the principal investigator or responsible party.

      • Any known hazard characteristics.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide a complete and accurate inventory of the waste.

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines. Deface or remove the original label before disposal.

Note: NEVER dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_empty_container Empty Container Disposal start Unused or Contaminated This compound collect_waste Collect in a Designated, Compatible, and Sealed Waste Container start->collect_waste label_waste Label Container with 'Hazardous Waste' and Full Chemical Details collect_waste->label_waste store_waste Store in a Secure and Ventilated Hazardous Waste Accumulation Area label_waste->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor store_waste->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup final_disposal Disposal at a Permitted Hazardous Waste Facility (e.g., Incineration) pickup->final_disposal empty_container Empty Product Container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as per Institutional Policy triple_rinse->dispose_container collect_rinsate->collect_waste

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for 1,2,3,5-Tetramethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 1,2,3,5-Tetramethoxybenzene. Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance in the laboratory environment.

Hazard Identification and Immediate Precautions

This compound is a combustible liquid that can cause serious eye irritation. It may also cause irritation to the skin and respiratory tract. Prolonged exposure can lead to nausea, dizziness, and headaches.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, away from heat and open flames.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Body Part Protection Level Specific Recommendations
Eyes/Face Primary Wear tightly fitting safety goggles with side-shields or a face shield.[2]
Skin (Hands) Primary Wear chemical-resistant gloves. Nitrile, Butyl, or Neoprene gloves are recommended.[3][4][5][6]
Skin (Body) Secondary Wear a lab coat or chemical-resistant apron.
Respiratory As Needed In case of insufficient ventilation or potential for aerosol generation, use a NIOSH-approved respirator with an organic vapor cartridge.[3][7]

Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain chemical integrity.

Operational Plan: Step-by-Step Handling
  • Preparation: Ensure a clean and organized workspace. Verify that an eyewash station and safety shower are readily accessible.[8]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Dispensing: When transferring the chemical, avoid splashing and the generation of aerosols. Use appropriate tools for transfer.

  • Closing Containers: Keep containers tightly closed when not in use to prevent the release of vapors.

  • Post-Handling: Wash hands thoroughly with soap and water after handling the chemical.

Storage Plan
Parameter Requirement
Location Store in a cool, dry, and well-ventilated area.
Incompatibilities Keep away from strong oxidizing agents.
Container Store in the original, tightly sealed container.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Containerization
  • Waste Identification: this compound is considered a hazardous chemical waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. Do not fill liquid waste containers to more than 75% capacity to allow for expansion.[10][11]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.[1][9][12]

Step-by-Step Disposal Protocol
  • Collection: Collect waste this compound in the designated hazardous waste container.

  • Storage: Store the waste container in a designated satellite accumulation area, which must be near the point of generation and under the control of the lab supervisor.[1]

  • Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular trash after defacing the original label.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling and disposing of this compound.

Workflow for Handling this compound A Preparation - Verify ventilation - Check emergency equipment B Don Personal Protective Equipment (PPE) - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat A->B C Chemical Handling - Dispense in fume hood - Avoid aerosol generation B->C D Post-Handling - Tightly seal container - Wash hands thoroughly C->D E Waste Generation C->E I Emergency Event (Spill, Exposure) C->I D->A For subsequent use F Waste Segregation & Containerization - Use designated, labeled container E->F G Store Waste in Satellite Accumulation Area F->G H Request EHS Pickup for Disposal G->H J Follow Emergency Procedures - Evacuate/First Aid - Notify Supervisor/EHS I->J

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.